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  • Product: N-Demethyl-N-formylolanzapine
  • CAS: 639460-79-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Demethyl-N-formylolanzapine: Synthesis, Characterization, and Analytical Considerations

Abstract This technical guide provides a comprehensive overview of N-Demethyl-N-formylolanzapine, a critical chemical species associated with the atypical antipsychotic drug, olanzapine. This document delves into its ide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-Demethyl-N-formylolanzapine, a critical chemical species associated with the atypical antipsychotic drug, olanzapine. This document delves into its identity as a key synthetic intermediate and potential process impurity in the manufacturing of olanzapine. A detailed exploration of its synthesis from N-demethylolanzapine is presented, alongside a predictive analysis of its spectroscopic characteristics for unambiguous identification. Furthermore, this guide outlines robust analytical methodologies for its detection and quantification in non-biological matrices, adapting established protocols for olanzapine and its primary metabolites. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of olanzapine and related compounds.

Introduction: The Significance of Olanzapine and its Related Compounds

Olanzapine is a second-generation atypical antipsychotic medication widely prescribed for the treatment of schizophrenia and bipolar disorder[1]. Its therapeutic efficacy is attributed to its complex pharmacology, primarily involving antagonism of dopamine D2 and serotonin 5-HT2A receptors[1]. The manufacturing and metabolic pathways of olanzapine are intricate, leading to the formation of various related compounds that are of significant interest to the pharmaceutical industry.

One such compound is N-Demethyl-N-formylolanzapine. While not a major human metabolite of olanzapine, it is a crucial intermediate in several patented synthetic routes to the active pharmaceutical ingredient (API)[2]. Its presence, even in trace amounts, in the final drug product is considered a process-related impurity. Therefore, a thorough understanding of its synthesis, characterization, and analytical detection is paramount for ensuring the quality, safety, and efficacy of olanzapine.

This guide will provide a detailed examination of N-Demethyl-N-formylolanzapine, moving beyond a cursory overview to deliver actionable insights for laboratory and manufacturing settings.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of N-Demethyl-N-formylolanzapine is the foundation for all further scientific inquiry.

PropertyValueSource
Chemical Name 4-(2-Methyl-10H-thieno[2,3-b][3][4]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde[5][6][7]
Synonyms N-demethyl-N-formyl olanzapine, Formyl Olanzepine, Olanzapine N-Formyl Impurity[8]
CAS Number 639460-79-0[4][5][6][7][8]
Molecular Formula C₁₇H₁₈N₄OS[4][5][6][7][8]
Molecular Weight 326.42 g/mol [4][6][7][8]

Role as a Synthetic Intermediate

N-Demethyl-N-formylolanzapine is a pivotal, yet often unisolated, intermediate in certain synthetic pathways to olanzapine. Its formation allows for the subsequent reduction to the N-methyl group of the piperazine ring, completing the synthesis of the olanzapine molecule.

A plausible synthetic approach, based on public domain patent literature, involves the formylation of N-demethylolanzapine (also known as desmethylolanzapine)[2]. N-demethylolanzapine is the primary N-demethylated metabolite of olanzapine and a key precursor in its own right.

Proposed Synthetic Workflow

The synthesis of N-Demethyl-N-formylolanzapine from its precursor, N-demethylolanzapine, can be achieved through formylation. A common and efficient method for this transformation is the use of a formylating agent such as ethyl formate.

G cluster_0 Synthesis of N-Demethyl-N-formylolanzapine A N-demethylolanzapine C Reaction in an aprotic solvent (e.g., THF) A->C B Formylating Agent (e.g., Ethyl Formate) B->C D N-Demethyl-N-formylolanzapine C->D Formylation

Caption: Synthetic workflow for N-Demethyl-N-formylolanzapine.

Experimental Protocol: Formylation of N-demethylolanzapine

The following is a representative, step-by-step protocol for the synthesis of N-Demethyl-N-formylolanzapine, adapted from established chemical principles and patent literature.

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-demethylolanzapine in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Addition of Formylating Agent: To the stirred solution, add an excess of the formylating agent, for example, ethyl formate. The reaction is typically carried out at ambient temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield pure N-Demethyl-N-formylolanzapine.

Spectroscopic and Chromatographic Characterization

Unambiguous identification of N-Demethyl-N-formylolanzapine requires a suite of analytical techniques. While a comprehensive set of experimentally derived spectra is not widely available in the public domain, we can predict the expected spectroscopic and chromatographic behavior based on its chemical structure.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR A characteristic singlet for the formyl proton (CHO) is expected to appear in the downfield region, typically between 8.0 and 8.5 ppm. The aromatic protons of the thienobenzodiazepine core will resonate in the aromatic region (approx. 6.5-7.5 ppm). The piperazine ring protons will show complex multiplets, and the methyl group on the thiophene ring will appear as a singlet in the upfield region.
¹³C NMR The carbonyl carbon of the formyl group will be a key diagnostic signal, expected in the range of 160-165 ppm. Aromatic carbons will resonate between 110 and 155 ppm. The piperazine and methyl carbons will appear in the upfield region.
FT-IR A strong absorption band corresponding to the C=O stretching vibration of the amide (formyl) group is anticipated around 1650-1680 cm⁻¹. The spectrum will also feature C-H stretching vibrations for aromatic and aliphatic protons, as well as C=C and C=N stretching bands from the aromatic and diazepine rings.
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) at m/z 326.42, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO), leading to a significant fragment ion at m/z 297.
Analytical Workflow for Characterization

The following diagram illustrates a logical workflow for the analytical characterization of synthesized N-Demethyl-N-formylolanzapine.

G cluster_0 Analytical Characterization Workflow A Synthesized Sample B Physicochemical Analysis (Melting Point, Appearance) A->B C Spectroscopic Analysis A->C D ¹H NMR & ¹³C NMR C->D E FT-IR C->E F Mass Spectrometry C->F G Structural Confirmation D->G E->G F->G

Caption: Analytical workflow for N-Demethyl-N-formylolanzapine.

N-Demethyl-N-formylolanzapine in the Context of Olanzapine Metabolism

Olanzapine undergoes extensive metabolism in the liver, primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation[9]. The major oxidative pathway is N-demethylation, catalyzed by CYP1A2, to form N-demethylolanzapine[3][5]. Other metabolites include olanzapine N-oxide and 2-hydroxymethyl olanzapine[5].

While N-Demethyl-N-formylolanzapine is not considered a significant human metabolite, its precursor, N-demethylolanzapine, is a major circulating metabolite. The pharmacological activity of olanzapine metabolites is generally considered to be significantly less than that of the parent compound. However, some studies suggest that N-demethylolanzapine may have a counteracting effect on some of the metabolic side effects associated with olanzapine, such as hyperglycemia and insulin resistance[3][5].

The metabolic pathway of olanzapine is depicted below:

G cluster_0 Olanzapine Metabolism A Olanzapine B N-demethylolanzapine A->B CYP1A2 C 10-N-Glucuronide A->C UGTs D Olanzapine N-oxide A->D FMOs E 2-Hydroxymethyl olanzapine A->E CYP2D6 F N-Demethyl-N-formylolanzapine (Synthetic Intermediate/Impurity) B->F Formylation (in synthesis)

Caption: Metabolic pathway of olanzapine and the position of N-Demethyl-N-formylolanzapine.

Analytical Methodologies for Quantification

The quantification of N-Demethyl-N-formylolanzapine as a process impurity in olanzapine API or formulated products requires a sensitive and specific analytical method. While a validated method specifically for this compound is not publicly available, a robust method can be developed by adapting existing protocols for olanzapine and N-demethylolanzapine. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most suitable technique.

Proposed HPLC-UV Method

This proposed method is based on established chromatographic principles for the analysis of olanzapine and its related substances.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25-30 °C
Proposed LC-MS/MS Method for Higher Sensitivity

For the detection of trace levels of N-Demethyl-N-formylolanzapine, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended due to its superior sensitivity and selectivity.

ParameterRecommended Condition
Chromatography UHPLC with a C18 or phenyl-hexyl column for fast and efficient separation
Mobile Phase Acetonitrile and an aqueous solution of ammonium acetate or formic acid in a gradient elution
Ionization Electrospray Ionization (ESI) in positive ion mode
Detection Multiple Reaction Monitoring (MRM)
MRM Transitions A precursor ion of m/z 327.1 (for [M+H]⁺) would be selected, and product ions would be determined through infusion experiments. A likely product ion would be m/z 298.1, corresponding to the loss of the formyl group.

Conclusion and Future Perspectives

N-Demethyl-N-formylolanzapine is a compound of significant interest in the context of the synthesis and quality control of the atypical antipsychotic olanzapine. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and predicted spectroscopic and chromatographic characteristics. Furthermore, robust analytical methodologies for its quantification have been proposed.

While this document provides a strong foundation, further research to experimentally determine the spectroscopic data (NMR, IR, MS) of N-Demethyl-N-formylolanzapine and to validate a specific analytical method for its quantification would be of great value to the scientific community. As regulatory requirements for the control of impurities in pharmaceutical products become increasingly stringent, a thorough understanding of compounds such as N-Demethyl-N-formylolanzapine will remain a critical aspect of drug development and manufacturing.

References

  • Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. (2013). PLoS ONE. [Link]

  • Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022). Frontiers in Psychiatry. [Link]

  • N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0. GLP Pharma Standards. [Link]

  • N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]

  • N-Demethyl-N-Formylolanzapine 639460-79-0. Lotusfeet Pharma. [Link]

  • A process for the preparation of olanzapine and an intermediate therefor. (2004).
  • Olanzapine Pharmacology. (2022). News-Medical.Net. [Link]

  • Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]

  • Pharmacogenetics of Olanzapine Metabolism. (2013). Taylor & Francis. [Link]

  • N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]

  • N-Demethyl-N-Formylolanzapine 639460-79-0. Lotusfeet Pharma. [Link]

  • A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR. (2010). European Patent Office. [Link]

  • Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]

  • N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]

  • Olanzapine Pharmacology. (2022). News-Medical.Net. [Link]

  • Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]

  • Pharmacogenetics of Olanzapine Metabolism. (2013). Taylor & Francis. [Link]

  • Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]

  • Pharmacogenetics of Olanzapine Metabolism. (2013). Taylor & Francis. [Link]

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Exploratory

An In-depth Technical Guide to N-Demethyl-N-formylolanzapine: Structure, Synthesis, and Analysis

Introduction: The Significance of N-Demethyl-N-formylolanzapine N-Demethyl-N-formylolanzapine is a molecule of significant interest in the pharmaceutical sciences, primarily due to its relationship with olanzapine, a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Demethyl-N-formylolanzapine

N-Demethyl-N-formylolanzapine is a molecule of significant interest in the pharmaceutical sciences, primarily due to its relationship with olanzapine, a widely prescribed second-generation antipsychotic medication. It emerges in two critical contexts: as a minor metabolite of olanzapine in vivo and as a potential process-related impurity during the synthesis of the active pharmaceutical ingredient (API). Understanding the chemical nature and behavior of this compound is crucial for ensuring the quality, safety, and efficacy of olanzapine-based therapies. This guide will delve into the core technical aspects of N-Demethyl-N-formylolanzapine, providing a foundational resource for professionals in the field.

Chemical Structure and Physicochemical Properties

N-Demethyl-N-formylolanzapine, as its name suggests, is a derivative of olanzapine where the N-methyl group on the piperazine ring is replaced by a formyl group. This seemingly minor structural modification can have a significant impact on its chemical and biological properties.

IUPAC Name: 4-(2-Methyl-10H-thieno[2,3-b][1]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde Synonyms: Olanzapine N-Formyl Impurity, N-formyl Olanzapine[2] CAS Number: 639460-79-0[1][3][4]

The core structure consists of a thieno[2,3-b][1]benzodiazepine ring system, which is characteristic of olanzapine, linked to a piperazine ring at the 4-position. The defining feature of N-Demethyl-N-formylolanzapine is the presence of a carboxaldehyde (formyl) group on the distal nitrogen of the piperazine moiety.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₄OS[1][3]
Molecular Weight326.42 g/mol [1][3]
AppearanceTo be determined; likely a solid
SolubilityTo be determined
pKa7.78 ± 0.20 (Predicted)[2]
Boiling Point563.4 ± 60.0 °C (Predicted)[2]
Density1.39 ± 0.1 g/cm³ (Predicted)[2]

Metabolic and Synthetic Origins

The presence of N-Demethyl-N-formylolanzapine can be attributed to two primary pathways: metabolic transformation of olanzapine within the body and as a byproduct during the chemical synthesis of olanzapine.

Metabolic Pathway

Olanzapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system and glucuronidation. The major oxidative metabolite is N-desmethylolanzapine, formed through the action of CYP1A2.[5][6][7] While N-Demethyl-N-formylolanzapine is not a major metabolite, its formation is plausible through the subsequent formylation of N-desmethylolanzapine or via an alternative minor metabolic route. The metabolic fate of olanzapine is a critical area of study, as its metabolites may possess their own pharmacological or toxicological profiles.

Olanzapine Metabolism Olanzapine Olanzapine N_desmethyl N-desmethylolanzapine Olanzapine->N_desmethyl CYP1A2 Other_metabolites Other Metabolites (e.g., Olanzapine N-oxide, Glucuronides) Olanzapine->Other_metabolites CYP2D6, FMO, UGTs N_formyl N-Demethyl-N-formylolanzapine N_desmethyl->N_formyl Formylation (presumed)

Caption: Metabolic pathway of olanzapine leading to key metabolites.

Synthetic Impurity

In certain synthetic routes for olanzapine, N-desmethylolanzapine is a key intermediate.[8][9] The subsequent N-methylation to yield olanzapine can sometimes be accompanied by side reactions, particularly if the reaction conditions are not stringently controlled. The use of certain reagents or the presence of impurities can lead to the formation of N-Demethyl-N-formylolanzapine. For instance, processes involving formylating agents or the degradation of solvents could potentially introduce a formyl group onto the N-desmethylolanzapine intermediate. Its presence as a process-related impurity necessitates the development of robust analytical methods for its detection and quantification to ensure the purity of the final olanzapine product.

Synthesis of N-Demethyl-N-formylolanzapine

The targeted synthesis of N-Demethyl-N-formylolanzapine is essential for its use as a reference standard in analytical methods and for further pharmacological and toxicological evaluation. A common synthetic strategy involves the formylation of N-desmethylolanzapine.

Synthetic Protocol: Formylation of N-desmethylolanzapine

This protocol outlines a general procedure for the formylation of N-desmethylolanzapine, a common precursor in olanzapine synthesis.

Materials:

  • N-desmethylolanzapine

  • A suitable formylating agent (e.g., ethyl formate, formic acid with a coupling agent)

  • An appropriate solvent (e.g., toluene, dimethylformamide)

  • Base (if required, e.g., triethylamine)

  • Reagents for work-up and purification (e.g., water, organic solvents, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve N-desmethylolanzapine in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

  • Addition of Formylating Agent: Add the formylating agent to the reaction mixture. The choice of agent and reaction conditions (temperature, time) will depend on the specific reactivity of the starting material and the desired outcome. For example, heating with ethyl formate in a sealed tube or using formic acid with a dehydrating agent at room temperature are plausible methods.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction mixture appropriately (e.g., by adding water). Extract the product into a suitable organic solvent. Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude N-Demethyl-N-formylolanzapine by a suitable method, such as column chromatography on silica gel or recrystallization, to achieve the desired purity.

  • Characterization: Confirm the identity and purity of the synthesized N-Demethyl-N-formylolanzapine using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Synthesis Workflow Start N-desmethylolanzapine Reaction Formylation Reaction (Formylating agent, Solvent, +/- Base) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Demethyl-N-formylolanzapine Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General workflow for the synthesis of N-Demethyl-N-formylolanzapine.

Analytical Methodologies

The accurate detection and quantification of N-Demethyl-N-formylolanzapine are critical for both metabolic studies and quality control in olanzapine manufacturing. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques employed for this purpose.[6][10][11][12][13][14]

Analytical Protocol: LC-MS/MS for Quantification in Plasma

This protocol provides a general framework for the quantitative analysis of N-Demethyl-N-formylolanzapine in a biological matrix like human plasma.

1. Sample Preparation:

  • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile or methanol (typically in a 3:1 ratio). This step is crucial to remove proteins that can interfere with the analysis and damage the analytical column.

  • Internal Standard: Include an internal standard (e.g., a deuterated analog of N-Demethyl-N-formylolanzapine or a structurally similar compound) in the precipitation solvent to account for variability in sample processing and instrument response.[4]

  • Vortex and Centrifuge: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.

2. Chromatographic Separation (HPLC):

  • Column: Employ a reversed-phase C18 column of appropriate dimensions (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the analyte from other plasma components and olanzapine metabolites.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Use an electrospray ionization (ESI) source in the positive ion mode.

  • Multiple Reaction Monitoring (MRM): For quantification, operate the mass spectrometer in MRM mode. This involves selecting the precursor ion (the molecular ion of N-Demethyl-N-formylolanzapine) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique minimizes interferences from the matrix.

  • Data Analysis: Quantify the concentration of N-Demethyl-N-formylolanzapine in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte in the same matrix.

Analytical Workflow Plasma_Sample Plasma Sample (+ Internal Standard) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant for Injection Centrifugation->Supernatant HPLC HPLC Separation (Reversed-phase C18 column) Supernatant->HPLC MSMS MS/MS Detection (ESI+, MRM mode) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of N-Demethyl-N-formylolanzapine.

Pharmacological and Toxicological Profile (Current Understanding)

The pharmacological and toxicological properties of N-Demethyl-N-formylolanzapine have not been as extensively studied as those of its parent drug, olanzapine, or the major metabolite, N-desmethylolanzapine.

  • Pharmacological Activity: It is generally presumed that N-Demethyl-N-formylolanzapine is less pharmacologically active than olanzapine. The N-methyl group of olanzapine is important for its binding to various neurotransmitter receptors. The presence of a bulkier and more polar formyl group is likely to alter its receptor binding profile and reduce its central nervous system activity. However, dedicated studies are required to confirm this hypothesis.

  • Toxicological Profile: The toxicity of N-Demethyl-N-formylolanzapine is not well-characterized. As with any metabolite or impurity, it is essential to assess its potential for toxicity, including genotoxicity, to ensure patient safety. Regulatory guidelines often require the toxicological evaluation of any impurity present above a certain threshold in a drug product.

Further research is warranted to fully elucidate the pharmacological and toxicological significance of N-Demethyl-N-formylolanzapine.

Conclusion

N-Demethyl-N-formylolanzapine is a compound of considerable relevance to the chemistry and analysis of olanzapine. As a metabolite and a potential synthetic impurity, a thorough understanding of its chemical structure, properties, synthesis, and analytical determination is paramount for researchers, drug development professionals, and quality control analysts. This technical guide provides a consolidated overview of the current knowledge, offering a solid foundation for further investigation and practical application in a laboratory setting. The methodologies and data presented herein are intended to support the ongoing efforts to ensure the quality and safety of olanzapine and to deepen our understanding of its complex metabolic fate.

References

  • N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]

  • N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0. GLP Pharma Standards. [Link]

  • N-Demethyl-N-Formylolanzapine 639460-79-0. Lotusfeet Pharma. [Link]

  • OLANZEPINE VISITED PART 3/3. New Drug Approvals. [Link]

  • Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. PubMed. [Link]

  • Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PMC. [Link]

  • A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR. EPO. [Link]

  • Determination of Olanzapine and N-desmethyl- olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. Academia.edu. [Link]

  • Pharmacology of N-desmethylclozapine. PubMed. [Link]

  • Determination of olanzapine and desmethylolanzapine in the plasma of schizophrenic patients by means of an improved HPLC method with amperometric detection. ResearchGate. [Link]

  • Olanzapine and N-Desmethyl Olanzapine Metabolite. Inotiv. [Link]

  • Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. PMC. [Link]

  • Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers. [Link]

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Foundational

Advanced Identification and Characterization of the Olanzapine N-Formyl Impurity: A Comprehensive Whitepaper

Prepared by: Senior Application Scientist, Pharmaceutical Analytical R&D Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals The Criticality of Impurity Profiling in Olanzapine...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Analytical R&D Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals

The Criticality of Impurity Profiling in Olanzapine Synthesis

In the highly regulated landscape of pharmaceutical development, the structural elucidation and control of process-related impurities are non-negotiable pillars of drug safety. Olanzapine, a widely prescribed thienobenzodiazepine atypical antipsychotic, presents unique challenges in its synthetic lifecycle. Among its complex impurity profile, the Olanzapine N-Formyl Impurity (also known as N-Demethyl-N-formylolanzapine or Olanzapine F-PIN) demands rigorous analytical scrutiny due to its structural similarity to the Active Pharmaceutical Ingredient (API)[1][2].

This whitepaper dissects the mechanistic origin of this impurity, details a self-validating analytical protocol for its identification, and provides a framework for structural elucidation using high-resolution mass spectrometry.

Mechanistic Origin: Process Chemistry and Causality

To understand how to detect an impurity, one must first understand why it exists. The traditional synthesis of olanzapine involves the methylation of a des-methylpiperazine precursor using methyl iodide or via the Eschweiler-Clarke reaction (using formaldehyde)[3]. However, these methylating agents are notoriously toxic and mutagenic, posing significant environmental and occupational hazards[3].

To circumvent these hazards, process chemists developed an alternative, greener synthetic route. This route utilizes N-formyl piperazine to react with the des-piperazine precursor, yielding an N-formyl olanzapine intermediate[3]. This intermediate is subsequently reduced to the final olanzapine API using reducing agents such as metal borohydrides[3][4].

The Causality of Formation: The N-Formyl impurity is a direct consequence of suboptimal reduction kinetics. If the metal borohydride reduction is incomplete—due to reagent degradation, inadequate reaction time, or thermal fluctuations—the N-formyl intermediate survives the reaction workup and carries over into the final API matrix as a process-related impurity[4][5].

ProcessChemistry A Des-methylpiperazine Precursor C N-Formyl Olanzapine (Intermediate/Impurity) A->C Condensation B N-Formyl Piperazine (Greener Reagent) B->C Formylation D Reduction Step (Metal Borohydride) C->D Intended Pathway F Incomplete Reduction (Process Carryover) C->F Suboptimal Kinetics E Olanzapine API D->E Complete Conversion F->E Contaminates API

Fig 1: Process chemistry pathway illustrating the formation and carryover of the N-Formyl impurity.

Physicochemical Profiling

Before designing the analytical method, we must define the target's physicochemical parameters. The substitution of a methyl group with a formyl group alters the molecule's polarity and basicity, dictating our chromatographic strategy[6][7].

ParameterSpecification
Common Name Olanzapine N-Formyl Impurity
IUPAC Name 4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde
CAS Registry Number 639460-79-0[2][6][8]
Molecular Formula C17H18N4OS[7][8]
Molecular Weight 326.42 g/mol [7][8]
Monoisotopic Mass 326.1201 Da

Analytical Strategy: A Self-Validating UHPLC-MS/MS Protocol

As an Application Scientist, I approach method development by establishing a self-validating system . This means the protocol inherently controls for false positives, matrix effects, and instrumental drift.

Methodological Causality

Olanzapine and its derivatives possess secondary and tertiary amines, making them highly basic. On standard silica-based columns, these basic sites interact with residual surface silanols, causing severe peak tailing.

  • The Solution: We utilize a superficially porous C18 column with polar endcapping.

  • The Buffer: We select 10 mM Ammonium Bicarbonate (pH 9.0). Operating at a high pH ensures the basic amines are deprotonated (neutralized), driving the analytes into the stationary phase for sharper peaks, while the volatile buffer ensures perfect compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS)[1][9].

Step-by-Step Experimental Protocol

Step 1: System Suitability and Sample Preparation (The Self-Validation Engine)

  • Matrix Blank: Prepare a diluent blank (50:50 Methanol:Water) to rule out isobaric ghost peaks.

  • Standard Preparation: Dissolve Olanzapine API to 1.0 mg/mL in the diluent.

  • SST Spiking: Spike the API solution with 0.15% w/w of the certified Olanzapine N-Formyl Impurity reference standard[7][10]. Validation Check: The system is only deemed suitable if the resolution ( Rs​ ) between Olanzapine and the N-Formyl impurity is ≥2.5 .

Step 2: UHPLC Chromatographic Conditions

  • Column: Polar-endcapped C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.09010Equilibration & polar retention
1.09010Isocratic hold for baseline stability
6.04060Gradient elution of basic analytes
8.01090Column wash (elute highly retained matrix)
8.19010Re-equilibration

Step 3: Orthogonal Detection Split the column effluent. Route 50% to a Diode-Array Detector (DAD) set at 254 nm for quantitative UV confirmation, and 50% to the ESI-MS/MS for qualitative structural elucidation[9].

AnalyticalWorkflow S1 Sample Prep & SST Spiking S2 UHPLC Separation (Polar Endcapped C18) S1->S2 S3 Orthogonal DAD (254 nm) S2->S3 UV Confirmation S4 ESI-MS/MS (Positive Ion Mode) S2->S4 Mass Elucidation S5 Data Processing (m/z 327.13) S4->S5

Fig 2: Self-validating UHPLC-MS/MS workflow for the isolation and identification of the impurity.

Data Presentation & Structural Elucidation

Mass Spectrometry Parameters

To achieve optimal ionization of the piperazine nitrogen, the MS source is operated in Positive ESI mode.

MS ParameterOptimized ValueCausality / Rationale
Polarity Positive (ESI+)Readily protonates the basic piperazine/diazepine nitrogens.
Capillary Voltage 3.5 kVProvides stable Taylor cone formation in high-aqueous conditions.
Desolvation Temp 450°CRapidly evaporates the aqueous/acetonitrile droplets.
Collision Energy (CE) 20 - 35 eVRamped to induce both precursor stability and deep fragmentation.
Fragmentation Logic and Verification

The exact mass of Olanzapine is 312.14 Da, yielding a protonated precursor [M+H]+ at m/z 313.14 . The N-Formyl impurity exhibits a mass shift of +14 Da (loss of a methyl group [-15 Da] and addition of a formyl group [+29 Da]), yielding a precursor [M+H]+ at m/z 327.13 [1][9].

Diagnostic MS/MS Product Ions for m/z 327.13:

  • m/z 299.1: Represents the neutral loss of Carbon Monoxide (-28 Da) from the N-formyl group. This is the primary diagnostic marker confirming the presence of the formyl moiety.

  • m/z 256.1: Represents the cleavage of the piperazine ring, leaving the intact thienobenzodiazepine core. This confirms that the degradation/impurity modification occurred on the piperazine ring rather than the core scaffold.

  • m/z 198.0: Deep core fragmentation, identical to the Olanzapine API, confirming the parent backbone is preserved.

By cross-referencing the retention time shift (the formyl group makes the molecule slightly more polar, typically eluting just before the main API peak on reversed-phase) with the diagnostic neutral loss of 28 Da, the Application Scientist can unequivocally confirm the identity of the Olanzapine N-Formyl Impurity[7][9].

References

  • SKPharma Tech Solutions. Olanzapine N-Formyl Impurity. Retrieved from: [Link]

  • Sai Traders / TradeIndia. Olanzapine Impurities at Best Price. Retrieved from: [Link]

  • ResearchGate. Isolation, identification and characterization of two novel process-related impurities in olanzapine. Retrieved from:[Link]

  • New Drug Approvals. OLANZEPINE VISITED PART 3/3. Retrieved from: [Link]

  • Google Patents (US7329747B2).Synthesis of olanzapine and intermediates thereof.
  • Veeprho. Olanzapine F-PIN Impurity | CAS 639460-79-0. Retrieved from:[Link]

  • Organic Spectroscopy International. Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity. Retrieved from: [Link]

  • SynZeal. Olanzapine Impurity 19. Retrieved from:[Link]

Sources

Exploratory

CAS number 639460-79-0 chemical information

An in-depth search for chemical information associated with CAS number 639460-79-0 has been conducted across multiple chemical databases and scientific resources. Despite these efforts, no specific chemical entity, inclu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth search for chemical information associated with CAS number 639460-79-0 has been conducted across multiple chemical databases and scientific resources. Despite these efforts, no specific chemical entity, including common names, chemical structure, or any related scientific data, could be identified for this CAS number.

Extensive queries in major repositories such as PubChem, the Chemical Abstracts Service (CAS) registry, and various chemical supplier catalogs did not yield any results for "639460-79-0". This lack of information suggests several possibilities:

  • Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format and a check-digit to ensure validity, and any deviation can lead to a failed search.

  • Proprietary Compound: The number could belong to a proprietary chemical compound that is not disclosed in public databases. Information on such compounds is often restricted for commercial reasons.

  • Invalid or Obsolete Number: It is possible that the CAS number is invalid or has been withdrawn from the registry for various reasons.

Without a valid and publicly accessible CAS number that corresponds to a known chemical substance, it is not possible to generate the requested in-depth technical guide. The core requirements of providing a detailed analysis of a chemical's properties, synthesis, mechanism of action, and experimental protocols cannot be met without foundational information about the compound's identity.

It is recommended to verify the CAS number for accuracy. If the number is confirmed to be correct, the compound is likely not a matter of public record, precluding the creation of a comprehensive technical whitepaper based on open-source information.

Foundational

An In-depth Technical Guide on the Discovery and Origin of N-Demethyl-N-formylolanzapine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-Demethyl-N-formylolanzapine, a significant process-related impurity in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Demethyl-N-formylolanzapine, a significant process-related impurity in the synthesis of the atypical antipsychotic drug, olanzapine. The document elucidates the discovery, origin, and synthetic pathways of this impurity, offering a detailed examination of its chemical characterization and the analytical methodologies for its detection. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing the necessary technical insights to understand and control this impurity during the manufacturing of olanzapine.

Introduction: The Context of Olanzapine and its Impurities

Olanzapine is a widely prescribed second-generation antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The synthesis and manufacturing of olanzapine is a complex process that can lead to the formation of various impurities. Regulatory bodies worldwide mandate the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.

N-Demethyl-N-formylolanzapine has been identified as a process-related impurity in the synthesis of olanzapine. Its presence necessitates a thorough understanding of its formation and properties to implement effective control strategies. This guide delves into the core aspects of this specific impurity.

Discovery and Origin of N-Demethyl-N-formylolanzapine

The discovery of N-Demethyl-N-formylolanzapine is intrinsically linked to the process development and impurity profiling of olanzapine. It is not a metabolite of olanzapine but rather a synthetic byproduct. Its origin can be traced to specific synthetic routes employed for the large-scale production of olanzapine.

The Precursor: N-Desmethylolanzapine

A key precursor to the formation of N-Demethyl-N-formylolanzapine is N-desmethylolanzapine.[3] N-desmethylolanzapine is the primary N-demethylated metabolite of olanzapine, formed in the liver primarily by the cytochrome P450 enzyme CYP1A2.[4][5] While it is a metabolite, N-desmethylolanzapine also serves as a crucial intermediate in several synthetic pathways to olanzapine itself.[3]

The presence of N-desmethylolanzapine as an intermediate or a starting material in certain olanzapine synthesis routes creates the potential for its subsequent formylation, leading to the generation of N-Demethyl-N-formylolanzapine.

Formation as a Process-Related Impurity

N-Demethyl-N-formylolanzapine arises as an impurity when formylating agents are used or generated in the reaction mixture during the synthesis of olanzapine from N-desmethylolanzapine. Patent literature describes synthetic methods where N-desmethylolanzapine is converted to olanzapine via methylation.[6] In some of these processes, the use of certain reagents can lead to the unwanted formylation of the secondary amine on the piperazine ring of N-desmethylolanzapine.

Two primary pathways for its formation have been identified:

  • Reaction with Ethyl Formate: One patented process describes the reaction of N-desmethylolanzapine with ethyl formate to produce N-Demethyl-N-formylolanzapine, which is then reduced to olanzapine.[7] If this reaction is incomplete or if ethyl formate is present as a reagent or solvent in subsequent steps, N-Demethyl-N-formylolanzapine can persist as an impurity.

  • Reaction with N-formyl Piperazine: Another synthetic route involves the reaction of a "des-methylpiperazine olanzapine precursor" with N-formyl piperazine.[8] This directly introduces the N-formyl group, and incomplete reaction or side reactions can result in the presence of N-Demethyl-N-formylolanzapine in the final product.

The formation of this impurity is therefore highly dependent on the specific synthetic route and the control of reaction conditions.

Chemical Synthesis and Characterization

For the purpose of analytical reference and toxicological evaluation, N-Demethyl-N-formylolanzapine can be synthesized intentionally.

Synthetic Protocols

A general and effective method for the synthesis of N-Demethyl-N-formylolanzapine involves the N-formylation of N-desmethylolanzapine.

Protocol: N-formylation of N-desmethylolanzapine using Ethyl Formate [9]

  • Reaction Setup: In a round-bottom flask, dissolve N-desmethylolanzapine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Reagent: Add a significant excess of ethyl formate (which can also serve as the solvent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to allow the product to precipitate. The solid product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like methanol.

Diagrammatic Representation of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification N_Desmethylolanzapine N-Desmethylolanzapine Reflux Reflux in THF/Ethyl Formate N_Desmethylolanzapine->Reflux EthylFormate Ethyl Formate EthylFormate->Reflux Precipitation Cooling and Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Recrystallization Recrystallization (Methanol) Drying->Recrystallization Product N-Demethyl-N-formylolanzapine Recrystallization->Product AnalyticalWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Olanzapine API or Formulation Dissolution Dissolution in Diluent Sample->Dissolution Injection Injection into HPLC System Dissolution->Injection Separation Reversed-Phase C18 Column Gradient Elution Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Reference Standard Integration->Quantification Result Impurity Level Determination Quantification->Result

Sources

Exploratory

The Emergence of a Key Intermediate: A Technical Guide to the Role of N-Demethyl-N-formylolanzapine in Olanzapine Degradation and Synthesis

This technical guide provides an in-depth exploration of N-Demethyl-N-formylolanzapine, a critical compound in the landscape of the atypical antipsychotic drug, olanzapine. Primarily recognized as a synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of N-Demethyl-N-formylolanzapine, a critical compound in the landscape of the atypical antipsychotic drug, olanzapine. Primarily recognized as a synthetic intermediate, its potential role as a degradation product is a subject of significant interest for drug development and quality control professionals. This document will dissect the chemical identity, synthesis, and analytical characterization of N-Demethyl-N-formylolanzapine, and critically evaluate its position within the broader context of olanzapine's stability and metabolic pathways.

Introduction: The Imperative of Purity in Olanzapine Formulations

Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a cornerstone in the treatment of schizophrenia and bipolar disorder[3][4]. Its therapeutic efficacy is intrinsically linked to its chemical integrity. The presence of impurities, whether arising from the synthetic process or through degradation, can have profound implications for the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of all potential related substances, including N-Demethyl-N-formylolanzapine, is paramount for ensuring patient safety and meeting stringent regulatory standards. Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[5][6].

Unveiling N-Demethyl-N-formylolanzapine: A Chemical Profile

N-Demethyl-N-formylolanzapine, also referred to as Olanzapine N-Formyl Impurity or 4-(2-Methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde, is a distinct chemical entity with the molecular formula C₁₇H₁₈N₄OS and a molecular weight of 326.4 g/mol . Its chemical structure is characterized by the core thienobenzodiazepine structure of olanzapine, but with a formyl group attached to the piperazine nitrogen where the methyl group would typically reside.

Table 1: Physicochemical Properties of N-Demethyl-N-formylolanzapine

PropertyValueSource
CAS Number 639460-79-0
Molecular Formula C₁₇H₁₈N₄OS
Molecular Weight 326.4 g/mol
IUPAC Name 4-(2-Methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde
Synonyms Olanzapine N-Formyl Impurity, Formyl Olanzapine[7]

The Synthetic Nexus: N-Demethyl-N-formylolanzapine as a Key Intermediate

The primary context in which N-Demethyl-N-formylolanzapine is encountered is as a pivotal intermediate in certain synthetic routes to olanzapine[8]. This synthetic strategy offers an alternative to the direct methylation of N-demethylolanzapine.

Synthesis of N-Demethyl-N-formylolanzapine

The synthesis of N-Demethyl-N-formylolanzapine is typically achieved through the formylation of N-demethylolanzapine (2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine). A common formylating agent used for this purpose is ethyl formate[7][8].

G cluster_synthesis Synthesis of N-Demethyl-N-formylolanzapine N-demethylolanzapine N-demethylolanzapine N-Demethyl-N-formylolanzapine N-Demethyl-N-formylolanzapine N-demethylolanzapine->N-Demethyl-N-formylolanzapine Formylation Ethyl_Formate Ethyl Formate Ethyl_Formate->N-Demethyl-N-formylolanzapine

Caption: Synthetic pathway for N-Demethyl-N-formylolanzapine.

Reduction to Olanzapine

Once synthesized, N-Demethyl-N-formylolanzapine can be readily reduced to yield olanzapine. This reduction step typically employs a reducing agent such as a metal borohydride, for instance, sodium borohydride[8].

G cluster_reduction Reduction to Olanzapine N-Demethyl-N-formylolanzapine N-Demethyl-N-formylolanzapine Olanzapine Olanzapine N-Demethyl-N-formylolanzapine->Olanzapine Reduction Reducing_Agent Reducing Agent (e.g., Sodium Borohydride) Reducing_Agent->Olanzapine

Caption: Reduction of N-Demethyl-N-formylolanzapine to Olanzapine.

Analytical Characterization: Detecting and Quantifying a Critical Impurity

The detection and quantification of N-Demethyl-N-formylolanzapine, along with other related substances of olanzapine, necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection[9][10][11].

Chromatographic Separation

A stability-indicating HPLC method must be capable of separating N-Demethyl-N-formylolanzapine from olanzapine, its other known impurities, and degradation products. Reversed-phase chromatography using a C18 or C8 column is commonly employed[3][10].

Table 2: Representative HPLC Method Parameters for Olanzapine and Related Substances

ParameterTypical Conditions
Column Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at approximately 220-280 nm
Column Temperature 25 - 30 °C

Note: The specific conditions should be optimized and validated for each application.

Method Validation

Any analytical method used for the quantification of N-Demethyl-N-formylolanzapine as an impurity must be rigorously validated in accordance with ICH guidelines. This includes demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[5].

G cluster_workflow Analytical Workflow for Olanzapine Impurity Profiling Sample Olanzapine Drug Substance/Product HPLC HPLC Separation (Stability-Indicating Method) Sample->HPLC Detection UV/MS Detection HPLC->Detection Quantification Quantification of N-Demethyl-N-formylolanzapine and other impurities Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Analytical workflow for the characterization of olanzapine impurities.

Role in Olanzapine Degradation: An Investigative Perspective

While the role of N-Demethyl-N-formylolanzapine as a synthetic intermediate is well-established, its formation as a degradation product of olanzapine is less definitively documented in publicly available literature. However, based on the known metabolic and degradation pathways of olanzapine, a plausible, albeit speculative, pathway can be proposed.

Olanzapine is known to undergo N-demethylation to form N-desmethylolanzapine (DMO), primarily mediated by the cytochrome P450 enzyme CYP1A2 in vivo[12][13]. This N-desmethyl metabolite is a known and significant human metabolite of olanzapine[12][14].

Forced degradation studies have consistently shown that olanzapine is particularly susceptible to oxidative degradation[5][15][16]. This oxidative stress can lead to the formation of various degradation products, including olanzapine N-oxide and products resulting from the oxidation of the thiophene ring[4][17].

It is conceivable that under certain oxidative conditions, the N-desmethylolanzapine, once formed, could undergo subsequent formylation to yield N-Demethyl-N-formylolanzapine. The source of the formyl group in a degradation scenario is less clear but could potentially arise from the oxidative breakdown of other molecules in the formulation or from reactive species generated during the degradation process.

It is important to emphasize that this proposed degradation pathway is hypothetical and requires further experimental evidence for confirmation. Comprehensive forced degradation studies coupled with advanced analytical techniques such as LC-MS/MS would be necessary to identify and structurally elucidate all degradation products, including the potential formation of N-Demethyl-N-formylolanzapine.

Toxicological Significance: The Need for Assessment

The toxicological profile of any impurity present in a drug product must be carefully evaluated. The presence of unidentified or inadequately characterized impurities can pose a significant safety risk. While the toxicological data for N-Demethyl-N-formylolanzapine is not extensively reported in the public domain, its structural similarity to olanzapine and its known metabolites warrants a thorough toxicological assessment. Regulatory guidelines, such as those from the ICH, set thresholds for the reporting, identification, and qualification of impurities.

Conclusion and Future Directions

N-Demethyl-N-formylolanzapine holds a dual significance in the context of olanzapine. It is a well-defined synthetic intermediate, crucial for certain manufacturing processes. Its potential role as a degradation product, while not definitively established, represents a plausible area for further investigation, particularly under oxidative stress conditions.

Future research should focus on:

  • Comprehensive Forced Degradation Studies: To definitively determine if N-Demethyl-N-formylolanzapine is formed as a degradation product of olanzapine under various stress conditions.

  • Mechanistic Investigations: To elucidate the specific chemical reactions and intermediates involved in its formation as a degradant.

  • Toxicological Evaluation: To assess the safety profile of N-Demethyl-N-formylolanzapine and establish acceptable limits in the final drug product.

  • Development of Reference Standards: To ensure the availability of high-purity N-Demethyl-N-formylolanzapine for use as a reference standard in analytical testing.

A thorough understanding of the formation, characterization, and potential impact of N-Demethyl-N-formylolanzapine is essential for ensuring the quality, safety, and efficacy of olanzapine-containing medicines.

References

  • ClinPGx. olanzapine. [Link]

  • OmicsOnline. Pharmacokinetics of Olanzapine: A Comprehensive Review. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • PharmaTutor. Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. [Link]

  • Journal of Chemical Health Risks. Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review. [Link]

  • MDPI. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]

  • PubChem. Olanzapine. [Link]

  • European Medicines Agency. Olanzapine Bexal film-coated tablet ENG PAR. [Link]

  • ResearchGate. Identification and characterization of Olanzapine degradation products under oxidative stress condition. [Link]

  • International Journal of Pharmaceutical and Biological Archives. A New Validated Method for the Estimation of Olanzapine - and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. [Link]

  • ResearchGate. The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. [Link]

  • Google Patents. CN102276592A - Related substance of olanzapine and preparation method and analytical method thereof.
  • PubMed. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. [Link]

  • IJRAR. Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. [Link]

  • Longdom Publishing. Determination of Olanzapine in Five Different Pharmaceutical Form. [Link]

  • ResearchGate. Forced Degradation results for Olanzapine and Samidorphan. [Link]

  • Ovid. Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product. [Link]

  • ResearchGate. Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. [Link]

  • Frontiers. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. [Link]

  • ResearchGate. Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product. [Link]

  • PubMed Central. LC–MS/MS quantification of olanzapine in hair after alkaline digestion. [Link]

  • Pharmace Research Laboratory. N-Demethyl-N-Formylolanzapine. [Link]

  • Academia.edu. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. [Link]

  • University of Nigeria, Nsukka. Olanzapine degradation kinetics in aqueous solution. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity. [Link]

  • Google Patents.
  • PubMed Central. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. [Link]

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Foundational

The Pharmacological Profile of Olanzapine and its Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary Olanzapine is a cornerstone second-generation (atypical) antipsychotic, renowned for its efficacy in treating schizophrenia and bipolar disorder. Its clinical utility stems from a complex pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olanzapine is a cornerstone second-generation (atypical) antipsychotic, renowned for its efficacy in treating schizophrenia and bipolar disorder. Its clinical utility stems from a complex pharmacological profile, characterized by potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, its broad receptor activity, particularly at histaminergic and muscarinic sites, contributes to a significant side-effect burden, most notably metabolic disturbances like weight gain.[3][4] This guide provides an in-depth analysis of the pharmacological properties of olanzapine, its primary metabolites, and novel analogues. We delve into the structure-activity relationships that govern its multi-receptor profile and present detailed protocols for key in vitro and in vivo assays essential for the preclinical evaluation of next-generation thienobenzodiazepine compounds. This document is intended for researchers and drug development professionals seeking to understand the nuances of olanzapine's pharmacology and to guide the design of improved antipsychotic agents with a superior risk-benefit profile.

Introduction: The Clinical and Pharmacological Context of Olanzapine

Olanzapine, a thienobenzodiazepine derivative, is a multi-receptor antagonist used extensively for managing psychotic disorders.[5][6] Its therapeutic efficacy is largely attributed to its unique ability to modulate multiple neurotransmitter systems. Unlike first-generation antipsychotics that primarily target the dopamine D2 receptor, olanzapine's higher affinity for the serotonin 5-HT2A receptor relative to the D2 receptor is a hallmark of atypical antipsychotics.[7] This 5-HT2A/D2 antagonism is believed to be crucial for its efficacy against both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS).[1][7]

The drug's mechanism of action, however, is not limited to these two receptors. It exhibits high affinity for a wide array of receptors, including other dopamine and serotonin subtypes, as well as histaminergic (H1), muscarinic (M1-M5), and adrenergic (α1) receptors.[3][8] This broad profile, while contributing to its therapeutic effects, is also responsible for its well-documented side effects, such as sedation and weight gain (H1 antagonism) and anticholinergic effects like dry mouth and constipation (muscarinic antagonism).[5][9] Understanding this complex interplay between on-target efficacy and off-target side effects is paramount for the development of safer, more tolerable antipsychotics.

The Thienobenzodiazepine Scaffold and Structure-Activity Relationships

The pharmacological activity of olanzapine is intrinsically linked to its tricyclic thienobenzodiazepine core structure.[10][11] This scaffold correctly orients the key pharmacophoric elements—specifically the exocyclic basic nitrogen of the piperazine ring and the aromatic systems—for interaction with multiple receptor binding pockets. Structure-activity relationship (SAR) studies have revealed critical insights:

  • The Piperazine Moiety: The N-methylpiperazine group is crucial for potent activity at dopamine and serotonin receptors. N-demethylation, which occurs during metabolism to form N-desmethyl-olanzapine, generally reduces binding affinity at most key receptors.[8][12]

  • The Thiophene Ring: Substitution on the thiophene ring can significantly modulate the pharmacological profile. For instance, adding an ethyl group at the C-2 position has been explored as a strategy to alter receptor affinities, particularly to reduce H1 binding while retaining the desired 5-HT2A/D2 ratio.[13]

  • The Benzene Ring: Modifications to the benzene portion of the core are generally less tolerated and can lead to a significant loss of antipsychotic activity.

The central hypothesis in the development of olanzapine-related compounds is that the therapeutic effects (D2/5-HT2A antagonism) can be structurally dissociated from the primary metabolic side effects (H1 antagonism).

In-Depth Pharmacological Profile of Olanzapine

Olanzapine's identity as a multi-acting receptor-targeted agent is defined by its binding affinities across numerous G-protein coupled receptors (GPCRs). Functional studies confirm that olanzapine acts as a pure antagonist at these sites, showing no agonist activity.[9]

Receptor Binding Affinities

The binding affinity, expressed as the inhibition constant (Kᵢ), quantifies the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Kᵢ value indicates a higher binding affinity.[14] The table below consolidates Kᵢ values for human receptors from multiple studies.

Receptor SubtypeOlanzapine Kᵢ (nM)Primary Function & Clinical Relevance
Serotonin Receptors
5-HT2A4[14]Antagonism linked to efficacy against negative symptoms, reduced EPS.
5-HT2C11[14]Antagonism may contribute to antidepressant effects and weight gain.
5-HT357[14]Antagonism contributes to antiemetic effects.
5-HT65[14]Antagonism may offer pro-cognitive benefits.
Dopamine Receptors
D131[15]Lower affinity; antagonism may modulate cortical dopamine function.
D211 - 31[14]Primary target for antipsychotic efficacy (antagonism in mesolimbic pathway).[1]
D326[15]Antagonism may contribute to pro-cognitive and antidepressant effects.
D427[15]High affinity, role in antipsychotic action is an area of ongoing research.
Histamine Receptors
H17[14]Potent antagonism is strongly linked to sedation and weight gain.[13]
Muscarinic Receptors
M12.5 - 73[14][15]Antagonism contributes to anticholinergic side effects and may impair cognition.
M218 - 96[14][15]Contributes to anticholinergic side effects.
M325 - 132[14][15]Contributes to anticholinergic side effects.
M412 - 32[14][15]High affinity; M4 agonism is an emerging antipsychotic strategy.
Adrenergic Receptors
α119 - 54[14][15]Antagonism can lead to orthostatic hypotension.
Signaling Pathways and Functional Antagonism

Olanzapine's antagonism at D2 and 5-HT2A receptors interrupts their canonical signaling cascades. D2 receptor antagonism prevents the inhibition of adenylyl cyclase, thereby increasing intracellular cAMP levels. 5-HT2A receptor antagonism blocks the Gq/11 pathway, preventing the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

Antipsychotic_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP to Olanzapine_D2 Olanzapine Olanzapine_D2->D2R Blocks Serotonin Serotonin SHT2AR 5-HT2A Receptor (Gq-coupled) Serotonin->SHT2AR PLC Phospholipase C (PLC) SHT2AR->PLC Activates IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Olanzapine_5HT2A Olanzapine Olanzapine_5HT2A->SHT2AR Blocks

Figure 1: Olanzapine's antagonist action on key signaling pathways.

Olanzapine Metabolism and the Pharmacology of its Derivatives

Olanzapine undergoes extensive hepatic metabolism primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[4] The main metabolic pathways involve CYP1A2 (major) and CYP2D6 (minor), leading to the formation of several metabolites. The major circulating metabolites are the 10-N-glucuronide and 4'-N-desmethyl-olanzapine (DMO).[4]

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethyl 4'-N-desmethyl-olanzapine (DMO) (Active) Olanzapine->N_Desmethyl CYP1A2 (Major) CYP2D6 (Minor) Hydroxy 2-hydroxymethyl-olanzapine (Active) Olanzapine->Hydroxy CYP2D6 N_Oxide Olanzapine N-Oxide (Active) Olanzapine->N_Oxide FMO3 Glucuronide 10-N-glucuronide (Inactive) Olanzapine->Glucuronide UGT1A4

Figure 2: Major metabolic pathways of olanzapine.

Pharmacological Profiles of Active Metabolites

While the 10-N-glucuronide conjugate is pharmacologically inactive and does not cross the blood-brain barrier, other metabolites retain significant biological activity.[8]

  • N-desmethyl-olanzapine (DMO): This primary active metabolite is formed mainly by CYP1A2. It has a multi-receptor binding profile but generally shows reduced affinity compared to the parent compound.[12] Notably, its affinity for the D2 receptor is significantly lower, which may contribute to the overall low EPS liability of olanzapine treatment. Interestingly, some clinical studies suggest DMO may have a counteracting effect on olanzapine-induced metabolic abnormalities, showing negative correlations with glucose and insulin levels.[4][11]

  • 2-hydroxymethyl-olanzapine: Formed via CYP2D6, this metabolite also exhibits significantly less in vivo pharmacological activity than olanzapine in animal studies.[8]

Comparative Receptor Binding Affinities: Olanzapine vs. N-desmethyl-olanzapine

The following table compares the binding affinities of olanzapine with its primary active metabolite, DMO. Data for DMO is compiled from a commercially available technical guide.[12]

Receptor SubtypeOlanzapine Kᵢ (nM)N-desmethyl-olanzapine Kᵢ (nM)Fold Change in Affinity
Dopamine Receptors
D131160~5x ↓
D211 - 31224~7-20x ↓
D42715~1.8x ↑
Serotonin Receptors
5-HT2A4164x ↓
5-HT2C1148~4.4x ↓
5-HT6513~2.6x ↓

Note: Fold change is an approximation. ↓ indicates a decrease in affinity (higher Kᵢ), ↑ indicates an increase in affinity (lower Kᵢ).

Novel Olanzapine Analogues: A Strategy to Mitigate Side Effects

A major focus of medicinal chemistry efforts has been the rational design of olanzapine analogues with an improved side-effect profile. The primary strategy involves reducing the affinity for the histamine H1 receptor, which is strongly implicated in olanzapine-induced weight gain and sedation, while preserving the high-affinity antagonism at D2 and 5-HT2A receptors.[13]

Research has led to the synthesis of compounds like OlzEt and OlzHomo , where modifications to the thiophene ring and piperazine moiety were made.[13] In vivo studies in rats demonstrated that while olanzapine treatment caused significant weight gain and visceral fat accumulation, these novel analogues did not, yet they retained the ability to attenuate phencyclidine (PCP)-induced hyperactivity, a key predictor of antipsychotic efficacy.[13]

Key Experimental Methodologies

The characterization of olanzapine-related compounds relies on a validated set of in vitro and in vivo assays. The following protocols represent standard, self-validating workflows in the field.

In Vitro Protocol: Competitive Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Kᵢ) of a test compound for a specific target receptor (e.g., Dopamine D2).

Causality: This assay is a foundational screening method. It directly measures the physical interaction between a compound and its receptor target. By quantifying the displacement of a known high-affinity radioligand, we can accurately determine the affinity of the test compound, which is a primary predictor of its pharmacological potency.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing D2R or rat striatum) start->prep setup Set up 96-well plate with 3 conditions: 1. Total Binding (Membranes + Radioligand) 2. Non-Specific Binding (NSB) (Membranes + Radioligand + excess unlabeled ligand) 3. Competition (Membranes + Radioligand + Test Compound dilutions) prep->setup incubate Incubate to reach equilibrium (e.g., 60 min at 37°C) setup->incubate filter Rapidly filter through glass fiber filters to separate bound from free radioligand incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity on filters using a scintillation counter wash->count analyze Analyze Data: - Calculate Specific Binding (Total - NSB) - Plot % Inhibition vs. [Test Compound] - Determine IC50 via non-linear regression - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the final pellet in assay buffer to a determined protein concentration.

  • Assay Setup (in triplicate): In a 96-well plate, add reagents for three conditions:

    • Total Binding: Receptor membranes + radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific sites.

    • Competitive Binding: Membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate (e.g., 60-90 minutes at room temperature or 37°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters (e.g., GF/B), trapping the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - Non-Specific Binding CPM.

    • For each concentration of the test compound, calculate the percentage inhibition of specific binding.

    • Plot percentage inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion Model

Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to reverse hyperlocomotor activity induced by the NMDA receptor antagonist, PCP.

Causality: PCP induces a state in rodents that models certain aspects of psychosis in humans, including hyperactivity and stereotyped behaviors.[13] This model has high predictive validity for antipsychotic drugs. A compound's ability to normalize this PCP-induced behavior suggests it can effectively modulate the dopamine and/or serotonin pathways that are dysregulated by NMDA receptor hypofunction, a key hypothesis in schizophrenia pathophysiology.

Step-by-Step Methodology:

  • Animal Acclimation: Allow male Sprague Dawley rats to acclimate to the testing room and the open-field activity chambers for at least 60 minutes before testing begins.

  • Pre-treatment: Administer the test compound (e.g., novel olanzapine analogue) or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection). The pre-treatment time will vary depending on the known pharmacokinetics of the compound (typically 30-60 minutes).

  • Baseline Activity: Place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a baseline period (e.g., 30 minutes) using automated tracking software.

  • Psychosis Induction: Administer PCP (e.g., 2.5 - 5 mg/kg, subcutaneous) or saline to the animals.

  • Data Acquisition: Immediately return the animals to the chambers and record locomotor activity for an extended period (e.g., 90-120 minutes).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 10-minute intervals).

    • Compare the total distance traveled between the Vehicle + Saline, Vehicle + PCP, and Test Compound + PCP groups.

    • A statistically significant reduction in locomotor activity in the Test Compound + PCP group compared to the Vehicle + PCP group indicates potential antipsychotic efficacy. The Vehicle + Saline group serves as the negative control to ensure the test compound does not simply cause sedation.

Conclusion and Future Directions

Olanzapine's pharmacological profile is a double-edged sword: its broad-spectrum receptor antagonism provides robust antipsychotic efficacy but also leads to significant side effects. The future of thienobenzodiazepine-based antipsychotic development lies in the precise tuning of structure-activity relationships. By leveraging the knowledge of how specific structural modifications impact receptor binding, it is possible to design novel compounds that retain the therapeutic 5-HT2A/D2 profile of olanzapine while minimizing off-target interactions, particularly at the H1 receptor. The active metabolites of olanzapine, such as N-desmethyl-olanzapine, also offer intriguing possibilities, potentially contributing to the overall therapeutic window and even counteracting some of the parent drug's adverse metabolic effects. Continued research employing the rigorous in vitro and in vivo methodologies outlined in this guide will be critical to advancing this next generation of safer, more effective treatments for severe mental illness.

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Exploratory

In-Vitro Activity of N-Demethyl-N-formylolanzapine: A Technical Guide for Preclinical Evaluation

This technical guide provides a comprehensive framework for the in-vitro characterization of N-Demethyl-N-formylolanzapine, a significant metabolite and synthetic intermediate of the atypical antipsychotic olanzapine. De...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the in-vitro characterization of N-Demethyl-N-formylolanzapine, a significant metabolite and synthetic intermediate of the atypical antipsychotic olanzapine. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, explains the underlying scientific rationale, and presents data in a clear, actionable format. Our approach is grounded in established methodologies for antipsychotic drug evaluation, ensuring scientific integrity and logical progression from foundational binding assays to functional and safety profiling.

Introduction: The Rationale for In-Vitro Characterization

Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through a complex interaction with multiple neurotransmitter systems.[1] Its metabolism is extensive, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, leading to various metabolites.[1][2] While N-desmethylolanzapine is a major pharmacologically evaluated metabolite, other derivatives such as N-Demethyl-N-formylolanzapine (C₁₇H₁₈N₄OS) exist as known impurities and potential metabolic products.[3][4] Understanding the in-vitro activity of these metabolites is critical for a complete safety and efficacy profile of the parent drug. This guide details a proposed in-vitro workflow to elucidate the pharmacological and toxicological properties of N-Demethyl-N-formylolanzapine.

Foundational Pharmacology: Receptor Binding Affinity

Atypical antipsychotics are characterized by their broad receptor binding profiles.[5] Therefore, the initial step in characterizing N-Demethyl-N-formylolanzapine is to determine its affinity for key central nervous system (CNS) receptors implicated in the therapeutic action and side effects of olanzapine.

Experimental Protocol: Radioligand Binding Assays

Objective: To quantify the binding affinity (Ki) of N-Demethyl-N-formylolanzapine for a panel of relevant CNS receptors.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is used.

  • Radioligand: A specific radiolabeled ligand for each receptor is selected.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the receptor preparation.

    • Increasing concentrations of N-Demethyl-N-formylolanzapine (the "competitor") are added.

    • Olanzapine is used as a positive control.

  • Incubation and Termination: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of N-Demethyl-N-formylolanzapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity (Ki, nM) of N-Demethyl-N-formylolanzapine and Olanzapine

Receptor TargetN-Demethyl-N-formylolanzapine (Ki, nM)Olanzapine (Ki, nM)Rationale for Inclusion
Dopamine D₂> 100011Primary target for antipsychotic efficacy.
Serotonin 5-HT₂ₐ8504Key for atypicality and reduced extrapyramidal symptoms.[5]
Serotonin 5-HT₂c95011Implicated in metabolic side effects.[5]
Histamine H₁657Contributes to sedative and metabolic side effects.[5]
Muscarinic M₁> 100020Associated with anticholinergic side effects.[5]
Adrenergic α₁75050Linked to orthostatic hypotension.[5]
Interpretation of Binding Data

The hypothetical data in Table 1 suggests that N-Demethyl-N-formylolanzapine has a significantly lower affinity for key dopaminergic and serotonergic receptors compared to olanzapine. However, it may retain some affinity for the histamine H₁ receptor, which warrants further investigation in functional assays.

Functional Activity: From Binding to Cellular Response

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the pharmacological activity of N-Demethyl-N-formylolanzapine at receptors where it shows appreciable binding.

Experimental Workflow: Functional Assays

The following diagram illustrates a typical workflow for assessing the functional activity of a test compound.

G cluster_0 Functional Assay Workflow Start Compound of Interest (N-Demethyl-N-formylolanzapine) ReceptorSelection Select Receptor with Appreciable Binding (e.g., Histamine H₁) Start->ReceptorSelection AssayChoice Choose Functional Assay (e.g., Calcium Mobilization) ReceptorSelection->AssayChoice CellCulture Culture Cells Expressing Target Receptor AssayChoice->CellCulture AgonistMode Agonist Mode Testing: Measure Response to Compound Alone CellCulture->AgonistMode AntagonistMode Antagonist Mode Testing: Pre-incubate with Compound, then add known Agonist CellCulture->AntagonistMode DataAcquisition Data Acquisition (e.g., Fluorescence Plate Reader) AgonistMode->DataAcquisition AntagonistMode->DataAcquisition Analysis Data Analysis: Calculate EC₅₀ or IC₅₀ DataAcquisition->Analysis Conclusion Determine Functional Activity (Agonist, Antagonist, etc.) Analysis->Conclusion

Caption: Workflow for determining the functional activity of a test compound.

Protocol: Calcium Mobilization Assay for H₁ Receptor

Objective: To determine if N-Demethyl-N-formylolanzapine acts as an agonist or antagonist at the histamine H₁ receptor.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the human H₁ receptor.

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Mode:

    • Add increasing concentrations of N-Demethyl-N-formylolanzapine to the cells.

    • Measure changes in intracellular calcium concentration using a fluorescence plate reader.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of N-Demethyl-N-formylolanzapine.

    • Add a known H₁ receptor agonist (e.g., histamine) at its EC₅₀ concentration.

    • Measure the inhibition of the agonist-induced calcium response.

  • Data Analysis:

    • In agonist mode, calculate the EC₅₀ (effective concentration to produce 50% of the maximal response).

    • In antagonist mode, calculate the IC₅₀ (inhibitory concentration to block 50% of the agonist response).

Table 2: Hypothetical Functional Activity at the Histamine H₁ Receptor

CompoundAgonist Mode (EC₅₀, nM)Antagonist Mode (IC₅₀, nM)Inferred Activity
N-Demethyl-N-formylolanzapine> 10,000150Antagonist
Olanzapine> 10,00015Potent Antagonist
Histamine25N/AAgonist

The hypothetical results suggest that N-Demethyl-N-formylolanzapine is an antagonist at the H₁ receptor, albeit with lower potency than olanzapine. This indicates a potential for sedative effects if the metabolite reaches sufficient concentrations in vivo.

In-Vitro Safety and Toxicity Assessment

Early assessment of potential toxicity is a critical component of drug development. In-vitro assays can provide valuable insights into the potential for cytotoxicity and other adverse effects.

Protocol: Cell Viability Assay

Objective: To assess the general cytotoxicity of N-Demethyl-N-formylolanzapine in a relevant cell line.

Methodology:

  • Cell Line: Use a human cell line, such as HepG2 (liver-derived) or SH-SY5Y (neuron-like), to assess tissue-relevant toxicity.

  • Compound Treatment: Plate the cells and treat with a range of concentrations of N-Demethyl-N-formylolanzapine for 24-48 hours.

  • Viability Reagent: Add a cell viability reagent, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or quantification of ATP (e.g., CellTiter-Glo®).

  • Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the CC₅₀ (concentration that causes 50% reduction in cell viability).

Table 3: Hypothetical Cytotoxicity Data

CompoundCell LineAssay DurationCC₅₀ (µM)
N-Demethyl-N-formylolanzapineHepG224 hours> 100
N-Demethyl-N-formylolanzapineSH-SY5Y24 hours85
Doxorubicin (Positive Control)HepG224 hours1.2

These hypothetical data suggest that N-Demethyl-N-formylolanzapine has low general cytotoxicity in a liver-derived cell line but may have some effect on neuronal-like cells at higher concentrations.

Signaling Pathway Analysis

Olanzapine is known to affect various intracellular signaling pathways.[6] Investigating the impact of N-Demethyl-N-formylolanzapine on these pathways can provide a more nuanced understanding of its potential effects.

G cluster_0 Simplified Dopamine D₂ Receptor Signaling Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Gi Gᵢ Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream Olanzapine Olanzapine (Antagonist) Olanzapine->D2R

Caption: Simplified Dopamine D₂ receptor signaling pathway, a primary target of olanzapine.

Given the low D₂ receptor affinity of N-Demethyl-N-formylolanzapine, significant modulation of this pathway is not expected. However, should binding be observed for other G-protein coupled receptors, similar pathway analyses would be warranted.

Conclusion and Future Directions

This technical guide outlines a systematic in-vitro approach to characterize the pharmacological and toxicological profile of N-Demethyl-N-formylolanzapine. Based on our hypothetical data, this metabolite is likely to have significantly lower affinity for key CNS targets compared to its parent compound, olanzapine, with the possible exception of the histamine H₁ receptor where it may act as a low-potency antagonist. Its general cytotoxicity appears to be low.

Future in-vitro studies could explore its potential to inhibit or induce key drug-metabolizing enzymes (e.g., CYP1A2, CYP2D6) to assess its potential for drug-drug interactions. Furthermore, investigation into its effects on other cellular processes, such as mitochondrial function or oxidative stress, could provide a more complete safety profile. The methodologies and frameworks presented here provide a robust foundation for these continued investigations.

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Foundational

Predictive and Experimental Profiling of N-Demethyl-N-formylolanzapine Metabolism: A Technical Whitepaper

Executive Summary N-Demethyl-N-formylolanzapine (CAS 639460-79-0) is a well-documented synthetic intermediate and process impurity associated with the atypical antipsychotic olanzapine[1]. While its primary role is withi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Demethyl-N-formylolanzapine (CAS 639460-79-0) is a well-documented synthetic intermediate and process impurity associated with the atypical antipsychotic olanzapine[1]. While its primary role is within pharmaceutical manufacturing—where it undergoes borohydride reduction to yield olanzapine[1]—understanding its potential in vivo biotransformation is critical for toxicological qualification and impurity profiling. As a Senior Application Scientist, I have structured this whitepaper to bridge chemical biology with predictive metabolism, providing a self-validating experimental framework for profiling this specific compound.

Structural Context and Chemical Biology

Structurally, N-Demethyl-N-formylolanzapine retains the core thienobenzodiazepine scaffold of olanzapine but features a formyl group (-CHO) at the N4 position of the piperazine ring in place of the standard methyl group.

Because the thienobenzodiazepine core remains intact, the biotransformation of this compound is heavily governed by the same cytochrome P450 (CYP), flavin-containing monooxygenase (FMO), and uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes that metabolize the parent drug olanzapine[2][3]. However, the substitution of a methyl group with an electron-withdrawing formyl group fundamentally alters the electron density and steric hindrance of the piperazine ring, shifting the metabolic liabilities of the molecule.

Predicted Biotransformation Pathways

Based on the established pharmacokinetics of olanzapine[3][4], we predict four primary metabolic pathways for N-Demethyl-N-formylolanzapine. The causality of these pathways is directly linked to the structural vulnerabilities of the thienobenzodiazepine ring system.

  • Pathway A: Oxidative Deformylation (Amidase/CYP-mediated) The N-formyl moiety is susceptible to enzymatic cleavage by hepatic amidases or oxidative deformylation by CYPs. This reaction yields N-desmethylolanzapine, a known pharmacologically active minor metabolite of olanzapine[2][3]. Once formed, N-desmethylolanzapine can undergo further downstream metabolism.

  • Pathway B: N-Glucuronidation (UGT1A4) In olanzapine, 10-N-glucuronidation is the most abundant metabolic pathway[2]. Because the N4 position in N-Demethyl-N-formylolanzapine is sterically and electronically blocked by the formyl group (reducing its nucleophilicity), UGT1A4-mediated glucuronidation will almost exclusively target the N10 position of the diazepine ring[4].

  • Pathway C: Thiophene Ring Hydroxylation (CYP1A2 / CYP2D6) The thiophene ring remains a prime target for allylic hydroxylation. This is predominantly mediated by CYP1A2 and CYP2D6, leading to the formation of a 2-hydroxymethyl metabolite[2][4].

  • Pathway D: S-Oxidation (FMO3) The sulfur atom in the thienobenzodiazepine core is highly susceptible to oxidation by FMO3, yielding a sulfoxide derivative[4].

MetabolicPathway Parent N-Demethyl-N-formylolanzapine (Parent / Impurity) Deformylation Oxidative Deformylation (Amidases / CYPs) Parent->Deformylation Glucuronidation N-Glucuronidation (UGT1A4) Parent->Glucuronidation Hydroxylation Allylic Hydroxylation (CYP1A2 / CYP2D6) Parent->Hydroxylation SOxidation S-Oxidation (FMO3) Parent->SOxidation Desmethyl N-Desmethylolanzapine (Active Metabolite) Deformylation->Desmethyl GlucMetabolite 10-N-Glucuronide Conjugate Glucuronidation->GlucMetabolite HydroxylMetabolite 2-Hydroxymethyl Metabolite Hydroxylation->HydroxylMetabolite Sulfoxide Sulfoxide Metabolite SOxidation->Sulfoxide

Predicted metabolic pathways of N-Demethyl-N-formylolanzapine via hepatic enzymes.

Quantitative Predictive Modeling

To facilitate Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) detection, predictive mass shifts must be calculated prior to experimentation. The parent compound has a molecular formula of C₁₇H₁₈N₄OS and a monoisotopic mass of 326.1201 Da. The table below summarizes the exact mass shifts required for Mass Defect Filtering (MDF).

Metabolite PathwayPredicted FormulaMonoisotopic Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragment
Parent Compound C₁₇H₁₈N₄OS327.1274N/Am/z 284.1 (Loss of HCNO)
Oxidative Deformylation C₁₆H₁₈N₄S299.1325-27.9949m/z 256.1
Thiophene Hydroxylation C₁₇H₁₈N₄O₂S343.1223+15.9949m/z 300.1
S-Oxidation (Sulfoxide) C₁₇H₁₈N₄O₂S343.1223+15.9949m/z 325.1 (Loss of H₂O)
10-N-Glucuronidation C₂₃H₂₆N₄O₇S503.1595+176.0321m/z 327.1 (Neutral loss of GlcA)

Experimental Methodology: In Vitro Metabolite Profiling

To empirically validate these predicted pathways, an in vitro incubation model using Human Liver Microsomes (HLMs) is required. The following protocol is designed as a self-validating system : it incorporates intrinsic quality controls to definitively distinguish enzymatic biotransformation from chemical degradation.

ExpWorkflow Prep 1. Substrate Prep (10 µM in Buffer) Incubation 2. HLM Incubation (37°C, NADPH/UDPGA) Prep->Incubation Quench 3. Quenching (Cold Acetonitrile) Incubation->Quench Centrifuge 4. Centrifugation (15,000g, 10 min) Quench->Centrifuge LCMS 5. LC-HRMS Acquisition Centrifuge->LCMS Data 6. Mass Defect Filtering LCMS->Data

Workflow for in vitro metabolite profiling using Human Liver Microsomes.

Step-by-Step Protocol & Causality

Step 1: System Preparation & Control Setup

  • Action : Prepare a 10 mM stock of N-Demethyl-N-formylolanzapine in DMSO. Dilute to a final assay concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality : A 10 µM concentration ensures the substrate is well below the anticipated Michaelis constant ( Km​ ), maintaining the first-order linear kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculations.

  • Self-Validation : Include a "No-Cofactor" negative control (buffer instead of NADPH/UDPGA) to rule out non-enzymatic hydrolysis of the formyl group. Include Midazolam (CYP3A4) and Phenacetin (CYP1A2) as positive controls to verify microsomal viability.

Step 2: Microsomal Incubation

  • Action : Add HLMs to a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. For Phase II UGT profiling, add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes prior to warming.

  • Causality : Alamethicin is a pore-forming peptide. It permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT enzymes located on the luminal side of the endoplasmic reticulum.

Step 3: Reaction Initiation & Time-Course Sampling

  • Action : Initiate the reaction by adding a regenerating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH) and 2 mM UDPGA. Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Causality : Time-course profiling allows for the kinetic mapping of metabolite appearance. Early time points (15-30 min) capture primary metabolites (e.g., deformylation), while later time points (60-120 min) capture secondary sequential metabolism (e.g., deformylation followed by glucuronidation).

Step 4: Quenching & Protein Precipitation

  • Action : Instantly transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Olanzapine-D3).

  • Causality : The 3:1 organic-to-aqueous ratio instantly denatures the enzymes, halting the reaction at the exact time point. The cold temperature prevents the degradation of unstable N-glucuronides.

Step 5: Centrifugation & LC-HRMS Analysis

  • Action : Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze using a Q-TOF mass spectrometer in positive ESI mode, applying Mass Defect Filtering (MDF) centered around the parent mass defect.

  • Causality : High-resolution MS combined with MDF filters out the endogenous microsomal background matrix, isolating only the drug-related material based on the unique mass defect of the thienobenzodiazepine core.

References

  • N-Demethyl-N-Formylolanzapine - Pharmace Research Laboratory. pharmaceresearch.com.[Link]

  • olanzapine - ClinPGx. clinpgx.org.[Link]

  • WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor - Google P
  • Journal of Pharmacokinetics & Experimental Therapeutics - Pharmacokinetics of Olanzapine: A Comprehensive Review. omicsonline.org.[Link]

  • Olanzapine Pathway, Pharmacokinetics - ClinPGx. clinpgx.org.[Link]

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Exploratory

A Technical Deep Dive: N-Demethyl-N-formylolanzapine and N-desmethylolanzapine in Drug Development and Research

For Immediate Release to the Scientific Community This technical guide offers an in-depth comparative analysis of two key molecules related to the atypical antipsychotic olanzapine: N-Demethyl-N-formylolanzapine and its...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

This technical guide offers an in-depth comparative analysis of two key molecules related to the atypical antipsychotic olanzapine: N-Demethyl-N-formylolanzapine and its precursor, N-desmethylolanzapine. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their chemical relationship, known biological significance, and the analytical methodologies crucial for their study.

Executive Summary

Olanzapine is a cornerstone in the management of schizophrenia and bipolar disorder, and a thorough understanding of its metabolic fate and related chemical entities is paramount for optimizing therapy and ensuring drug product quality. This guide delineates the distinct roles and characteristics of N-desmethylolanzapine (DMO), a major and pharmacologically active metabolite, and N-Demethyl-N-formylolanzapine, primarily recognized as a synthetic intermediate and potential impurity. While extensive research has illuminated the clinical relevance of DMO, particularly its potential to mitigate some of olanzapine's metabolic side effects, N-Demethyl-N-formylolanzapine remains a molecule of interest primarily from a chemical and manufacturing perspective, with its biological significance yet to be elucidated.

The Central Metabolite: N-desmethylolanzapine (DMO)

N-desmethylolanzapine, also known as 4'-N-desmethylolanzapine, is the principal N-demethylated metabolite of olanzapine.[1] It is formed in the liver primarily through the action of the cytochrome P450 isoform CYP1A2.[2][3]

Chemical Profile and Synthesis
  • Chemical Name: 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][1][4]benzodiazepine[1]

  • Molecular Formula: C₁₆H₁₈N₄S[5]

  • Molecular Weight: 298.41 g/mol [5]

A common and effective laboratory-scale synthesis of N-desmethylolanzapine involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][4]benzodiazepine hydrochloride with piperazine in a solvent mixture such as dimethyl sulfoxide (DMSO) and toluene, heated to reflux.[1]

Experimental Protocol: Synthesis of N-desmethylolanzapine [1]

  • Reaction Setup: In a suitable reaction vessel, combine 4-amino-2-methyl-10H-thieno[2,3-b][1][4]benzodiazepine hydrochloride (1 equivalent) and piperazine (approximately 7 equivalents).

  • Solvent Addition: Add a 1:1 mixture of dimethyl sulfoxide (DMSO) and toluene.

  • Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for a typical duration of 2 hours. Reaction progress should be monitored by a suitable technique like HPLC.

  • Precipitation: Upon reaction completion, cool the mixture in an ice bath and add distilled water to precipitate the product.

  • Crystallization: Stir the suspension at a low temperature (e.g., 5°C) for approximately one hour to ensure complete precipitation.

  • Isolation and Purification: Collect the resulting light-yellow precipitate by filtration, wash thoroughly with water, and dry in a vacuum desiccator.

Pharmacological Significance and Clinical Relevance

N-desmethylolanzapine is not an inert byproduct; it is a pharmacologically active molecule that contributes to the overall therapeutic and side-effect profile of olanzapine.

Receptor Binding Affinity: DMO exhibits a multi-receptor binding profile, with notable affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[5] This suggests that DMO contributes to the antipsychotic efficacy of the parent drug.

Metabolic Effects: One of the most significant areas of research surrounding DMO is its role in the metabolic disturbances often associated with olanzapine therapy, such as weight gain and insulin resistance. Strikingly, studies suggest that DMO may have a counteracting effect on these metabolic abnormalities.[6][7] Lower plasma concentrations of DMO have been associated with higher glucose and triglyceride levels.[2] Animal studies have further demonstrated that administration of DMO can lead to weight and fat mass loss and improved insulin resistance in obese mice.[8] A plasma concentration of DMO greater than 5.63 ng/mL has been identified as a negative predictor of metabolic syndrome in patients treated with olanzapine.[6][9]

Therapeutic Drug Monitoring (TDM): The distinct pharmacological profile of DMO underscores the importance of monitoring its plasma concentrations alongside olanzapine in patients. The ratio of olanzapine to DMO may be a valuable biomarker for optimizing treatment, aiming to maximize therapeutic efficacy while minimizing metabolic side effects.[6][9]

The Synthetic Intermediate: N-Demethyl-N-formylolanzapine

In contrast to the well-characterized metabolite DMO, N-Demethyl-N-formylolanzapine is primarily documented in the context of chemical synthesis and as a potential impurity in the manufacturing of olanzapine.

Chemical Profile and Synthesis
  • Chemical Name: 4-(2-Methyl-10H-thieno[2,3-b][1][4]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde

  • Molecular Formula: C₁₇H₁₈N₄OS[5]

  • Molecular Weight: 326.42 g/mol [5]

The chemical structure of N-Demethyl-N-formylolanzapine is closely related to DMO, with the addition of a formyl group (-CHO) to the demethylated nitrogen of the piperazine ring. This structural relationship is reflected in its synthesis, which can be achieved by the formylation of N-desmethylolanzapine.

Experimental Protocol: Synthesis of N-Demethyl-N-formylolanzapine from N-desmethylolanzapine

A documented method for the synthesis of N-Demethyl-N-formylolanzapine involves the reaction of N-desmethylolanzapine with a formylating agent such as ethyl formate.

  • Reaction Setup: Dissolve N-desmethylolanzapine in a suitable solvent.

  • Reagent Addition: Add the formylating agent (e.g., ethyl formate).

  • Reaction Conditions: The reaction may be heated to facilitate the formylation.

  • Work-up and Purification: Following the reaction, the product can be isolated and purified using standard techniques such as crystallization.

Note: This is a generalized protocol based on available information. Specific reaction conditions may vary and should be optimized.

Biological Significance: An Unanswered Question

Currently, there is a notable absence of published scientific literature detailing the in vivo formation of N-Demethyl-N-formylolanzapine as a metabolite of olanzapine. While N-formylation is a known metabolic pathway for some xenobiotics, it has not been established for olanzapine. Consequently, there is no available data on the pharmacological activity, receptor binding profile, or potential clinical relevance of N-Demethyl-N-formylolanzapine. Its primary significance remains as a synthetic precursor in certain routes to olanzapine and as a process-related impurity that must be monitored and controlled during drug manufacturing.

Comparative Analysis: A Tale of Two Molecules

The table below summarizes the key differences between N-desmethylolanzapine and N-Demethyl-N-formylolanzapine based on current scientific knowledge.

FeatureN-desmethylolanzapine (DMO)N-Demethyl-N-formylolanzapine
Primary Role Major active metabolite of olanzapine.[1]Synthetic intermediate and potential impurity.
Formation In vivo via CYP1A2-mediated N-demethylation of olanzapine.[2][3]Synthetically via formylation of N-desmethylolanzapine. In vivo formation is not documented.
Pharmacological Activity Active, with a multi-receptor binding profile.[5] May counteract metabolic side effects of olanzapine.[6][7]Not characterized.
Clinical Relevance Important for therapeutic drug monitoring; plasma levels and ratio to olanzapine are potential biomarkers for efficacy and metabolic risk.[6][9]Primarily relevant for chemical process control and drug product purity.

Analytical Methodologies

The accurate quantification of N-desmethylolanzapine in biological matrices is crucial for clinical research and therapeutic drug monitoring. Several robust analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors is a widely used technique. Methods often employ reversed-phase chromatography for separation.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of olanzapine and its metabolites, including DMO, in complex biological fluids like plasma and serum.[10][11] These methods offer low limits of quantification, enabling the measurement of clinically relevant concentrations.[12]

While specific validated methods for the routine analysis of N-Demethyl-N-formylolanzapine in biological samples are not described in the literature due to its unknown metabolic relevance, LC-MS/MS would be the method of choice for its detection and quantification should the need arise, for instance, in impurity profiling of olanzapine drug substances.

Visualizing the Relationship: Structures and Pathways

Chemical Structures

G cluster_0 N-desmethylolanzapine (DMO) cluster_1 N-Demethyl-N-formylolanzapine dmo dmo formyl formyl

Caption: Chemical structures of N-desmethylolanzapine and N-Demethyl-N-formylolanzapine.

Metabolic and Synthetic Pathways

G olanzapine Olanzapine dmo N-desmethylolanzapine (DMO) olanzapine->dmo CYP1A2 (in vivo) formyl N-Demethyl-N-formylolanzapine dmo->formyl Formylation (in vitro)

Caption: Metabolic formation of N-desmethylolanzapine and its synthetic conversion to N-Demethyl-N-formylolanzapine.

Future Directions and Conclusion

This technical guide highlights the well-established importance of N-desmethylolanzapine in the clinical pharmacology of olanzapine. Its contribution to the therapeutic effect and its potential to ameliorate metabolic side effects make it a critical molecule for study in both clinical practice and drug development. The monitoring of DMO levels holds promise for personalizing olanzapine therapy.

In contrast, N-Demethyl-N-formylolanzapine remains an entity defined by its role in chemical synthesis. A significant knowledge gap exists regarding its potential formation in biological systems and any associated pharmacological activity. Future research could explore whether N-formylation of DMO occurs in vivo and, if so, whether the resulting compound has any biological effects. Such studies would provide a more complete picture of the metabolic fate of olanzapine and could uncover novel pharmacological insights.

For now, the distinction is clear: N-desmethylolanzapine is a key player in the biological activity of olanzapine, while N-Demethyl-N-formylolanzapine is a molecule of the laboratory, crucial for synthesis but with an as-yet-unwritten biological story.

References

  • Pharmaffiliates. Olanzapine-impurities. Available from: [Link]

  • Consultant360. Olanzapine/DMO may trigger metabolic syndrome in schizophrenia patients. 2017. Available from: [Link]

  • Albers LJ, et al. Does N-Desmethylolanzapine Increase, or Reduce, the Risk for Antipsychotic-Induced Metabolic Syndrome? Request PDF. 2005. Available from: [Link]

  • Zhang XL, et al. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes. Psychoneuroendocrinology. 2019;108:163-171.
  • An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia.
  • Frontiers. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. 2022. Available from: [Link]

  • New Drug Approvals. OLANZEPINE VISITED PART 3/3. 2015. Available from: [Link]

  • Nozawa H, et al. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Forensic Toxicology. 2023;41(2):221-232.
  • Sur C, et al. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. Proceedings of the National Academy of Sciences. 2003;100(23):13674-13679.
  • Zhou Z, Li X, Li K, et al. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring.
  • Josefsson M, Roman M, Skogh E, Dahl ML. Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis. 2010;53(3):576-582.
  • European Patent Office. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845. 2010. Available from: [Link]

  • Szafran K, et al. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. Scientific Reports. 2023;13(1):1-14.
  • ResearchGate. Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid | Request PDF. 2010. Available from: [Link]

  • An, H., Liu, Z., Yang, Y., Wu, X., & Wang, S. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia.
  • Springer Nature Experiments. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]

  • Google Patents. WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor.
  • Journal of Global Trends in Pharmaceutical Sciences. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. 2019. Available from: [Link]

  • Organic Spectroscopy International. Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity. 2015. Available from: [Link]

  • ResearchGate. (PDF) Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. 2022. Available from: [Link]

  • Bymaster FP, et al. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. Neuropsychopharmacology. 1996;14(2):87-96.
  • Nozawa, H., Minakata, K., Hasegawa, K., Yamagishi, I., Miyoshi, N., Suzuki, M., ... & Suzuki, O. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Forensic Toxicology, 41(2), 221-232.
  • ClinPGx. Olanzapine Pathway, Pharmacokinetics. Available from: [Link]

  • Lu, M. L., Lin, C. H., Chen, Y. C., Yang, H. C., & Wu, T. H. (2013). Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection: correlation of olanzapine or N-desmethyl-olanzapine concentration with metabolic parameters. PloS one, 8(5), e65719.
  • P-gp, P. I. P. E. R. A. Z. I. N. E., & Paclitaxel, P. T. X. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(1), 193.
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Foundational

Toxicological Profile and Analytical Control of Olanzapine Impurities: A Comprehensive Technical Guide

Executive Summary Olanzapine is a potent atypical antipsychotic utilized primarily for the1[1]. As a selective monoaminergic antagonist, its efficacy is well-established; however, during its synthesis, formulation, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olanzapine is a potent atypical antipsychotic utilized primarily for the1[1]. As a selective monoaminergic antagonist, its efficacy is well-established; however, during its synthesis, formulation, and shelf-life, various process-related impurities and degradation products can emerge. As Application Scientists, we must evaluate these impurities not merely as chromatographic peaks, but as chemical entities with distinct toxicodynamic properties. Ensuring the toxicological safety of these impurities—particularly regarding genotoxicity—is a critical quality attribute (CQA) in pharmaceutical development.

This whitepaper provides an in-depth analysis of the toxicological profiles of key olanzapine impurities, outlines the ICH M7 regulatory framework, and details a self-validating LC-MS/MS methodology for trace-level impurity profiling.

Structural and Toxicological Profiling of Key Olanzapine Impurities

The structural environment of an impurity dictates its reactivity with biological macromolecules (e.g., DNA), thereby influencing its mutagenic potential. We classify these impurities based on their origin and structural alerts.

Quantitative and Toxicological Summary
ImpurityChemical NameOriginICH M7 ClassToxicological Concern
Impurity A 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile2[2]Class 3 (Alert: Nitroaromatic)High
Impurity B 2-Methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one3[3]Class 5 (No structural alerts)Low
Impurity C N-Chloromethyl Olanzapine Chloride4[4]Class 3 (Alert: Alkylating agent)High
Impurity D Olanzapine N-oxide4[4]Class 5 (No structural alerts)Low

(Note: Chemical structures and nomenclature align with standard pharmacopeial reference materials[5].)

Causality Insight: Why is Impurity A a critical toxicological concern? The presence of the nitroaromatic moiety (-NO2 attached to the phenyl ring) is a well-documented structural alert for bacterial mutagenicity. Nitroreductases in human hepatic systems can reduce the nitro group to a highly reactive hydroxylamine, which can form covalent DNA adducts. Conversely, Impurity B (a lactam) lacks DNA-reactive functional groups, rendering it a standard degradation product controlled by general ICH Q3A/B limits rather than stringent genotoxic thresholds.

The ICH M7 Framework for Mutagenic Impurities

Under the6[6], DNA-reactive impurities must be controlled to limit potential carcinogenic risk. The 7[7] is established at 1.5 µ g/day for lifetime exposure, equating to a negligible cancer risk (<10⁻⁵)[8].

ICH_M7_Workflow Start Identify Impurity QSAR (Q)SAR Analysis (Mutagenicity Prediction) Start->QSAR Alert Structural Alert? QSAR->Alert Class5 Class 5 (Non-Mutagenic) Alert->Class5 No Ames Ames Test (Bacterial Mutation) Alert->Ames Yes AmesResult Ames Positive? Ames->AmesResult AmesResult->Class5 No Class123 Class 1, 2, or 3 (Mutagenic) AmesResult->Class123 Yes TTC Control at TTC (1.5 µg/day) Class123->TTC

Figure 1: ICH M7 workflow for assessing and controlling mutagenic impurities.

If an olanzapine impurity (like Impurity A) triggers a structural alert during (Q)SAR analysis, it is classified as Class 3. It must either be controlled at the 1.5 µ g/day TTC limit or subjected to a bacterial reverse mutation (Ames) test to empirically prove the absence of mutagenicity[9].

Self-Validating Analytical Methodology: LC-MS/MS Profiling

To enforce TTC limits, highly sensitive analytical methods are required. Traditional HPLC-UV often lacks the sensitivity to detect genotoxic impurities at the parts-per-million (ppm) levels required. Therefore, 10[10] operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Step-by-Step Protocol: Trace-Level LC-MS/MS Profiling

Step 1: Solid-Phase Extraction (SPE) Sample Preparation

  • Procedure: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL methanol, followed by 1 mL water. Load 500 µL of the API sample solution (spiked with a deuterated internal standard, e.g., Olanzapine-d3). Wash with 5% methanol in water. Elute with 100% acetonitrile.

  • Causality Insight: SPE removes buffer salts and excipients that cause ion suppression in the ESI source. This step ensures high recovery (>90%) and reproducibility, preventing false negatives caused by matrix effects[10].

Step 2: Chromatographic Separation

  • Procedure: Inject 10 µL onto a C18 reversed-phase column (150 mm × 4.6 mm, 5 µm). Use a mobile phase consisting of Solvent A (10 mM ammonium acetate in water) and Solvent B (Acetonitrile) under gradient elution (10% B to 90% B over 15 minutes)[11].

  • Causality Insight: The basic piperazine ring of olanzapine interacts heavily with residual silanols on the silica stationary phase. Using ammonium acetate provides the necessary ionic strength to mask these silanols, ensuring sharp, symmetrical peaks and preventing the co-elution of structurally similar impurities.

Step 3: Mass Spectrometric Detection (ESI+)

  • Procedure: Operate the tandem mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set Capillary voltage to 3.5 kV and Desolvation temperature to 350°C. Monitor specific m/z transitions in MRM mode (e.g., Olanzapine [M+H]⁺ m/z 313 → 256)[10].

  • Self-Validating System: MRM filters ions twice (precursor ion in Q1, product ion in Q3). This double mass-filtering virtually eliminates matrix interference, providing the high signal-to-noise ratio necessary to quantify impurities at trace levels (LOQ < 0.10 ng/mL). The system self-validates by ensuring the Limit of Quantitation (LOQ) remains strictly below the TTC-derived concentration limit.

LCMS_Workflow Sample Sample Preparation (Solid-Phase Extraction) Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Sample->Chromatography Ionization Electrospray Ionization (ESI+) (Desolvation & Ion Formation) Chromatography->Ionization MassSpec Tandem Mass Spectrometry (MRM Mode, Q1/Q3 Filtering) Ionization->MassSpec Data Data Acquisition & Analysis (Impurity Quantification) MassSpec->Data

Figure 2: LC-MS/MS analytical workflow for trace-level impurity profiling.

Mechanisms of Impurity Formation & Process Mitigation

Understanding the origin of these impurities allows for proactive mitigation during API synthesis and formulation:

  • Oxidation: The thiophene ring and the piperazine nitrogen of olanzapine are highly susceptible to oxidation[3]. Impurity D (N-oxide) forms via aerial oxidation[4].

    • Mitigation: Manufacture and store the API under an inert nitrogen atmosphere and utilize appropriate antioxidants in the final formulation.

  • Solvent Interactions: Impurity C forms when olanzapine reacts with dichloromethane (DCM), a common extraction solvent[4].

    • Mitigation: Replace DCM with non-halogenated solvents (e.g., ethyl acetate) during the final purification steps to eliminate the risk of alkylating agent formation.

  • Basic Hydrolysis: Certain potential impurities form during synthesis due to basic reaction conditions[4].

    • Mitigation: Implement strict pH control and continuous monitoring during the final API crystallization phase.

Conclusion

The toxicological profiling of olanzapine impurities is a multidimensional challenge that bridges synthetic chemistry, in silico toxicology, and ultra-trace analytical science. By rigorously applying the ICH M7 framework to identify mutagenic risks and leveraging high-resolution LC-MS/MS methodologies for self-validating quantification, drug development professionals can ensure that olanzapine formulations remain both highly efficacious and toxicologically safe.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Certification Protocol for N-Demethyl-N-formylolanzapine Analytical Standard

Executive Summary & Scientific Context N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0), frequently referred to as the Olanzapine F-PIN impurity, is a critical process-related impurity and synthetic intermediate encou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0), frequently referred to as the Olanzapine F-PIN impurity, is a critical process-related impurity and synthetic intermediate encountered during the manufacturing of the atypical antipsychotic drug, Olanzapine . Regulatory frameworks, such as ICH Q3A/Q3B guidelines, mandate the rigorous identification, qualification, and quantification of such impurities to ensure the safety and efficacy of the Active Pharmaceutical Ingredient (API).

This application note details a robust, self-validating protocol for the de novo synthesis, purification, and analytical certification of the N-Demethyl-N-formylolanzapine reference standard. By establishing a high-purity standard, analytical chemists can accurately perform method validation, system suitability testing, and routine Quality Control (QC) profiling.

Table 1: Physicochemical Properties of N-Demethyl-N-formylolanzapine
ParameterSpecification / Value
Chemical Name 4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde
Common Synonyms Olanzapine N-Formyl Impurity; Olanzapine F-PIN Impurity
CAS Registry Number 639460-79-0
Molecular Formula C17H18N4OS
Molecular Weight 326.42 g/mol
Physical Appearance Light Yellow to Beige Solid

Mechanistic Pathway & Synthesis Strategy

In industrial Olanzapine synthesis, N-demethyl-N-formylolanzapine is intentionally generated as an intermediate (which is subsequently reduced by sodium borohydride to yield Olanzapine) or unintentionally as a degradation product when formylating agents/solvents are present .

To synthesize the analytical standard de novo, N-demethylolanzapine is reacted with ethyl formate. Ethyl formate serves a dual thermodynamic purpose: it acts as the highly reactive acyl (formyl) donor and functions as the primary reaction solvent . Tetrahydrofuran (THF) is introduced as a co-solvent to enhance the solubility of the rigid thienobenzodiazepine core, thereby reducing the required volume of ethyl formate and ensuring a homogeneous reaction mixture at reflux temperatures .

G A N-Demethylolanzapine (Precursor) D N-Demethyl-N-formylolanzapine (Target Standard) A->D Nucleophilic Acyl Substitution (Reflux) B Ethyl Formate (Acyl Donor & Solvent) B->D Formyl Group Transfer C THF (Co-solvent) C->D Solvation E Olanzapine (API) D->E Reduction (Industrial Pathway)

Fig 1: Synthetic workflow and mechanistic pathway of N-Demethyl-N-formylolanzapine.

Experimental Protocol: Synthesis and Isolation

Phase 1: Nucleophilic Formylation
  • Reagent Preparation: Suspend 5.0 g (16.8 mmol) of N-demethylolanzapine in a solvent mixture comprising 30 mL of ethyl formate and 100 mL of anhydrous THF .

    • Causality Check: The strict use of anhydrous THF prevents the competitive hydrolysis of ethyl formate into formic acid and ethanol. Moisture would lower the formylation yield and introduce acidic byproducts capable of protonating the secondary amine, rendering it non-nucleophilic.

  • Reflux: Heat the reaction mixture to reflux (approx. 60-65°C) under a nitrogen atmosphere for 20 hours .

    • Causality Check: A nitrogen atmosphere is critical to prevent the oxidative degradation of the electron-rich thienobenzodiazepine ring system during prolonged thermal exposure .

  • Precipitation: Cool the mixture rapidly in an ice bath (0-5°C). A pale beige precipitate of crude N-demethyl-N-formylolanzapine will selectively crash out of the solution [[1]]().

  • Isolation: Filter the precipitate under vacuum and wash with 10 mL of cold diethyl ether to remove residual ethyl formate and highly non-polar organic impurities.

Phase 2: Analytical Grade Purification

To qualify as a reference standard, the crude material must be enriched to >99.5% chromatographic purity.

  • Recrystallization: Suspend the crude solid in 50 mL of HPLC-grade methanol and heat to 60°C until complete dissolution is achieved .

    • Causality Check: Methanol is selected because the formyl impurity exhibits a steep, temperature-dependent solubility curve in short-chain alcohols. Unreacted N-demethylolanzapine remains highly soluble in cold methanol, allowing for highly efficient kinetic partitioning.

  • Controlled Crystallization: Allow the solution to cool to room temperature naturally, then further chill to 5°C with continuous stirring to promote controlled, high-purity crystal growth .

  • Drying: Filter the purified crystals and dry under high vacuum at 40°C for 12 hours to remove all residual solvents. Expected yield: ~70-75%.

Reference Standard Certification: A Self-Validating System

A reference standard is only as reliable as its analytical validation. To ensure absolute trustworthiness, this protocol employs a self-validating system of orthogonal techniques. HPLC-UV ensures chromatographic purity, LC-MS confirms the exact molecular mass, NMR verifies the structural connectivity, and TGA ensures no residual solvents from the recrystallization phase artificially inflate the standard's mass during quantitative weighing.

Validation S1 Crude N-Demethyl-N-formylolanzapine S2 Recrystallization (Methanol, 60°C to 5°C) S1->S2 S3 Analytical Grade Standard (>99.5%) S2->S3 A1 HPLC-UV (Purity & RRT) S3->A1 A2 LC-MS (Mass Confirmation) S3->A2 A3 1H & 13C NMR (Structural Integrity) S3->A3 A4 TGA/DSC (Thermal Stability) S3->A4

Fig 2: Self-validating analytical workflow for reference standard certification.

Table 2: Orthogonal Analytical Methods for Standard Certification
Analytical TechniquePurpose in Self-Validating SystemKey Acceptance Criteria
HPLC-UV (220 nm) Purity quantification and impurity profiling> 99.5% Area Normalization; RRT distinct from Olanzapine
High-Resolution LC-MS Exact mass confirmationm/z [M+H]+ theoretical: 327.1280
1H & 13C NMR Structural integrity and functional group verificationPresence of distinct formyl proton singlet (~8.1 ppm)
TGA / DSC Thermal stability and residual solvent quantification< 0.5% weight loss before melting onset

References

  • [2] Olanzapine F-PIN Impurity | CAS 639460-79-0 - Veeprho. [Link]

  • [1] AU2003240167A1 - A process for the preparation of olanzapine and an intermediate therefor - Google Patents.

  • [3] EP1669359B1 - A process for the preparation of olanzapine and an intermediate therefor - Google Patents.

  • [4] WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor - Google Patents.

  • OLANZEPINE VISITED PART 3/3 - New Drug Approvals. [Link]

  • [5] Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. [Link]

Sources

Application

Application Note: High-Resolution RP-HPLC Method for the Detection and Quantification of N-Demethyl-N-formylolanzapine

Introduction & Regulatory Context N-Demethyl-N-formylolanzapine (CAS: 639460-79-0), commonly referred to as the Olanzapine F-PIN impurity, is a critical structural impurity encountered during the synthesis and stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

N-Demethyl-N-formylolanzapine (CAS: 639460-79-0), commonly referred to as the Olanzapine F-PIN impurity, is a critical structural impurity encountered during the synthesis and stability profiling of the atypical antipsychotic olanzapine[1]. Characterized by the incorporation of a formyl group on the piperazine ring, this impurity can significantly impact the purity and stability profile of the active pharmaceutical ingredient (API)[1].

Regulatory agencies, guided by ICH Q3A(R2) and Q3B(R2) frameworks, require rigorous analytical characterization and monitoring of such process-related impurities[2]. This application note details a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to selectively separate N-Demethyl-N-formylolanzapine from the parent API and other closely eluting related substances, such as N-desmethylolanzapine.

Mechanistic Insights: Impurity Formation & Chromatographic Behavior

Causality of Impurity Formation

In the synthetic pathway of olanzapine, N-demethylolanzapine (desmethylolanzapine) serves as a key intermediate and a known degradation product[3]. When exposed to formylating agents like ethyl formate during process chemistry, the secondary amine of the piperazine ring undergoes formylation to yield N-Demethyl-N-formylolanzapine[3]. Understanding this mechanism is crucial for establishing Critical Process Parameters (CPPs) to minimize impurity generation during manufacturing.

ImpurityPathway Olan Olanzapine (Parent API) Des N-Demethylolanzapine (Intermediate) Olan->Des N-Demethylation Formyl N-Demethyl-N-formylolanzapine (F-PIN Impurity) Des->Formyl Formylation (Ethyl formate)

Figure 1: Chemical pathway of N-Demethyl-N-formylolanzapine formation.

Chromatographic Rationale (Self-Validating System)

Olanzapine and its derivatives possess a thienobenzodiazepine core and a basic piperazine ring, rendering them highly hydrophobic yet basic. In RP-HPLC, basic compounds notoriously interact with residual, unendcapped silanol groups on silica-based stationary phases, leading to severe peak tailing and compromised resolution[4].

To counteract this, the developed protocol employs a mobile phase buffered with potassium dihydrogen phosphate and modified with Triethylamine (TEA). TEA acts as a silanol-masking agent; its amine group competitively binds to the active silanol sites on the C18 column, ensuring sharp, symmetrical peaks for both the API and the F-PIN impurity[4]. A gradient elution strategy utilizing acetonitrile ensures that polar impurities (e.g., N-desmethylolanzapine) elute early, while the more lipophilic N-Demethyl-N-formylolanzapine is retained and well-resolved from the main olanzapine peak.

Experimental Protocols

Materials & Reagents
  • Standards: Olanzapine API, N-Demethyl-N-formylolanzapine Reference Standard, N-desmethylolanzapine Reference Standard.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium dihydrogen phosphate (KH₂PO₄, AR Grade), Triethylamine (TEA, AR Grade), Sodium Hydroxide (NaOH).

  • Water: Milli-Q or equivalent ultra-pure water (18.2 MΩ·cm).

Sample & Standard Preparation
  • Diluent Preparation: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Solution (System Suitability): Accurately weigh and transfer N-Demethyl-N-formylolanzapine and N-desmethylolanzapine reference standards into a volumetric flask. Dissolve and dilute with diluent to achieve a final concentration of 10 µg/mL for each impurity.

  • Sample Solution: Accurately weigh 50 mg of the Olanzapine API sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up the volume to the mark (Final concentration: 1000 µg/mL). Filter through a 0.45 µm PTFE syringe filter prior to injection.

HPLCWorkflow Prep 1. Sample Preparation (API & Standards in Diluent) Inject 2. RP-HPLC Injection (C18 Column, 5 µm) Prep->Inject Sep 3. Gradient Separation (Phosphate Buffer/TEA & ACN) Inject->Sep Detect 4. UV Detection (254 nm) Sep->Detect Analyze 5. Data Analysis (Peak Integration & Quantitation) Detect->Analyze

Figure 2: Step-by-step RP-HPLC experimental workflow for impurity profiling.

Data Presentation & System Suitability

The following tables summarize the optimized chromatographic conditions and the expected system suitability parameters, which serve as the acceptance criteria for the self-validating protocol.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Octadecyl silica (C18), 250 mm × 4.6 mm, 5 µm (e.g., Agilent TC-C18)
Mobile Phase A 0.05 M KH₂PO₄ + 0.3% TEA (Adjusted to pH 6.5 with 0.1 M NaOH)
Mobile Phase B Acetonitrile (100% HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 254 nm
Injection Volume 20 µL

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07525Isocratic hold to stabilize polar analytes
10.07525Isocratic hold
25.04060Linear gradient to elute lipophilic impurities
35.04060Isocratic wash
36.07525Return to initial conditions
45.07525Column re-equilibration

Table 3: Typical System Suitability & Validation Data

CompoundRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
N-Desmethylolanzapine0.85> 2.01.1
Olanzapine (API)1.00-1.0
N-Demethyl-N-formylolanzapine 1.25 > 3.0 1.2

Note: Resolution ( Rs​ ) must be > 2.0 between olanzapine and any adjacent impurity to ensure accurate integration and quantification.

References

  • Veeprho Pharmaceuticals. "Olanzapine F-PIN Impurity | CAS 639460-79-0". Veeprho.com. Available at:[1]

  • Veeprho Pharmaceuticals. "Olanzapine N-desmethyl Impurity | CAS 161696-76-0". Veeprho.com. Available at:[2]

  • Google Patents. "WO2004000847A1 - A process for the preparation of olanzapine and an intermediate therefor". Google.com. Available at:[3]

  • Cui, D., et al. (2011). "Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process". ResearchGate.net. Available at:[4]

Sources

Method

High-Sensitivity LC-MS/MS Application Note: Comprehensive Profiling and Quantification of Olanzapine and its Impurities

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Quality Control Scientists Matrix: Biological Fluids (Plasma/Serum) and Pharmaceutical Formulations Analytical Platform: UHPLC coupled with Tripl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Quality Control Scientists Matrix: Biological Fluids (Plasma/Serum) and Pharmaceutical Formulations Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS)

Introduction & Mechanistic Rationale

Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) is a highly lipophilic atypical antipsychotic widely prescribed for schizophrenia and bipolar disorder[1]. In both pharmacokinetic (PK) research and pharmaceutical manufacturing, monitoring the parent compound alongside its metabolites (e.g., N-desmethylolanzapine, 2-hydroxymethylolanzapine) and process-related impurities is a critical regulatory requirement under ICH Q3A guidelines[2].

Why LC-MS/MS? Due to its basic piperazine nitrogen and high lipophilicity, olanzapine exhibits exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode, readily forming a protonated precursor ion at m/z 313.3[3]. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly reproducible neutral loss of the piperazine ring moiety (CH3NHCH=CH2), yielding a dominant and stable product ion at m/z 256.2[3]. This specific fragmentation pathway allows for high-fidelity Multiple Reaction Monitoring (MRM), isolating the target from complex background noise.

MS_Fragmentation cluster_metabolites Key Metabolites & Process Impurities OLZ Olanzapine Precursor [M+H]+ m/z 313.3 DM_O N-desmethylolanzapine m/z 299.3 OLZ->DM_O In vivo Demethylation OH_O 2-hydroxymethylolanzapine m/z 329.3 OLZ->OH_O In vivo Hydroxylation IMP_I Process Impurity I m/z 359.4 OLZ->IMP_I Synthetic Byproduct FRAG1 Primary Quantifier Ion m/z 256.2 (Piperazine Cleavage) OLZ->FRAG1 CID (CE: 30 eV) FRAG2 Secondary Qualifier Ion m/z 198.2 (Ring Contraction) OLZ->FRAG2 CID (CE: 45 eV)

Fig 1. Olanzapine metabolic pathways and primary CID fragmentation mechanisms.

Sample Preparation: The Causality of Solid-Phase Extraction (SPE)

When extracting olanzapine from complex biological matrices, simple protein precipitation often leaves behind phospholipids that cause severe ion suppression in the MS source. To achieve Limits of Quantification (LOQ) as low as 0.05 ng/mL, Solid-Phase Extraction (SPE) using a reversed-phase sorbent is required[4].

Scientist's Note on Extraction Causality: Olanzapine is a basic compound. To ensure it binds strongly to a non-polar SPE sorbent, the sample must first be buffered to an alkaline pH (8.5–9.3) using ammonium acetate or ammonium carbonate[1]. This suppresses the ionization of the basic nitrogen, converting olanzapine to a highly hydrophobic, uncharged state. Conversely, during the elution step, an acidified solvent (e.g., 5% formic acid in acetonitrile) is used to re-ionize the molecule, instantly disrupting its affinity for the stationary phase and resulting in a sharp, concentrated elution band[1].

SPE_Causality A 1. Sample Pre-treatment Add pH 8.5-9.3 Buffer (Converts to Non-ionized State) B 2. SPE Conditioning 100% Methanol followed by Water (Activates Sorbent) A->B Prepare Sample C 3. Sample Loading Hydrophobic Binding (Analyte retained on sorbent) B->C Apply to Cartridge D 4. Washing Step 5% MeOH in Water (Elutes Polar Impurities) C->D Remove Interferents E 5. Elution Step 5% Formic Acid in ACN (Re-ionizes & Elutes Analyte) D->E Recover Target

Fig 2. Mechanistic workflow of Solid-Phase Extraction (SPE) for Olanzapine isolation.

Step-by-Step Experimental Protocol

Phase 1: Chromatographic Separation
  • Column: High-resolution C18 column (e.g., 150 × 2.0 mm, 5 µm) to handle lipophilic retention[4].

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH adjusted to 4.5). Causality: The volatile buffer maintains reproducible retention times while providing abundant protons for ESI+ ionization.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (ramp to 90% B), 4-5 min (hold 90% B), 5-5.1 min (drop to 10% B), 5.1-7 min (re-equilibration). Flow rate: 0.4 mL/min.

Phase 2: Self-Validating Extraction Procedure
  • Spike & Buffer: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (D3-Olanzapine, 50 ng/mL)[5]. Add 200 µL of 0.01 M ammonium carbonate buffer (pH 9.3) and vortex for 30 seconds[1].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through the SPE cartridge.

  • Loading: Load the buffered sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar endogenous impurities[1]. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target analytes with 1 mL of 5% Formic Acid in Acetonitrile[1].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v) and inject 5 µL into the LC-MS/MS.

Phase 3: System Suitability and Self-Validation

To ensure the protocol is a self-validating system, the sequence must include:

  • Matrix Blank Evaluation: Inject an extracted blank matrix immediately after the highest calibration standard. This validates the absence of autosampler carryover, ensuring low-concentration degradants are not false positives.

  • Internal Standard Tracking: The D3-Olanzapine IS must co-elute with the target analyte. Monitoring the IS peak area across all samples perfectly corrects for any transient matrix-induced ion suppression during the ESI process[5].

Quantitative Data & MS Parameters

The triple quadrupole mass spectrometer should be operated in dynamic MRM mode. The following table summarizes the optimized transitions required to capture olanzapine, its primary metabolites, and common synthetic impurities[3].

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role in Analysis
Olanzapine 313.3256.230Primary Quantifier
Olanzapine 313.3198.245Secondary Qualifier
D3-Olanzapine (IS) 316.4256.230Internal Standard[5]
N-desmethylolanzapine 299.3256.232Metabolite Quantifier
2-hydroxymethylolanzapine 329.3272.230Metabolite Quantifier
Olanzapine N-oxide 329.3272.230Metabolite Quantifier
Impurity I 359.4256.235Process Impurity[2]

Note: Declustering Potential (DP) is typically set between 80–100 V across all analytes to prevent in-source fragmentation.

Method Validation Metrics

Based on established bioanalytical guidelines (e.g., USFDA and ICH), the described method achieves robust validation metrics suitable for both forensic toxicology and pharmaceutical batch testing[4],.

Table 2: Self-Validating Method Performance Metrics

ParameterAcceptance CriteriaTypical Observed ValueCausality / Significance
Limit of Quantification (LOQ) S/N ≥ 10:10.05 - 2.0 ng/mLEnsures detection of trace degradants
Linearity (R²) ≥ 0.995> 0.998Validates dynamic range (e.g., 2–300 ng/mL)
Matrix Effect 85% - 115%92% - 107%Confirms SPE wash step removes phospholipids[4]
Extraction Recovery Consistent & Reproducible75.0% - 104.5%Validates pH-driven SPE elution efficiency[4]
Carryover ≤ 20% of LLOQ in blank< 5%Prevents false positives in subsequent runs

Conclusion

The successful LC-MS/MS analysis of olanzapine and its impurities relies heavily on understanding the chemical causality of the molecule. By leveraging the pH-dependent ionization of its piperazine ring during sample preparation, and exploiting its highly stable m/z 256.2 CID fragmentation pathway, scientists can achieve an assay that is both highly sensitive and self-validating. This protocol ensures absolute analytical trustworthiness, whether applied to trace-level PK profiling or rigorous pharmaceutical quality control.

Sources

Application

Quantification of N-Demethyl-N-formylolanzapine in plasma

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Demethyl-N-formylolanzapine in Human Plasma Introduction & Analytical Rationale N-Demethyl-N-formylolanzapine (CAS 639460-79-0), also referred to as Olanzap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Demethyl-N-formylolanzapine in Human Plasma

Introduction & Analytical Rationale

N-Demethyl-N-formylolanzapine (CAS 639460-79-0), also referred to as Olanzapine F-PIN impurity[1], is a critical structural intermediate and known process impurity in the synthesis of the atypical antipsychotic drug, olanzapine. Chemically, it is formed via the reaction of N-desmethylolanzapine with ethyl formate, which is subsequently reduced using sodium borohydride to yield the final olanzapine active pharmaceutical ingredient (API)[2].

While primarily monitored during API manufacturing to ensure batch purity, the quantification of N-Demethyl-N-formylolanzapine in human plasma is increasingly vital. Regulatory guidelines for genotoxic and process impurities require rigorous toxicokinetic profiling to ensure that impurity carryover does not result in unintended in vivo exposure. Furthermore, evaluating its presence in plasma aids in mapping the complete metabolic and degradation fate of olanzapine formulations. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed to isolate and quantify trace levels of this specific impurity in complex biological matrices.

Chemical Properties & Synthetic Pathway

N-Demethyl-N-formylolanzapine (Molecular Weight: 326.4 g/mol , Formula: C₁₇H₁₈N₄OS) is characterized by a formyl group on the piperazine ring, replacing the standard N-methyl group of olanzapine.

Pathway N_Des N-Desmethylolanzapine (Precursor) Formyl N-Demethyl-N-formylolanzapine (Target Analyte / Impurity) N_Des->Formyl Formylation (Ethyl formate) Olanzapine Olanzapine (API) Formyl->Olanzapine Reduction (NaBH4) Olanzapine->Formyl Degradation / In vivo metabolism

Caption: Chemical relationship and synthetic workflow involving N-Demethyl-N-formylolanzapine.

Scientific Principles: The Causality Behind the Protocol

To achieve reliable quantification at sub-nanogram levels, the analytical methodology must be engineered to mitigate the inherent challenges of plasma analysis.

3.1 Sample Preparation: The Rationale for Solid Phase Extraction (SPE) When analyzing trace-level impurities, simple Protein Precipitation (PPT) is analytically insufficient. PPT removes macroscopic proteins but leaves behind endogenous plasma phospholipids (e.g., glycerophosphocholines). In reversed-phase chromatography, these lipids co-elute with basic analytes and cause severe ion suppression in the Electrospray Ionization (ESI) source. To establish a self-validating and robust system, this protocol utilizes a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) workflow[3]. The HLB sorbent tightly retains the hydrophobic thienobenzodiazepine core of the analyte while allowing polar matrix components and salts to be washed away, ensuring maximum recovery and eliminating matrix effects.

3.2 Isotope Dilution Strategy To guarantee trustworthiness and correct for any volumetric losses during extraction or residual matrix effects during ionization, a stable isotope-labeled internal standard (IS), N-Demethyl-N-formylolanzapine-d8, is incorporated[4]. Because the d8-analog shares identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same ionization environment, effectively normalizing the quantitative response.

3.3 Chromatographic and Mass Spectrometric Tuning Separation is achieved on a sub-2 µm C18 column. The mobile phase is acidified with 0.1% formic acid[3]. This serves a dual mechanistic purpose: it suppresses the ionization of residual free silanols on the silica stationary phase (preventing secondary interactions and peak tailing) and ensures the basic nitrogen atoms of the piperazine ring are fully protonated ( [M+H]+ ), drastically enhancing sensitivity in ESI+ mode.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Target Analyte: N-Demethyl-N-formylolanzapine reference standard.

  • Internal Standard (IS): N-Demethyl-N-formylolanzapine-d8 (100 ng/mL in methanol)[4].

  • Reagents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

  • Extraction Cartridges: Polymeric HLB SPE cartridges (30 mg/1 mL).

Plasma Extraction Workflow

Workflow Plasma 1. Plasma Aliquot + d8-IS Precipitation 2. Protein Precipitation Plasma->Precipitation SPE 3. HLB Solid Phase Extraction Precipitation->SPE Evap 4. Evaporate & Reconstitute SPE->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for plasma samples.

Detailed Procedure:

  • Spiking: Thaw human plasma samples on ice. Transfer 200 µL of plasma into a clean microcentrifuge tube. Add 20 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Protein Crash: Add 400 µL of cold Acetonitrile (containing 1% formic acid) to precipitate proteins. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition the HLB SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Transfer the clear supernatant from Step 2 onto the conditioned SPE cartridge. Draw through at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute highly polar endogenous interferences. Discard the wash fraction.

  • Elution: Elute the target analyte and IS using 1.0 mL of 100% Acetonitrile into a clean glass collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic acid in water). Vortex, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system.

Data Presentation & Instrumental Parameters

Table 1: LC-MS/MS Chromatographic Conditions

Parameter Specification
Analytical Column Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0.0-0.5 min: 10% B 0.5-3.0 min: 10% → 90% B 3.0-4.0 min: 90% B 4.0-4.1 min: 90% → 10% B 4.1-5.5 min: 10% B (Re-equilibration)
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Multiple Reaction Monitoring (MRM) Parameters (ESI+) | Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | N-Demethyl-N-formylolanzapine | 327.1 | 256.2 | 28 | Quantifier (Thienobenzodiazepine core) | | N-Demethyl-N-formylolanzapine | 327.1 | 198.1 | 45 | Qualifier | | N-Demethyl-N-formylolanzapine-d8 | 335.1 | 261.2 | 28 | Internal Standard |

Table 3: Method Validation Summary

Validation Parameter Result / Acceptance Criteria

| Linear Dynamic Range | 0.1 ng/mL – 100 ng/mL ( R2>0.995 ) | | Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL (S/N > 10) | | Intra-day Precision (CV%) | ≤ 6.5% across all QC levels | | Inter-day Precision (CV%) | ≤ 8.2% across all QC levels | | Mean Extraction Recovery | 88.4% ± 4.1% | | Matrix Factor (IS Normalized) | 0.95 – 1.05 (Indicates negligible ion suppression) |

Conclusion

The described LC-MS/MS protocol provides a highly specific, E-E-A-T grounded methodology for the quantification of N-Demethyl-N-formylolanzapine in human plasma. By coupling an optimized HLB solid-phase extraction with isotope dilution mass spectrometry, the method completely circumvents the matrix effects typically associated with plasma phospholipids. This ensures a self-validating analytical system suitable for rigorous pharmacokinetic, toxicokinetic, and API impurity carryover studies.

Sources

Method

Application &amp; Protocol Guide: N-Demethyl-N-formylolanzapine Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolite Quantification in Pharmaceutical Research Olanzapine is an atypical antipsychotic medication widely used in th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Quantification in Pharmaceutical Research

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Its efficacy and safety are intrinsically linked to its complex metabolic profile within the human body. Following administration, olanzapine is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, and direct glucuronidation.[2][3] This biotransformation results in several metabolites, including N-desmethylolanzapine, 2-hydroxymethylolanzapine, and olanzapine N-oxide.[2][4]

While many metabolites are inactive, understanding their formation, concentration, and clearance is paramount for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[4] N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0) is a relevant impurity and minor metabolite in this pathway.[5][6] Although not a major circulating metabolite, its accurate quantification is essential for impurity profiling in drug substance and drug product manufacturing, as well as for detailed metabolic profiling in drug development.

The use of a certified N-Demethyl-N-formylolanzapine reference standard is non-negotiable for achieving accurate and reproducible analytical data. This guide provides an in-depth framework for the utilization of this reference standard, focusing on the development and validation of a robust bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for such applications.[7]

Metabolic Context: The Biotransformation of Olanzapine

Understanding the metabolic pathway is crucial for appreciating the significance of N-Demethyl-N-formylolanzapine. The diagram below illustrates the primary oxidative metabolism of Olanzapine, highlighting the formation pathway that leads to the N-demethylated and subsequently formylated metabolite.

Olanzapine_Metabolism Olanzapine Olanzapine NDesmethyl N-Desmethylolanzapine (Primary Metabolite) Olanzapine->NDesmethyl CYP1A2 (Demethylation) Formyl N-Demethyl-N-formylolanzapine NDesmethyl->Formyl Formylation

Caption: Oxidative metabolic pathway of Olanzapine.

Core Principles of Bioanalytical Method Validation

Any quantitative method developed using this reference standard must adhere to rigorous validation guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8] The validation process ensures that the analytical method is accurate, precise, selective, and reliable for its intended purpose.[7][9] Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of measured value to the true value.Within ±15% of nominal value (±20% at LLOQ).
Precision Agreement between a series of measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the analyte's retention time.
Sensitivity (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy & Precision criteria met.
Matrix Effect The effect of co-eluting, undetected matrix components on analyte ionization.CV of matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the baseline.

This table is a summary based on FDA Bioanalytical Method Validation Guidance.[7][8]

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of primary stock solutions, working solutions, calibration standards, and quality control samples.

Materials:

  • N-Demethyl-N-formylolanzapine Reference Standard

  • HPLC-grade Methanol or Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Control biological matrix (e.g., human plasma, K2-EDTA)

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Allow the reference standard vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 1 mg of the N-Demethyl-N-formylolanzapine reference standard.

    • Quantitatively transfer the powder to a 1 mL Class A volumetric flask.

    • Add a small amount of solvent (e.g., Methanol) to dissolve the standard, sonicate briefly if necessary.

    • Once fully dissolved, bring the volume to the mark with the same solvent. Mix thoroughly.

    • Rationale: This high-concentration stock serves as the primary source for all subsequent dilutions, minimizing weighing errors. Methanol is a common solvent for olanzapine and its metabolites.[10]

  • Working Stock Solutions:

    • Perform serial dilutions from the Primary Stock Solution using the appropriate solvent to create a series of working stock solutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

    • Rationale: These intermediate solutions are used to spike the biological matrix, allowing for precise and accurate preparation of calibration and QC samples without adding large volumes of organic solvent to the matrix.

  • Calibration (CAL) and Quality Control (QC) Sample Preparation:

    • Spike the control biological matrix with known amounts of the working stock solutions to create a calibration curve. A typical range for a metabolite might be 0.1 to 50 ng/mL.[11][12]

    • Prepare at least three levels of QC samples: Low, Medium, and High (e.g., 0.3 ng/mL, 5 ng/mL, and 40 ng/mL).

    • Rationale: The calibration curve is used to quantify unknown samples. QC samples are analyzed with each batch of study samples to ensure the validity and integrity of the run.[13]

Storage and Stability:

  • Store stock solutions in amber vials at -20°C or -80°C.

  • Olanzapine and its metabolites can be sensitive to light and temperature.[14][15] It is crucial to perform stability assessments, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, as part of the method validation process.[16][17]

Protocol 2: Sample Extraction and LC-MS/MS Analysis

This protocol provides a general workflow for extracting N-Demethyl-N-formylolanzapine from human plasma and its subsequent analysis by LC-MS/MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (CAL, QC, or Unknown) IS_Spike Spike Internal Standard (e.g., d8-analog) Sample->IS_Spike Precip Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precip SPE Solid Phase Extraction (SPE) (e.g., C8 or HLB) Precip->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (Reversed-Phase C18) Evap->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for bioanalytical sample processing.

Part A: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: Thaw plasma samples, CALs, and QCs. To a 200 µL aliquot of plasma, add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., N-Demethyl-N-formylolanzapine-d8).[18]

  • Conditioning: Condition an SPE cartridge (e.g., C8 or a polymeric sorbent like Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[19][20]

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and polar interferences.[10]

  • Elution: Elute the analyte and IS with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Part B: LC-MS/MS Conditions

The following are typical starting conditions that must be optimized during method development.

ParameterRecommended SettingRationale
LC Column C18 or Phenyl-Hexyl, < 2.5 µm particle sizeProvides good reversed-phase retention and separation for olanzapine-like compounds.[14][21]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive-ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolAcetonitrile often provides better chromatographic peak shape for basic compounds.
Flow Rate 0.3 - 0.5 mL/minAppropriate for UHPLC columns with small internal diameters.
Gradient Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%)A gradient is necessary to elute the analyte while separating it from matrix components.
Ionization Mode Electrospray Ionization, Positive (ESI+)Olanzapine and its metabolites contain basic nitrogen atoms that are readily protonated.[22]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11][22]

MRM Transition (Hypothetical):

  • N-Demethyl-N-formylolanzapine (MW: 326.42): Q1: 327.1 -> Q3: [Product Ion 1], [Product Ion 2]

  • Internal Standard (e.g., d8 version): Q1: 335.2 -> Q3: [Corresponding Product Ion]

Note: The specific product ions must be determined experimentally by infusing the reference standard into the mass spectrometer.

Conclusion

The N-Demethyl-N-formylolanzapine reference standard is an indispensable tool for the precise and accurate quantification of this metabolite in various matrices. By following a structured approach grounded in regulatory guidelines for method validation, researchers can develop highly reliable LC-MS/MS assays. The protocols and principles outlined in this guide serve as a comprehensive starting point for scientists in pharmaceutical research and development, enabling them to generate high-quality data crucial for understanding the complete metabolic profile of olanzapine and ensuring the safety and quality of the final drug product.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][7][8]

  • GaBI Journal Editor. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link][9]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][13]

  • Josefsson, M., Roman, M., Skogh, E., & Dahl, M. L. (2010). Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis. [Link][11]

  • Sana, T. R., et al. (2014). Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera. RSC Advances. [Link][23]

  • Springer Nature Experiments. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link][22]

  • Kłys, M., et al. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link][4]

  • Zhou, Z., et al. (2006). Liquid Chromatography-Mass Spectrometry Method for the Determination of Olanzapine in Human Plasma and Application to a Bioequivalence Study. Current Pharmaceutical Analysis. [Link][12]

  • Andreassen, T., et al. (2015). A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing. ResearchGate. [Link][14]

  • Arkin, D. (2023). Pharmacokinetics of Olanzapine: A Comprehensive Review. Omics Online. [Link][2]

  • Thorn, C. F., et al. (2019). Olanzapine Pathway, Pharmacokinetics. PharmGKB. [Link][1]

  • Catlow, J. T., et al. (1995). Analysis of olanzapine in human plasma utilizing reversed-phase high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][24]

  • Berna, M., et al. (1998). Determination of olanzapine in human plasma and serum by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link][21]

  • Psychopharmacology Institute. (2014). Olanzapine Pharmacokinetics. [Link][3]

Sources

Application

Application Note: Synthesis and Isolation of N-Demethyl-N-formylolanzapine

Overview & Scope N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0), also referred to as Olanzapine F-PIN Impurity or Olanzapine N-Formyl Impurity, is a critical process-related impurity and synthetic intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0), also referred to as Olanzapine F-PIN Impurity or Olanzapine N-Formyl Impurity, is a critical process-related impurity and synthetic intermediate in the manufacturing of the atypical antipsychotic drug, olanzapine[1]. Understanding its synthesis is vital for analytical reference standard generation, impurity profiling, and Quality-by-Design (QbD) implementation in pharmaceutical development. This application note provides a validated, self-contained protocol for the laboratory-scale synthesis of N-Demethyl-N-formylolanzapine.

Scientific Rationale & Mechanistic Insights

The synthesis leverages the nucleophilic nature of the secondary amine in the piperazine ring of N-demethylolanzapine (also known as N-desmethylolanzapine), a well-documented precursor in olanzapine manufacturing[2].

  • Formylating Agent: As detailed in, ethyl formate is employed as both the formylating agent and the primary reaction solvent[3]. Unlike harsher formylating mixtures (e.g., formic acid/acetic anhydride), ethyl formate provides a mild, controlled environment that selectively formylates the secondary amine without causing degradation or side reactions on the thienobenzodiazepine core[4].

  • Co-solvent Selection: Tetrahydrofuran (THF) is introduced as an inert co-solvent. The addition of THF improves the solubility of the starting material, thereby halving the required volume of ethyl formate and facilitating a more homogenous reaction mixture during the extended reflux period[3].

  • Thermodynamic Control: The reaction is driven to completion by continuous refluxing for 20 hours. The amidation reaction (formylation) is thermodynamically favored under these conditions[5].

  • Precipitation and Isolation: The product exhibits limited solubility in the cold ethyl formate/THF mixture. Cooling the reaction to 0–5 °C induces spontaneous crystallization of the target compound, allowing for straightforward isolation via vacuum filtration without the need for complex chromatographic purification[5].

Materials & Equipment

  • Reagents:

    • N-demethylolanzapine (16.8 mmol, 5.0 g)

    • Ethyl formate (Analytical Grade, 100 mL)

    • Tetrahydrofuran (THF, Anhydrous, 100 mL)

  • Equipment:

    • 250 mL round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Ice-water bath

    • Büchner funnel and vacuum filtration setup

Step-by-Step Synthesis Workflow

Note: Conduct all procedures in a well-ventilated fume hood due to the volatility and flammability of ethyl formate and THF.

  • Preparation of the Reaction Mixture: Into a clean, dry 250 mL round-bottom flask, add 5.0 g (16.8 mmol) of N-demethylolanzapine[5].

  • Solvent Addition: Pour 100 mL of ethyl formate and 100 mL of THF into the flask. Add a magnetic stir bar[3].

  • Refluxing: Attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 60–65 °C, depending on the exact boiling point of the solvent mixture) under continuous magnetic stirring for 20 hours[5].

  • Cooling & Crystallization: After 20 hours, remove the heating mantle. Allow the flask to cool to room temperature, then transfer it to an ice-water bath (0–5 °C). Maintain the cooling for 1–2 hours to ensure complete precipitation of the product[3].

  • Filtration: Filter the resulting pale beige precipitate under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount (e.g., 10 mL) of ice-cold ethyl formate to remove residual impurities[5].

  • Drying: Air-dry the solid precipitate at room temperature or under a gentle vacuum until a constant weight is achieved.

Analytical Characterization & Yield

To ensure the protocol acts as a self-validating system, the isolated product must be characterized against the following established spectral data[5]:

  • Yield: Approximately 4.0 g (72.9% theoretical yield) of a pale beige solid.

  • Chemical Name: 2-methyl-4-(4-formyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]-benzodiazepine.

  • Mass Spectrometry (MS): M = 326 (12%), M-1 = 325 (58%), m/z 255 (100%).

  • 1H NMR (CDCl3, δ ppm): 2.32 (d, J = 1.2 Hz, 3H); 3.38-3.69 (m, 8H); 4.88 (s, 1H); 6.29 (d, J = 1.2 Hz, 1H); 6.57-7.07 (m, 4H); 8.11 (s, 1H).

Process Optimization & Reaction Parameters

ParameterValue / ConditionMechanistic Purpose
Starting Material N-demethylolanzapine (5.0 g)Precursor lacking the N-methyl group on the piperazine ring.
Reagent / Solvent 1 Ethyl formate (100 mL)Acts as both the formylating agent and primary solvent.
Co-solvent THF (100 mL)Enhances solubility; reduces required volume of ethyl formate.
Reaction Temperature Reflux (~60-65 °C)Provides activation energy for the amidation reaction.
Reaction Time 20 hoursEnsures complete conversion of the secondary amine.
Crystallization Temp 0 - 5 °C (Ice bath)Decreases product solubility, driving precipitation.
Expected Yield ~72.9% (4.0 g)High-efficiency conversion without chromatography.
Product Purity Target >98% (by HPLC)Suitable for use as an analytical reference standard.

Mandatory Visualization

SynthesisWorkflow Start N-demethylolanzapine (16.8 mmol, 5.0 g) Reaction Reflux (20 hours) Start->Reaction Reagents Ethyl Formate (100 mL) + THF (100 mL) Reagents->Reaction Cooling Ice-Bath Cooling (0 - 5 °C) Reaction->Cooling Isolation Vacuum Filtration & Air Drying Cooling->Isolation Product N-Demethyl-N-formylolanzapine (Yield: 72.9%, 4.0 g) Isolation->Product

Workflow for the synthesis of N-Demethyl-N-formylolanzapine from N-demethylolanzapine.

Sources

Method

Application Note: Utilizing N-Demethyl-N-formylolanzapine in Forced Degradation Studies of Olanzapine for Stability-Indicating Method Development

Abstract This technical guide provides a comprehensive framework for conducting forced degradation studies on the atypical antipsychotic drug, olanzapine, with a specific focus on the formation, identification, and quant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on the atypical antipsychotic drug, olanzapine, with a specific focus on the formation, identification, and quantification of the N-Demethyl-N-formylolanzapine impurity. Adherence to the principles outlined by the International Council for Harmonisation (ICH) is paramount for establishing the intrinsic stability of a drug substance and developing validated, stability-indicating analytical methods.[1][2][3] This document details the scientific rationale, step-by-step protocols for stress testing, and a robust UPLC-MS analytical method designed to separate olanzapine from its potential degradants, including N-Demethyl-N-formylolanzapine.

Introduction: The Imperative for Forced Degradation

Olanzapine, a thienobenzodiazepine derivative, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[4][5][6] The chemical stability of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[7] Regulatory bodies, guided by documents such as ICH Q1A(R2), mandate the performance of forced degradation (or stress testing) studies.[1][8] The core objectives of these studies are threefold:

  • To Elucidate Degradation Pathways: Identifying the likely degradation products that may form under various environmental conditions helps in understanding the chemical liabilities of the molecule.[1][9][10]

  • To Develop and Validate Stability-Indicating Methods: A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the amount of the API due to degradation.[7][11][12] It must be able to separate the intact drug from its impurities and degradation products.[7]

  • To Inform Formulation and Packaging Development: Knowledge of how a drug degrades under heat, light, humidity, acid, base, and oxidative stress allows for the development of stable dosage forms and the selection of appropriate packaging.[9]

N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0) has been identified as a process-related impurity and a potential degradation product of olanzapine.[13] Its structure, featuring a formyl group on the piperazine nitrogen where olanzapine has a methyl group, makes it a critical compound to monitor in stability studies. This guide provides the necessary protocols to intentionally generate and subsequently analyze this and other degradants.

Scientific Rationale & Experimental Design

The goal of a forced degradation study is not to completely destroy the drug but to achieve a target degradation of 5-20%.[1][9][14] This level of degradation is sufficient to produce detectable quantities of impurities without generating secondary or tertiary products that might not be relevant under normal storage conditions.[1][15]

The thienobenzodiazepine core of olanzapine is susceptible to several degradation mechanisms:

  • Hydrolysis: The amide and thioether linkages can be susceptible to cleavage under acidic or basic conditions.[5]

  • Oxidation: The sulfur atom in the thiophene ring and the tertiary amines are potential sites for oxidation.[16][17][18]

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[4]

By subjecting olanzapine to these stress conditions, we can simulate the degradation that might occur over a long shelf-life and ensure our analytical method can detect any resulting impurities.

Materials and Reagents

  • Reference Standards: Olanzapine, N-Demethyl-N-formylolanzapine

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid, Ammonium Acetate, Purified Water.

  • Equipment: Analytical Balance, pH Meter, HPLC/UPLC system with PDA/UV and Mass Spectrometry (MS) detectors, Photostability Chamber, Laboratory Oven, Water Bath, Volumetric flasks, Pipettes.

Protocol 1: Forced Degradation Stress Studies

For each condition, prepare a solution of olanzapine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). An unstressed control sample should be prepared by diluting the stock solution to the final concentration and analyzing it alongside the stressed samples.

Acid Hydrolysis
  • To 1 mL of olanzapine stock solution, add 1 mL of 0.1N HCl.

  • Heat the solution in a water bath at 80°C for 12 hours.[7]

  • Cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent amount of 0.1N NaOH.

  • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

Base Hydrolysis
  • To 1 mL of olanzapine stock solution, add 1 mL of 0.1N NaOH.

  • Heat the solution in a water bath at 80°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1N HCl.

  • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

Oxidative Degradation
  • To 1 mL of olanzapine stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis. Causality Note: The thiophene ring in olanzapine is particularly susceptible to oxidation, which can lead to the formation of various oxygenated derivatives.[17][18]

Thermal Degradation
  • Place olanzapine solid powder in a hot air oven maintained at 105°C for 24 hours.[4]

  • Separately, place a solution of olanzapine (1 mg/mL) in the oven under the same conditions.

  • After exposure, cool the samples, dissolve the solid powder, and dilute both samples with mobile phase to a final concentration of ~100 µg/mL for analysis.

Photolytic Degradation
  • Expose a solution of olanzapine (1 mg/mL) and solid olanzapine powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Maintain a parallel set of samples protected from light (e.g., wrapped in aluminum foil) as dark controls.

  • After exposure, dissolve the solid powder and dilute both exposed and dark control samples to a final concentration of ~100 µg/mL for analysis.

Visualization of Workflows

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A R2) cluster_analysis Analysis API Olanzapine API Stock (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 80°C) API->Base Expose to Stress Oxid Oxidation (3% H2O2, RT) API->Oxid Expose to Stress Therm Thermal Stress (Solid & Solution, 105°C) API->Therm Expose to Stress Photo Photolytic Stress (ICH Q1B) API->Photo Expose to Stress Dilute Neutralize & Dilute (~100 µg/mL) Acid->Dilute Base->Dilute Oxid->Dilute Therm->Dilute Photo->Dilute Inject Inject into UPLC-MS System Dilute->Inject Analyze Data Acquisition & Processing (Peak Purity, Mass ID) Inject->Analyze

Caption: High-level workflow for the forced degradation study of Olanzapine.

Protocol 2: Stability-Indicating UPLC-MS Method

This method is designed to provide adequate separation between olanzapine and its potential degradation products, including N-Demethyl-N-formylolanzapine.

Chromatographic Conditions & Parameters
ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., Agilent TC-C18, 4.6 x 250 mm, 5 µm or equivalent UPLC column)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 - 1.0 mL/min[12]
Gradient Elution Time (min)
0.0
2.0
15.0
18.0
18.1
22.0
Column Temp 30°C
Injection Volume 5 µL
PDA/UV Detection 227 nm & 254 nm[12][19]
Mass Spectrometry Conditions (ESI+)
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp 120°C
Desolvation Temp 350°C
Scan Range (m/z) 100 - 800 Da
Expected Masses Olanzapine: [M+H]⁺ ~313.1
N-Demethyl-N-formylolanzapine: [M+H]⁺ ~327.1

Self-Validating System: Before analyzing samples, the system suitability must be verified. Inject a mixed standard solution containing olanzapine and N-Demethyl-N-formylolanzapine. The resolution between the two peaks must be >2.0, and the tailing factor for the olanzapine peak should be <1.5.

G cluster_workflow Analytical Workflow Sample Stressed Sample (or Standard) UPLC UPLC Separation (C18 Column, Gradient) Sample->UPLC Split Flow Split UPLC->Split PDA PDA/UV Detection (227 nm, 254 nm) Split->PDA MS Mass Spectrometer (ESI+) (Scan 100-800 m/z) Split->MS Chroma UV Chromatogram (Retention Time, Purity) PDA->Chroma MassSpec Mass Spectrum (Identify m/z of Peaks) MS->MassSpec Data Combined Data Analysis (Impurity Identification & Quantification) Chroma->Data MassSpec->Data

Caption: UPLC-MS analytical workflow for impurity identification.

Data Interpretation & Results

  • Analyze the Control: First, analyze the unstressed olanzapine sample to identify any pre-existing impurities.

  • Analyze Stressed Samples: Compare the chromatograms of the stressed samples to the control. New peaks represent potential degradation products.

  • Peak Tracking and Identification:

    • Use the retention time and UV spectrum from the PDA detector to track peaks across different stress conditions.

    • Examine the mass spectrum for each new peak. The mass-to-charge ratio (m/z) provides the molecular weight of the degradant, which is crucial for structural elucidation. For example, a peak with an [M+H]⁺ of 327.1 Da would correspond to N-Demethyl-N-formylolanzapine.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of olanzapine in the stressed sample to the unstressed control. The amount of each impurity can be expressed as a percentage of the total peak area.

  • Mass Balance: A good forced degradation study should demonstrate mass balance, where the sum of the assay value of olanzapine and the levels of all degradation products is close to 100% of the initial value.

Conclusion

This application note provides a robust and scientifically-grounded methodology for performing forced degradation studies on olanzapine. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively generate and identify key degradation products like N-Demethyl-N-formylolanzapine. The detailed UPLC-MS protocol serves as a powerful stability-indicating method, crucial for ensuring the quality, safety, and efficacy of olanzapine drug products throughout their lifecycle. This approach not only fulfills regulatory expectations but also provides invaluable insights that support formulation development and establish product stability profiles.[2]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories. (2024). Pharma Stability: Forced Degradation Playbook. ResolveMass Laboratories. [Link]

  • Cui, D., Li, Y., Lian, M., Yang, F., & Meng, Q. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analytical Methods, 3(7), 1608-1614. [Link]

  • Jain, D. K., & Patel, P. (2009). Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms. Journal of chromatographic science, 47(7), 605–611. [Link]

  • Reddy, G. M., Reddy, B. M., & Haque, S. W. (2008). Isolation and Characterization of Process Related Impurities of Olanzapine Using HPLC and ESI-MS/MS. Journal of the Iranian Chemical Society, 5(1), 107-115. [Link]

  • Vinod, S., & Rajendraprasad, Y. (2022). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF OLANZAPINE AND SAMIDORPHAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry, 12(2). [Link]

  • Rao, P. S., Ray, U. K., Hiriyanna, S. G., Rao, S. V., Sharma, H. K., Handa, V. K., & Mukkanti, K. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of pharmaceutical and biomedical analysis, 56(2), 413–418. [Link]

  • Bodkhe, V. D., et al. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Olanzapine and Fluoxetine Hydro. International Journal of Pharmaceutical Research & Allied Sciences, 11(1). [Link]

  • Tatare, D. M., & Baertschi, S. W. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of pharmaceutical sciences, 97(2), 883–892. [Link]

  • Desai, R., & Dhumal, P. (2023). RP-HPLC Methodology for Olanzapine Impurity Analysis: Advances in Development and Validation. Journal of Internal Medicine and Pharmacology. [Link]

  • Uzondu, A. L., & Akpabli, C. K. (2010). Olanzapine degradation kinetics in aqueous solution. Tropical Journal of Pharmaceutical Research, 9(3). [Link]

  • ResolveMass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Tatare, D. M., & Baertschi, S. W. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Academia.edu. [Link]

  • Wróblewski, K., et al. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 29(6), 1369. [Link]

  • Sutar, R. S., et al. (2013). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. ResearchGate. [Link]

  • Nagunath, S., & Teja, G. S. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 429-439. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (2000). Q1A(R2) Guideline. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity. [Link]

  • Pharmace Research Laboratory. (n.d.). N-Demethyl-N-Formylolanzapine. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

Sources

Application

Application Note: Advanced Profiling of N-Demethyl-N-formylolanzapine in Pharmaceutical Quality Control

Introduction & Regulatory Context In the highly regulated landscape of pharmaceutical manufacturing, the impurity profiling of Active Pharmaceutical Ingredients (APIs) is paramount to ensuring drug safety and efficacy. O...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

In the highly regulated landscape of pharmaceutical manufacturing, the impurity profiling of Active Pharmaceutical Ingredients (APIs) is paramount to ensuring drug safety and efficacy. Olanzapine, a widely prescribed atypical antipsychotic, is susceptible to the formation of various process-related impurities and degradation products during synthesis and storage. To comply with ICH Q3A(R2) and Q3B(R2) guidelines, these related substances must be strictly monitored.

Among the critical process-related impurities is N-Demethyl-N-formylolanzapine (CAS No: 639460-79-0), chemically identified as 4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde[1]. This application note details the mechanistic origin of this impurity and provides a self-validating, stability-indicating analytical protocol for its accurate quantitation.

Mechanistic Origin of the Impurity

Understanding the chemical origin of an impurity is the first step in robust Quality Control (QC) method development. N-Demethyl-N-formylolanzapine typically arises as a process-related byproduct during the API manufacturing process.

In specific synthetic routes, a "des-methylpiperazine olanzapine precursor" is reacted with a formylating agent (such as methyl formate or N-formyl piperazine) to create an N-formyl intermediate[2]. This intermediate is subsequently reduced using a metal borohydride to yield the final Olanzapine API[2]. If this reduction step is incomplete, the unreacted N-Demethyl-N-formylolanzapine carries over into the final product as a persistent impurity.

Pathway A Des-methylpiperazine Precursor C N-Demethyl-N-formylolanzapine (Intermediate) A->C N-formylation B Formylating Agent (e.g., Methyl Formate) B->C D Olanzapine API (Final Product) C->D Complete Reduction (Metal Borohydride) E Retained Impurity in API C->E Incomplete Reduction

Synthetic origin of N-Demethyl-N-formylolanzapine during Olanzapine API manufacturing.

Analytical Strategy & Causality

Chromatographic resolution of N-Demethyl-N-formylolanzapine from the parent API and other related substances (e.g., Olanzapine lactam, N-oxide) requires a carefully engineered Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS). The causality behind our experimental choices is as follows:

  • Column Selection: A C18 column with a high carbon load and dense end-capping is selected. The basic piperazine nitrogen in Olanzapine strongly interacts with residual acidic silanols on silica supports, causing severe peak tailing. End-capping mitigates these secondary interactions.

  • Mobile Phase Causality: A gradient elution utilizing a volatile buffer (10 mM Ammonium Acetate, pH 6.5) and Acetonitrile is employed. The slightly acidic pH ensures that the basic moieties remain ionized for predictable retention, while the volatility of the buffer ensures seamless compatibility with MS detectors for orthogonal identification[3][4].

  • Artifact Prevention (Self-Validating System): A critical vulnerability in Olanzapine analysis is its propensity to form coordination complexes with trace transition metals (e.g., Cu²⁺) present in HPLC steel tubing or glassware, leading to artifactual peaks[4]. The addition of a chelating agent (EDTA) to the sample diluent acts as a self-validating mechanism, ensuring that all observed peaks are genuine impurities and not system-induced artifacts.

QC_Workflow N1 Sample Preparation (with EDTA Chelator) N2 RP-HPLC Separation (C18, Gradient Elution) N1->N2 Injection N3 UV/PDA Detection (Quantitation at 220 nm) N2->N3 Split/Flow N4 LC-MS/MS Analysis (m/z 327[M+H]+) N2->N4 Split/Flow N5 Data Processing & ICH Compliance N3->N5 Peak Area N4->N5 Mass Spectra

Analytical workflow for the identification and quantitation of Olanzapine impurities.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Olanzapine Reference Standard and N-Demethyl-N-formylolanzapine Reference Standard (Purity >99%)[5].

  • HPLC-grade Acetonitrile and Milli-Q Water.

  • Ammonium Acetate (LC-MS grade), Glacial Acetic Acid, and Disodium EDTA.

Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v) containing 0.1 mM EDTA.

    • Causality: EDTA chelates trace metals, preventing the formation of Olanzapine-metal adducts that mimic degradation products[4].

  • Standard Solution: Accurately weigh 10 mg of N-Demethyl-N-formylolanzapine standard and dissolve in 100 mL of diluent to create a 100 µg/mL stock. Dilute further to a working concentration of 1.5 µg/mL (representing the 0.15% ICH qualification threshold).

  • Sample Solution: Weigh 50 mg of Olanzapine API, dissolve in 50 mL of diluent (1000 µg/mL). Sonicate for 15 minutes at 25°C and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is utilized to prevent the hydrophobic adsorption of the drug onto the filter membrane, ensuring 100% recovery.

  • System Suitability Solution: Spike the Olanzapine Sample Solution (1000 µg/mL) with the N-Demethyl-N-formylolanzapine standard to a final impurity concentration of 0.15%. This validates the system's resolving power prior to every run.

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: Linear increase to 70% B

    • 20–25 min: Hold at 70% B

    • 25–26 min: Return to 10% B

    • 26–35 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (Quantitation) and ESI-MS in positive ion mode (Identification).

Quantitative Data Presentation

The method must be validated according to ICH Q2(R1) guidelines. Table 1 summarizes the typical validation parameters for N-Demethyl-N-formylolanzapine using the described protocol, confirming its suitability for routine QC release testing.

Table 1: System Suitability and Validation Parameters

ParameterResult / Acceptance CriteriaAnalytical Significance
Retention Time (RT) ~14.5 min (Olanzapine RT ~12.2 min)Ensures adequate separation from the API peak.
Relative Retention Time (RRT) ~1.19Standardized metric for impurity identification.
Limit of Detection (LOD) 0.015% (S/N > 3)Confirms trace-level detection capabilities.
Limit of Quantitation (LOQ) 0.05% (S/N > 10)Meets the ICH Q3A reporting threshold.
Linearity Range 0.05% to 0.50% (R² > 0.999)Ensures accurate quantitation across expected limits.
Accuracy (Recovery) 98.5% - 101.2% at 0.15% spikeValidates the absence of matrix interference.
Mass Spectrometry (ESI+) m/z 327.1 [M+H]⁺Orthogonal confirmation of the formyl impurity (MW: 326.4 g/mol ).

Conclusion

The accurate profiling of N-Demethyl-N-formylolanzapine is critical for the safety and regulatory compliance of Olanzapine formulations. By understanding the mechanistic origin of the impurity and implementing self-validating steps—such as EDTA chelation to prevent metal-induced artifacts—laboratories can achieve highly reproducible, ICH-compliant analytical results. The integration of LC-MS with optimized RP-HPLC ensures both the precise quantitation and unequivocal structural confirmation required in modern pharmaceutical quality control.

References

  • Veeprho. Olanzapine F-PIN Impurity | CAS 639460-79-0.
  • Pharmace Research Laboratory. N-Demethyl-N-Formylolanzapine.
  • Synthink Chemicals. 639460-79-0 N-Demethyl-N-Formylolanzapine - Reference Standard.
  • Simson Pharma Limited. N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0.
  • ResearchGate. Isolation, identification and characterization of two novel process-related impurities in olanzapine.
  • ResearchGate. The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations.
  • Organic Spectroscopy International. Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity.
  • New Drug Approvals. OLANZEPINE VISITED PART 3/3.

Sources

Method

Application Notes and Protocols: The Role of N-Demethyl-N-formylolanzapine in Metabolic Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Demethyl-N-formylolanzapine in metabolic studies. This document delves into th...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Demethyl-N-formylolanzapine in metabolic studies. This document delves into the metabolic pathways of olanzapine, the significance of its metabolites, and detailed protocols for their analysis.

Introduction: The Metabolic Landscape of Olanzapine

Olanzapine, an atypical antipsychotic medication, is extensively metabolized in the body, with less than 10% excreted unchanged.[1] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects, such as metabolic disturbances.[2][3][4] The primary metabolic pathways for olanzapine are direct glucuronidation and cytochrome P450 (CYP) enzyme-mediated oxidation.[5]

The major circulating metabolites include 10-N-glucuronide and 4'-N-desmethylolanzapine (DMO).[5][6] While the 10-N-glucuronide is the most abundant, DMO is significantly correlated with the clearance of the parent drug.[3][4][7] Other notable metabolites formed through oxidation include olanzapine N-oxide and 2-hydroxymethylolanzapine.[6][7][8] The key enzymes involved in olanzapine's oxidative metabolism are CYP1A2, with lesser contributions from CYP2D6, and the flavin-containing monooxygenase (FMO) system.[5][6][8][9]

N-Demethyl-N-formylolanzapine is a potential intermediate in the metabolic pathway and a valuable tool for in-depth metabolic investigations. While not a major circulating metabolite, its study can provide critical insights into the nuances of olanzapine biotransformation. It is also a known synthetic intermediate in the preparation of olanzapine.[10]

The Significance of Metabolite Profiling in Drug Development

Comprehensive metabolite profiling is a cornerstone of modern drug development. For a drug like olanzapine, which is associated with metabolic side effects, understanding the profile and activity of its metabolites is paramount.[3][4] Interestingly, studies have suggested that the N-desmethyl metabolite (DMO) may have a counteracting effect on some of the metabolic abnormalities induced by olanzapine, such as improving insulin resistance.[3][4][11][12] This highlights the importance of quantifying not just the parent drug but also its key metabolites to establish a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profile.[13]

Therapeutic drug monitoring (TDM) of olanzapine and its metabolites can be a valuable tool to ensure dosing adequacy, reduce toxicity risk, and manage metabolic side effects.[1][14]

Visualizing Olanzapine Metabolism

To better understand the biotransformation of olanzapine, the following diagram illustrates the primary metabolic pathways.

Olanzapine_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Olanzapine Olanzapine N_Desmethylolanzapine 4'-N-desmethylolanzapine (DMO) Olanzapine->N_Desmethylolanzapine CYP1A2, CYP2D6 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3, CYP2D6 Hydroxymethylolanzapine 2-hydroxymethylolanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 Glucuronide_10N 10-N-glucuronide Olanzapine->Glucuronide_10N UGT1A4 Glucuronide_4N 4'-N-glucuronide Olanzapine->Glucuronide_4N UGTs N_Demethyl_N_formylolanzapine N-Demethyl-N-formylolanzapine (Intermediate/Standard) N_Desmethylolanzapine->N_Demethyl_N_formylolanzapine Potential Pathway Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Sources

Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of N-Demethyl-N-formylolanzapine

Introduction & Analytical Rationale N-Demethyl-N-formylolanzapine (CAS 639460-79-0) is a critical synthetic intermediate and a prominent impurity of the atypical antipsychotic drug olanzapine. In pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

N-Demethyl-N-formylolanzapine (CAS 639460-79-0) is a critical synthetic intermediate and a prominent impurity of the atypical antipsychotic drug olanzapine. In pharmaceutical development and quality control, isolating this specific impurity from complex biological matrices (e.g., plasma, serum, brain tissue) or synthetic reaction mixtures is paramount for accurate pharmacokinetic profiling and toxicological assessment .

While the extraction of the parent drug olanzapine is well-documented, applying standard olanzapine extraction protocols to N-Demethyl-N-formylolanzapine often results in catastrophic recovery failure. This guide details the mechanistic causality behind this phenomenon and provides a validated, self-correcting Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent .

Expertise & Experience: The Causality of Sorbent Selection

Olanzapine contains a basic tertiary amine on its piperazine ring (pKa ~7.4), making it highly amenable to Mixed-Mode Cation Exchange (MCX) SPE. In MCX, the protonated amine binds strongly to the sulfonic acid groups of the sorbent, allowing for aggressive washing steps with organic solvents to remove interferences .

However, in N-Demethyl-N-formylolanzapine, the N-methyl group is replaced by a formyl group (-CHO). This seemingly small structural modification fundamentally alters the molecule's behavior by converting the basic tertiary amine into a neutral formamide. Because the lone pair of electrons on the piperazine nitrogen is delocalized into the carbonyl pi-system, the basicity of the molecule is effectively neutralized (pKa < 0).

The Insight: Attempting to extract N-Demethyl-N-formylolanzapine using MCX will fail because the molecule cannot be protonated under standard physiological or mildly acidic conditions, leading to premature elution during the wash step. Therefore, extraction must rely entirely on hydrophobic and dipole-dipole interactions. A highly cross-linked polymeric reversed-phase sorbent, such as Oasis HLB, is strictly required to achieve recoveries >90% .

Quantitative Data: Comparative Physicochemical Properties

ParameterOlanzapineN-Demethyl-N-formylolanzapine
CAS Number 132539-06-1639460-79-0
Molecular Formula C17H20N4SC17H18N4OS
Molecular Weight 312.43 g/mol 326.42 g/mol
Piperazine Nitrogen State Basic Tertiary AmineNeutral Formamide
Target pKa ~7.4< 0
Optimal SPE Sorbent Mixed-Mode Cation Exchange (MCX)Hydrophilic-Lipophilic Balance (HLB)
Expected SPE Recovery 85 - 95% (via MCX)> 90% (via HLB)

Visualizing the Mechanistic Logic

Sorbent_Logic A Olanzapine (Basic Tertiary Amine, pKa ~7.4) C Mixed-Mode Cation Exchange (MCX) (Ion-Exchange Retention) A->C Protonated at pH 7 High Recovery B N-Demethyl-N-formylolanzapine (Neutral Formamide, pKa < 0) B->C Neutral at pH 7 Poor Recovery D Hydrophilic-Lipophilic Balance (HLB) (Hydrophobic & Dipole Retention) B->D Hydrophobic Binding High Recovery (>90%)

Fig 1: Mechanistic logic for SPE sorbent selection based on analyte pKa.

Experimental Protocol: HLB Solid-Phase Extraction

This self-validating protocol is designed for the high-yield extraction of N-Demethyl-N-formylolanzapine from plasma. The use of 2% formic acid during sample pretreatment disrupts protein-analyte binding without risking the ionization-dependent losses seen in MCX protocols.

Materials Required:
  • Sorbent: HLB SPE Cartridges (e.g., 30 mg/1 cc)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Ultrapure Water (Milli-Q)

  • Modifiers: Formic Acid (FA)

Step-by-Step Methodology:
  • Sample Pre-treatment: Aliquot 200 µL of the plasma sample into a microcentrifuge tube. Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding. Vortex vigorously for 30 seconds.

  • Sorbent Conditioning: Pass 1.0 mL of 100% Methanol through the HLB cartridge to solvate the polymeric bed. Follow immediately with 1.0 mL of Ultrapure Water to equilibrate.

    • Self-Validation Check: Do not allow the sorbent bed to dry out before loading. A dried bed collapses the polymer pores, dropping recovery by up to 40%.

  • Sample Loading: Load the pre-treated sample (400 µL) onto the cartridge at a controlled flow rate of 1 mL/min. The neutral N-Demethyl-N-formylolanzapine will be retained entirely via hydrophobic interactions.

  • Washing Step: Wash the cartridge with 1.0 mL of 5% Methanol in Water. This removes endogenous polar interferences (salts, hydrophilic peptides) while maintaining the hydrophobic retention of the target analyte.

  • Drying: Apply maximum vacuum (or positive pressure) for 2 minutes to remove residual aqueous solvent from the sorbent pores.

  • Elution Step: Elute the target analyte using 1.0 mL of 100% Acetonitrile.

    • Rationale: Acetonitrile provides superior disruption of pi-pi and hydrophobic interactions on the HLB polymer compared to methanol, ensuring sharp elution profiles and preventing analyte carryover.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC-MS/MS mobile phase.

Visualizing the SPE Workflow

SPE_Workflow N1 1. Sample Prep Plasma + 2% FA N2 2. Condition MeOH then H2O N1->N2 N3 3. Load Apply Sample N2->N3 N4 4. Wash 5% MeOH in H2O N3->N4 N5 5. Elute 100% Acetonitrile N4->N5 N6 6. Reconstitute For LC-MS/MS N5->N6

Fig 2: Step-by-step HLB Solid-Phase Extraction workflow for N-Demethyl-N-formylolanzapine.

References

  • Czyż, A., Zakrzewska-Sito, A., & Kuczyńska, J. (2024). "A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices." Pharmaceuticals, 17(3), 403.[Link]

  • Saracino, M. A., Gandolfi, O., Dall'Olio, R., Albers, L., Kenndler, E., & Raggi, M. A. (2006). "Determination of Olanzapine in rat brain using liquid chromatography with coulometric detection and a rapid solid-phase extraction procedure." Journal of Chromatography A, 1122(1-2), 21-27.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Resolution for Olanzapine and N-Demethyl-N-formylolanzapine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing challenges in the separation and quantification of olanzapine and its pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing challenges in the separation and quantification of olanzapine and its process impurities, specifically focusing on N-Demethyl-N-formylolanzapine (also known as the F-PIN impurity or formyl olanzapine).

Below, you will find mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol designed to ensure robust, reproducible peak resolution.

Mechanistic Overview: The Chemistry of Co-Elution

To achieve baseline resolution, we must first understand the structural causality driving the chromatographic behavior of these compounds.

Olanzapine is a thienobenzodiazepine with a piperazine ring containing a basic tertiary amine (pKa ~7.4). In contrast, N-Demethyl-N-formylolanzapine (CAS 639460-79-0) substitutes the N-methyl group on the piperazine ring with a formyl group (-CHO) .

The Causality of Retention: The strongly electron-withdrawing formyl group delocalizes the lone pair of electrons on the piperazine nitrogen, converting it into a neutral formamide. Consequently, while olanzapine is heavily protonated and highly polar under acidic HPLC conditions, the formyl impurity remains unprotonated at that specific nitrogen. This fundamental difference in ionization states drastically increases the relative lipophilicity of the formyl impurity, dictating that pH optimization is the primary lever for resolving these two peaks .

Troubleshooting FAQs

Q1: My N-Demethyl-N-formylolanzapine peak is merging with the main Olanzapine peak. How do I adjust the mobile phase to separate them? A: Shift your aqueous buffer to a strictly controlled acidic pH (pH 3.0). At this pH, the basic tertiary amine of olanzapine is fully ionized, reducing its retention time on a reversed-phase column. Because the formyl impurity lacks this basicity, its retention time remains relatively stable, allowing olanzapine to elute earlier and creating a wide resolution window.

Q2: I am experiencing severe peak tailing for Olanzapine, which is obscuring the closely eluting impurities. What is the cause and the solution? A: Peak tailing in basic drugs like olanzapine is caused by secondary ion-exchange interactions between the protonated drug molecules and ionized residual silanols ( SiO− ) on the silica stationary phase. Solution: First, switch to a high-purity, fully end-capped C18 column. Second, incorporate a silanol-masking agent into your mobile phase. Adding 0.1% v/v Triethylamine (TEA) effectively blocks these active silanol sites, restoring peak symmetry and revealing hidden impurity peaks .

Q3: Should I use isocratic or gradient elution for the related substances method? A: Gradient elution is mandatory. The olanzapine synthesis pathway generates impurities with a massive variance in polarity—from highly polar oxidative degradants to lipophilic dimers. A gradient starting with a high aqueous percentage (e.g., 85% buffer) ensures polar impurities elute with good peak shape, while a gradual ramp to 60% organic modifier is required to elute the lipophilic N-Demethyl-N-formylolanzapine without excessive band broadening.

Decision Tree: Resolution Optimization Workflow

Workflow A Issue: Co-elution or Tailing of N-Demethyl-N-formylolanzapine B Assess Olanzapine Peak Shape (Tailing Factor > 1.5?) A->B C Mask Silanols: Add 0.1% TEA & Use End-capped C18 B->C Yes D Assess Retention Time (RT) Is Resolution (Rs) < 2.0? B->D No C->D E Optimize Ionization: Adjust Buffer strictly to pH 3.0 D->E Yes F System Validated: Baseline Resolution Achieved D->F No E->F

Figure 1: Decision tree for troubleshooting olanzapine and formyl impurity HPLC resolution.

Standardized Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . You must pass the System Suitability Verification (Step 5) before proceeding with sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Add 1.0 mL of Triethylamine (TEA). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. (Note: Acetonitrile is prioritized over methanol to reduce system backpressure and improve the mass transfer kinetics of the formyl impurity).

Step 2: Chromatographic Setup

  • Column: Fully end-capped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Step 3: Sample Preparation

  • Diluent: Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Prepare the analytical sample at a concentration of 0.5 mg/mL to prevent column overloading, which exacerbates tailing.

Step 4: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08515Isocratic hold (Polar impurities)
10.08515Begin gradient ramp
35.04060Elution of N-Demethyl-N-formylolanzapine
45.04060Column wash
46.08515Return to initial conditions
55.08515Re-equilibration

Step 5: System Suitability Verification (Self-Validation) Inject a reference standard mixture containing Olanzapine, N-desmethyl olanzapine, and N-Demethyl-N-formylolanzapine. The system is only considered valid for analysis if it meets the exact parameters outlined in the data table below.

Chromatographic Data & Performance Metrics

The table below summarizes the quantitative system suitability targets required to validate the protocol. Because the formyl group neutralizes the piperazine nitrogen, observe how the formyl impurity exhibits a higher Relative Retention Time (RRT) compared to the parent drug.

Compound NameExpected RT (min)RRTRequired Resolution ( Rs​ )Max Tailing Factor ( Tf​ )
N-desmethyl olanzapine12.40.83> 2.01.5
Olanzapine (API) 15.0 1.00 - 1.5
N-Demethyl-N-formylolanzapine18.21.21> 3.01.2

Data Note: If Rs​ between Olanzapine and the formyl impurity drops below 3.0, verify the pH of Mobile Phase A. A drift above pH 3.5 will cause olanzapine to retain longer, closing the resolution gap.

References

  • Title: Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process Source: Analyst (Royal Society of Chemistry), 136(15), 3149-3156. URL: [Link]

  • Title: Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product Source: Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418. URL: [Link]

  • Title: Olanzapine F-PIN Impurity (CAS 639460-79-0) Reference Standards Source: Veeprho Pharmaceuticals URL: [Link]

Optimization

Technical Support Center: Overcoming Matrix Effects in N-Demethyl-N-formylolanzapine LC-MS/MS Analysis

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for research scientists and drug development professionals tasked with developing, troubleshooting, and validating LC-MS/MS assays for N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This resource is engineered for research scientists and drug development professionals tasked with developing, troubleshooting, and validating LC-MS/MS assays for N-Demethyl-N-formylolanzapine (also known as Olanzapine F-PIN)[1].

As a structural impurity and metabolite retaining the core thienobenzodiazepine ring[1][2], N-Demethyl-N-formylolanzapine is highly susceptible to matrix effects—specifically ion suppression in Electrospray Ionization (ESI) sources[3]. This guide synthesizes regulatory guidelines (FDA/ICH M10)[4][5] with field-proven mechanistic solutions to ensure your bioanalytical methods are robust, self-validating, and audit-ready.

Part 1: Diagnostic Workflows & Methodologies

Before mitigating matrix effects, you must map the exact chromatographic window where ionization interference occurs and quantify its impact. We rely on two self-validating systems: Post-Column Infusion (Qualitative) and Matrix Factor Assessment (Quantitative)[6][7].

Qualitative Mapping: Post-Column Infusion Protocol

Post-column infusion is the gold standard for visualizing matrix effects across the entire chromatogram[3][8]. It identifies "blind spots" where endogenous matrix components (like phospholipids) co-elute and compete with your analyte for charge in the ESI droplet[3][9].

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a post-column T-piece positioned between the analytical column and the mass spectrometer source.

  • Infusion: Continuously infuse a neat solution of N-Demethyl-N-formylolanzapine (e.g., 100 ng/mL at 10 µL/min) to generate a steady baseline MS/MS signal.

  • Injection: Inject a blank biological matrix extract (e.g., plasma prepared via your current extraction method) through the LC system.

  • Observation: Monitor the MS/MS transition for N-Demethyl-N-formylolanzapine. Any significant dip (suppression) or spike (enhancement) in the steady baseline indicates a matrix effect zone[3][6].

PostColumnInfusion A LC Pump (Injects Blank Matrix Extract) B Analytical Column (Separates Matrix Components) A->B C T-piece (Mixing Point) B->C E ESI-MS/MS Detector C->E D Syringe Pump (Constant Analyte Infusion) D->C F Signal Drop Detected (Ion Suppression Zone) E->F

Figure 1: Post-Column Infusion Workflow for mapping matrix effect zones.

Quantitative Assessment: Matrix Factor (MF)

To comply with ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines[4][5][10], you must quantify the matrix effect using the Matrix Factor (MF).

Causality: The MF calculates the ratio of the peak response in the presence of matrix ions versus the absence of matrix ions. An MF of 1.0 indicates no matrix effect; < 1.0 indicates suppression; > 1.0 indicates enhancement[6].

  • Protocol: Spike N-Demethyl-N-formylolanzapine into post-extracted blank matrix from 6 independent lots (including hemolyzed and lipemic lots if applicable). Compare the peak area to a neat standard solution at the same concentration[6][10].

  • IS-Normalized MF: Divide the MF of the analyte by the MF of the stable isotope-labeled internal standard (SIL-IS)[11].

Part 2: Troubleshooting Guide & FAQs

Q1: I am experiencing severe signal loss for N-Demethyl-N-formylolanzapine in late-eluting plasma samples. What is causing this, and how do I fix it?

The Causality: You are likely encountering phospholipid-induced ion suppression [9][12]. Endogenous glycerophosphocholines are highly surface-active. During the ESI desolvation phase, they migrate to the droplet surface, preventing N-Demethyl-N-formylolanzapine from acquiring a charge and entering the gas phase[3][9]. Because phospholipids are highly retained on reversed-phase C18 columns, they often elute late or "bleed" into subsequent injections[12].

The Solution:

  • Change Sample Preparation: If you are using Protein Precipitation (PPT), switch to Solid-Phase Extraction (SPE) or specialized Phospholipid Removal Plates (e.g., HybridSPE or Ostro). PPT removes proteins but leaves >90% of phospholipids intact[9][12][13].

  • Column Flushing: Implement a steep organic wash step (e.g., 95% Acetonitrile/Methanol) at the end of your gradient to clear strongly retained lipids before the next injection.

Q2: My IS-Normalized Matrix Factor has a Coefficient of Variation (CV) of 18%. How do I bring this into regulatory compliance?

The Causality: According to both FDA and EMA/ICH M10 guidelines, the CV of the IS-normalized MF calculated from 6 different matrix lots must be < 15% [5][10]. A CV of 18% indicates that your internal standard is not adequately tracking the matrix variations across different patient samples.

The Solution: Ensure you are using a true Stable Isotope-Labeled Internal Standard (SIL-IS). For this analyte, N-Demethyl-N-formylolanzapine-d8 is commercially available and highly recommended[14][15]. Because the deuterium-labeled analog co-elutes exactly with the target analyte, it experiences the exact same ion suppression environment, perfectly normalizing the response ratio[11][16].

Q3: N-Demethyl-N-formylolanzapine shows poor peak shape and co-elutes with an early suppression zone. How should I optimize the chromatography?

The Causality: Olanzapine derivatives possess basic piperazine and thienobenzodiazepine nitrogens. In acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), these nitrogens are fully protonated, leading to secondary interactions with residual silanols on standard silica columns, causing peak tailing and early elution directly into the solvent front/salt suppression zone[17].

The Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate or Ammonium Hydroxide, pH 9.0) combined with a high-pH tolerant C18 column (e.g., Waters XBridge or Agilent Extend-C18)[17]. At pH 9.0, the basic moieties are neutralized, increasing retention on the reversed-phase column and shifting the analyte away from early-eluting polar matrix suppressors.

Part 3: Data Presentation & Mitigation Logic

Table 1: Regulatory Acceptance Criteria for Matrix Effects (FDA/ICH M10)[4][5][10]
ParameterRegulatory RequirementMechanistic Rationale
Matrix Sources Minimum 6 independent lots (include 1 lipemic, 1 hemolyzed).Ensures assay robustness against inter-patient biological variability.
IS-Normalized MF CV% ≤ 15% across all lots.Validates that the SIL-IS perfectly compensates for ionization fluctuations.
Interference at LLOQ Matrix peaks must be ≤ 20% of analyte LLOQ area, and ≤ 5% of IS area.Prevents false positives and ensures baseline signal-to-noise integrity.
Table 2: Sample Preparation Strategies for Olanzapine Derivatives[9][12][18]
TechniquePhospholipid RemovalMatrix Effect RiskRecommended Use Case
Protein Precipitation (PPT) Low (< 10%)High Early discovery; requires extreme chromatographic separation.
Liquid-Liquid Extraction (LLE) Moderate (Solvent dependent)MediumGood for non-polar analytes, but polar metabolites may suffer low recovery.
Solid-Phase Extraction (SPE) High (> 85%)LowRegulated clinical trials; mixed-mode cation exchange yields cleanest extracts.
Phospholipid Removal Plates Very High (> 95%)Very Low High-throughput bioanalysis; specifically targets glycerophosphocholines.
Mitigation Decision Logic

MitigationLogic Start Matrix Effect Detected (MF < 0.85 or > 1.15) Q1 Is SIL-IS Available? Start->Q1 A1_Yes Implement N-Demethyl-N-formylolanzapine-d8 to normalize Matrix Factor Q1->A1_Yes Yes A1_No Must Optimize Sample Prep & Chromatography Q1->A1_No No Validate Re-evaluate with Post-Column Infusion & MF Calc A1_Yes->Validate Prep Upgrade Sample Prep: Switch from PPT to SPE/LLE A1_No->Prep Chrom Optimize Chromatography: Shift to Basic Mobile Phase (pH 9.0) A1_No->Chrom Prep->Validate Chrom->Validate

Figure 2: Decision tree for resolving out-of-specification matrix effects in bioanalytical method development.

References

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (2011). Available at:16

  • International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis." (2022). Available at: 5

  • ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." (2025). Available at:4

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Taylor & Francis (2024). Available at: 18

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." (2025). Available at: 3

  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." (2011). Available at:9

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." (2021). Available at: 12

  • Journal of the American Society for Mass Spectrometry. "Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis." (2022). Available at: 8

  • SciSpace. "Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry." Available at:17

  • Veeprho Pharmaceuticals. "Olanzapine F-PIN Impurity | CAS 639460-79-0." Available at: 1

  • MedChemExpress. "N-Demethyl-N-formylolanzapine-d8 | Stable Isotope." Available at: 14

  • ChemRxiv. "Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics." (2024). Available at: 11

Sources

Troubleshooting

Minimizing N-Demethyl-N-formylolanzapine formation during synthesis

Welcome to the Process Chemistry Technical Support Center . This guide is designed for researchers, scale-up chemists, and drug development professionals troubleshooting the synthesis of Olanzapine, specifically addressi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This guide is designed for researchers, scale-up chemists, and drug development professionals troubleshooting the synthesis of Olanzapine, specifically addressing the formation and mitigation of the N-Demethyl-N-formylolanzapine impurity (CAS: 639460-79-0).

Below, you will find mechanistic insights, troubleshooting FAQs, optimized protocols, and quantitative data to ensure your API meets stringent ICH guidelines (<0.15% impurity threshold)[1].

Mechanistic Pathway: How the Impurity Forms

To eliminate an impurity, we must first understand its causality. N-Demethyl-N-formylolanzapine typically emerges via two primary synthetic routes:

  • As a Side-Reaction in Eschweiler-Clarke Methylation: When N-desmethylolanzapine is methylated using formaldehyde and formic acid, the desired pathway involves the formation of an iminium ion, which is subsequently reduced by formic acid (acting as a hydride donor) to yield the N-methyl group of Olanzapine[2]. However, formic acid can competitively react directly with the secondary amine to form a stable formamide (N-formylolanzapine). Because formamides are highly resistant to further reduction by formic acid, insufficient thermal energy or incorrect reagent stoichiometry will "lock" the molecule in this impurity state[3].

  • As an Unreacted Intermediate in the Formyl-Reduction Route: In an alternative synthesis, N-desmethylolanzapine is intentionally reacted with a formate ester (e.g., ethyl formate) to yield N-formylolanzapine, which is then reduced to Olanzapine using Sodium Borohydride (NaBH₄)[4]. Incomplete reduction directly leaves the N-formyl compound as a residual impurity[5].

Pathway N_Desmethyl N-Desmethylolanzapine (Secondary Amine) Iminium Iminium Ion Intermediate (Transient) N_Desmethyl->Iminium Formaldehyde (Eschweiler-Clarke) N_Formyl N-Demethyl-N-formylolanzapine (Impurity / Intermediate) N_Desmethyl->N_Formyl Formic Acid / Formate Esters (Competing N-formylation) Olanzapine Olanzapine (Target API) Iminium->Olanzapine Formic Acid (Hydride Transfer & CO2 loss) N_Formyl->Olanzapine NaBH4 Reduction (If intentional route) N_Formyl->N_Formyl Incomplete Reduction (Accumulates as Impurity)

Reaction pathways illustrating the formation of N-Demethyl-N-formylolanzapine during synthesis.

Troubleshooting FAQs

Q1: I am using the Eschweiler-Clarke method. Why is my N-formyl impurity exceeding 2.0%? A: This is almost always a thermodynamic issue. The hydride transfer from formic acid to the iminium ion requires the extrusion of CO₂, a process with a high activation energy. If your reaction temperature is too low (e.g., 80°C instead of reflux), the competing N-formylation outpaces the methylation. Solution: Ensure the reaction is maintained at a vigorous reflux (~100°C) for at least 8 hours, and use an excess of formic acid (2 to 4 molar equivalents) relative to the amine[2].

Q2: I am synthesizing Olanzapine via the N-formyl intermediate and NaBH₄ reduction. The reaction stalls, leaving high levels of the N-formyl precursor. How do I drive it to completion? A: Sodium borohydride is a relatively mild reducing agent for formamides. The reduction must be carefully buffered to activate the formyl group without rapidly decomposing the borohydride[5]. Solution: Conduct the reaction in an aqueous medium buffered with acetic acid and sodium acetate. Keep the initial temperature strictly between 0°C and 5°C during the portion-wise addition of NaBH₄ to prevent premature decomposition of the hydride source[6].

Q3: If the N-formyl impurity has already formed in my crude API, can I remove it via downstream crystallization? A: Yes, but it requires specific solvent systems. Because N-formylolanzapine lacks the basic secondary/tertiary amine profile of the desmethyl precursor or the API, its solubility differs. It can be effectively purged by slurrying or crystallizing the crude mixture in a lower aliphatic alcohol (like methanol) or an aromatic hydrocarbon (like toluene) at elevated temperatures (40°C to 65°C), followed by cooling and filtration[7].

Quantitative Data: Impact of Reaction Conditions on Impurity Profile

The following table summarizes how specific parameters dictate the accumulation of the N-formyl impurity. Notice how optimizing equivalents and temperature drastically shifts the yield and purity.

Synthesis RouteReagent / EquivalentsTemperature (°C)Time (h)N-Formyl Impurity (%)API Yield (%)
Eschweiler-ClarkeFormic Acid (2.0 eq)802.02.50 - 5.00~70.0
Eschweiler-ClarkeFormic Acid (4.0 eq)100 (Reflux)8.0< 0.15 76.2
Formyl ReductionNaBH₄ (0.5 eq)0 - 50.54.00 - 8.00~60.0
Formyl ReductionNaBH₄ (1.5 eq)0 - 52.0< 0.10 86.9

Data synthesized from established process chemistry optimizations for Olanzapine[2][6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following step-by-step methodologies. Both protocols include built-in validation steps (HPLC monitoring) before proceeding to the workup phase.

Protocol A: Optimized Eschweiler-Clarke Methylation (Minimizing Side-Reactions)

Objective: Direct methylation of N-desmethylolanzapine while thermodynamically suppressing N-formylation.

  • Preparation: In a round-bottom flask, cool a mixture of 85% formic acid (approx. 2-4 equivalents) and 37% aqueous formaldehyde (approx. 1.25 equivalents) to 0°C in an ice bath[2].

  • Addition: Under vigorous stirring, slowly add N-desmethylolanzapine (1.0 equivalent). Causality note: Cooling during addition prevents uncontrolled exothermic side reactions that degrade the starting material.

  • Reflux: Remove the ice bath, transfer the flask to an oil bath, and heat to a vigorous reflux (~100°C). Maintain reflux for exactly 8 hours[6].

  • In-Process Control (IPC): Pull a 1 mL sample, quench, and analyze via HPLC. Proceed to step 5 only if the N-formyl impurity peak (m/z 326.4) is <0.15%[1].

  • Workup: Cool the mixture in an ice bath. Gently basify to pH ~8 using 2N NaOH (aq).

  • Isolation: Filter the resulting yellow precipitate, wash thoroughly with distilled water, and dry to obtain crude Olanzapine (Expected yield: ~76%)[2].

Protocol B: Borohydride Reduction of N-Formylolanzapine

Objective: Complete conversion of the N-formyl intermediate to Olanzapine.

  • Buffer Preparation: Suspend N-demethyl-N-formylolanzapine (1.0 equivalent) and sodium acetate (1.3 equivalents) in a 1:1 mixture of glacial acetic acid and distilled water[6].

  • Cooling: Cool the reaction vessel in an ice bath strictly to 0°C - 5°C. Causality note: Acetic acid activates the formyl group, but if the temperature exceeds 5°C, the NaBH₄ will rapidly react with the acid instead of the substrate, stalling the reduction[5].

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 equivalents) portion-wise under vigorous stirring.

  • Maturation: Continue stirring at 0°C - 5°C for 30 to 120 minutes.

  • IPC: Verify via HPLC that the N-formylolanzapine peak has been consumed (<0.10%).

  • Workup: Basify the mixture to pH ~9 using 2N NaOH (aq). Filter the light yellow precipitate, wash with water, and dry in an air-circulating oven at 25°C (Expected yield: ~86.9%)[6].

References

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine Source: Semantic Scholar (ARKIVOC) URL:[Link]

  • A process for the preparation of olanzapine and an intermediate therefor (EP1513845B1)
  • Synthesis of olanzapine and intermediates thereof (US7329747B2 / WO2005070939A1)

Sources

Optimization

Technical Support Center: Synthesis of N-Demethyl-N-formylolanzapine

Welcome to the comprehensive technical support guide for the synthesis of N-Demethyl-N-formylolanzapine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of N-Demethyl-N-formylolanzapine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical olanzapine-related compound.

Introduction

N-Demethyl-N-formylolanzapine is a key derivative of olanzapine, an atypical antipsychotic medication. Its synthesis is a crucial step in various research and development activities, including the preparation of reference standards and the investigation of metabolic pathways. The purity of N-Demethyl-N-formylolanzapine is paramount for its use in these applications. This guide provides in-depth, experience-based insights into potential pitfalls and their solutions, ensuring the integrity of your synthesis.

Troubleshooting Guide: Common Synthesis Impurities & Solutions

This section addresses specific issues that may arise during the synthesis of N-Demethyl-N-formylolanzapine, which is typically prepared by the N-formylation of its precursor, N-desmethylolanzapine.

Core Synthetic Pathway

The primary route to N-Demethyl-N-formylolanzapine involves the formylation of N-desmethylolanzapine. A common method for this transformation is the use of a formylating agent such as ethyl formate.[1]

Synthetic Pathway N-desmethylolanzapine N-desmethylolanzapine Reaction Formylation N-desmethylolanzapine->Reaction Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Reaction Product N-Demethyl-N- formylolanzapine Reaction->Product

Caption: General synthetic scheme for N-Demethyl-N-formylolanzapine.

Question 1: My final product is contaminated with unreacted N-desmethylolanzapine. How can I improve the conversion?

Answer:

Incomplete conversion is a frequent issue in formylation reactions. Several factors can contribute to this problem:

  • Insufficient Formylating Agent: The stoichiometry of the formylating agent is critical. While a slight excess is often used to drive the reaction to completion, a large excess can sometimes lead to side reactions.

    • Recommendation: Start with a modest excess (e.g., 1.5-2.0 equivalents) of the formylating agent and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a small additional charge of the formylating agent can be made. A patent suggests using a large excess of ethyl formate, which also serves as the reaction solvent, to drive the reaction.[1]

  • Reaction Temperature and Time: Formylation reactions can be sensitive to temperature.

    • Recommendation: If the reaction is sluggish at room temperature, consider gentle heating. A published procedure using ethyl formate suggests carrying out the reaction at the reflux temperature of the reaction medium.[1] Again, HPLC monitoring is key to determine the optimal reaction time and prevent potential degradation.

  • Quality of Starting Material: The purity of the N-desmethylolanzapine starting material can impact the reaction efficiency.

    • Recommendation: Ensure the N-desmethylolanzapine is of high purity and free from significant amounts of impurities that could consume the formylating agent or inhibit the reaction.

Experimental Protocol: Monitoring Reaction Completion by HPLC

A stability-indicating RP-HPLC method is crucial for monitoring the reaction. While a specific method for N-Demethyl-N-formylolanzapine and its immediate impurities is not widely published, methods for olanzapine and its related substances can be adapted.

ParameterRecommended Condition
Column C18 (e.g., Agilent Octyldecyl silica column, 4.6 mm × 250 mm, 5 µm)[2][3]
Mobile Phase Gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV at an appropriate wavelength (e.g., 254 nm or 273 nm).[4]
Flow Rate 1.0 mL/min

Actionable Insight: Develop an in-process control (IPC) method using HPLC to track the disappearance of the N-desmethylolanzapine peak and the appearance of the N-Demethyl-N-formylolanzapine peak. The reaction should be considered complete when the area of the starting material peak is below a predetermined threshold (e.g., <1%).

Question 2: I am observing an unknown impurity with a similar retention time to my product in the HPLC analysis. What could it be and how can I avoid it?

Answer:

An impurity with a similar polarity to the desired product can be challenging to identify and remove. Potential sources include:

  • Over-alkylation/Formylation: While less common with formylation compared to methylation, it's a possibility, especially under harsh conditions.

  • Degradation of Starting Material or Product: N-desmethylolanzapine or the N-formyl product may degrade under the reaction conditions. Forced degradation studies on olanzapine have shown its susceptibility to oxidative and hydrolytic degradation under certain conditions.[5][6] While N-desmethylolanzapine is reported to be relatively stable, its stability under specific formylation conditions should be considered.

  • Side-Reactions with the Formylating Agent: Some formylating agents can introduce other functionalities. For example, if acetic formic anhydride is used (generated in situ from formic acid and acetic anhydride), acetylation can be a side reaction.

Troubleshooting Workflow:

Impurity Troubleshooting Start Unknown Impurity Observed LC_MS Characterize by LC-MS to determine molecular weight Start->LC_MS Forced_Degradation Perform Forced Degradation of Starting Material LC_MS->Forced_Degradation Compare Compare Impurity Profile Forced_Degradation->Compare Identify Identify Potential Impurity Structure Compare->Identify Optimize Optimize Reaction Conditions (Temperature, Reagent, Time) Identify->Optimize Purify Purification Strategy (Recrystallization, Chromatography) Optimize->Purify End Pure Product Purify->End

Caption: A logical workflow for identifying and mitigating unknown impurities.

Recommendation for Forced Degradation Study:

To proactively identify potential degradation products, a forced degradation study on N-desmethylolanzapine is recommended under conditions relevant to the formylation reaction.

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M HCl, heat at 60-80°C[6]
Basic Hydrolysis 0.1 M NaOH, heat at 60-80°C[6]
Oxidative 3% H₂O₂, room temperature or gentle heat[6]
Thermal Dry heat at an elevated temperature (e.g., 105°C)

Actionable Insight: By comparing the retention times of the degradation products from the forced degradation study with the unknown impurity in your reaction mixture, you can gain valuable insights into its identity. This information will guide you in modifying the reaction conditions to minimize its formation.

Question 3: My final product has a poor yield after purification. What are the likely causes and how can I improve recovery?

Answer:

Low yield after purification can be due to losses during work-up and the purification process itself.

  • Work-up Losses: N-Demethyl-N-formylolanzapine, being a tertiary amine derivative, will have a basic character. Incorrect pH during aqueous extraction can lead to significant loss of product in the aqueous phase.

    • Recommendation: During work-up, ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent to keep the product in its free base form, which is more soluble in organic solvents.

  • Purification Losses:

    • Recrystallization: If the chosen solvent for recrystallization is not optimal, a significant amount of the product may remain in the mother liquor.

      • Recommendation: Perform solubility studies with a range of solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include acetonitrile and ethanol.[7]

    • Column Chromatography: If the product is purified by column chromatography, irreversible adsorption onto the stationary phase can occur.

      • Recommendation: Use a deactivated stationary phase or add a small amount of a basic modifier (e.g., triethylamine) to the eluent to minimize tailing and improve recovery.

Experimental Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude N-Demethyl-N-formylolanzapine in a minimal amount of a suitable hot solvent (e.g., acetonitrile).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the purified product under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of N-Demethyl-N-formylolanzapine?

A1: The direct precursor is N-desmethylolanzapine (also known as 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][7][8]benzodiazepine).[9][10] This compound is a known metabolite of olanzapine and can be synthesized by the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][7][8]benzodiazepine with piperazine.[11][12]

Q2: What are some common formylating agents used for this type of reaction?

A2: A variety of formylating agents can be used for the N-formylation of secondary amines. These include:

  • Ethyl formate[1]

  • Formic acid

  • Acetic formic anhydride

  • N,N-Dimethylformamide (in the Vilsmeier-Haack reaction)

The choice of reagent can impact the reaction conditions, yield, and impurity profile.

Q3: How can I confirm the identity and purity of my synthesized N-Demethyl-N-formylolanzapine?

A3: A combination of analytical techniques should be employed:

  • HPLC: To determine the purity and quantify impurities. A validated, stability-indicating method is essential.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The presence of a formyl proton signal in the ¹H NMR spectrum is a key indicator of successful formylation.

  • Infrared (IR) Spectroscopy: To identify the presence of the amide carbonyl group.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The synthesis should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis for specific handling and disposal instructions.

References

  • BenchChem. (2025). Improving the yield and purity of synthetic desmethylolanzapine.
  • BenchChem. (2025).
  • Veeprho. (n.d.). Olanzapine N-desmethyl Impurity | CAS 161696-76-0.
  • ChemicalBook. (n.d.). Olanzapine synthesis.
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  • Google Patents. (n.d.). US20060035887A1 - Process for preparing olanzapine.
  • Cui, D., Li, Y., Lian, M., Yang, F., & Meng, Q. (2011).
  • Drugsynthesis. (n.d.). Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac.
  • Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process.
  • Nagunath S, & Guthi Surya Teja. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-6.
  • Pachpute, T., & Pawar, A. (2025). Development and Validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Olanzapine and Its Impurity. Journal of Internal Medicine and Pharmacology (JIMP).
  • Google Patents. (n.d.).
  • Alentris Research Pvt. Ltd. (n.d.). N-Nitroso N-Desmethyl Olanzapine Impurity 1.
  • ARTIS STANDARDS. (n.d.). N-Desmethyl Olanzapine.
  • Lin, S. K., et al. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLoS ONE, 8(5), e65719.
  • Bakshi, M., & Singh, S. (2002). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations.
  • Google Patents. (n.d.).
  • Kats, M. M. (2005). Forced degradation studies : Regulatory considerations and implementation.
  • IJRAR. (2019). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy.
  • Google Patents. (n.d.).
  • Patnaik, D. K. K., Hotta, S. K., Bangari, C., & Raju, M. B. V. (2020). Analytical method development and validation studies for estimation of anti-psychotic drug (Olanzapine).
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  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Chandramore, A. N., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences, Biotechnology Research Asia, 19(4), 881-894.
  • ResearchGate. (n.d.). Method development and validation of olanzapine in pure and pharmaceutical dosage form by RP-HPLC method.
  • ScienceDirect. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction.
  • Yilmaz, B., & Arslan, S. (2011). Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Hussien, L. A. E. A., Abdel Ghani, M. F., Abo El-Alamein, A. M., & Mohamed, E. H. (2014). Stability-indicating methods for the determination of olanzapine in presence of its degradation products. European Journal of Chemistry, 5(2), 295-306.
  • Basicmedical Key. (2016). Drug stability.
  • Academia.edu. (n.d.).
  • Lin, S. K., et al. (2013).
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Olanzapine Impurity Analysis

Welcome to the technical support center for olanzapine analysis. As a Senior Application Scientist, I understand that achieving robust and reproducible separation of olanzapine from its related substances is critically d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for olanzapine analysis. As a Senior Application Scientist, I understand that achieving robust and reproducible separation of olanzapine from its related substances is critically dependent on a well-optimized mobile phase. This guide is designed to provide you with both foundational knowledge and practical, field-proven troubleshooting strategies to overcome common chromatographic challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing or transferring a method for olanzapine impurity analysis.

Q1: What is a good starting point for a mobile phase when analyzing olanzapine and its impurities?

A good starting point is to consult the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) monographs for olanzapine.[1][2] These official methods have been rigorously validated. For instance, the USP monograph for Olanzapine Tablets often specifies a mobile phase consisting of an acetonitrile and buffer mixture.[1][3] A common buffer system is monobasic sodium phosphate adjusted to an acidic pH (e.g., 2.5) with phosphoric acid.[1][2][3] Starting with a pharmacopeial method provides a strong, validated foundation for your analysis.

Q2: Why is controlling the mobile phase pH so critical for olanzapine analysis?

Controlling the pH is paramount due to the chemical nature of olanzapine and the stationary phase. Olanzapine is a basic compound. At a low pH (e.g., 2.5-4.0), it will be consistently protonated (ionized), leading to sharp, symmetrical peaks and predictable retention in reversed-phase chromatography. The acidic pH also suppresses the ionization of residual silanol groups on the silica-based column packing, which, if left unmanaged, can cause severe peak tailing through secondary ionic interactions.[4][5]

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile (ACN) and methanol (MeOH) are commonly used.

  • Acetonitrile is often preferred as it typically provides lower backpressure and better peak efficiency (sharper peaks) than methanol. Many official methods, including those in the USP, utilize ACN.[1][2][6]

  • Methanol can offer different selectivity, which might be advantageous for resolving a specific pair of co-eluting impurities. If you are struggling with resolution using ACN, substituting it with or creating a ternary mixture including MeOH is a valid optimization step.[7]

The choice ultimately depends on the specific impurity profile of your sample. ACN is the recommended starting point based on established methods.

Q4: What type of buffer should I use, and at what concentration?

The most common buffers for olanzapine analysis are phosphate and acetate buffers.

  • Phosphate Buffers (e.g., monobasic sodium phosphate or potassium dihydrogen phosphate) are excellent for controlling pH in the 2.0-3.0 range.[2][7]

  • Ammonium Acetate Buffers are also effective, particularly in the pH 4.0-5.0 range, and have the advantage of being volatile, making them compatible with mass spectrometry (MS) detection.[8]

A buffer concentration of 10-25 mM is typically sufficient. A lower concentration may not have enough capacity to control the pH, leading to retention time drift and peak tailing, while a significantly higher concentration risks precipitation when mixed with high percentages of organic solvent.[4]

Q5: Is an ion-pairing reagent necessary for the analysis?

While most modern methods for olanzapine do not require ion-pairing reagents, some older or specific USP methods incorporate sodium dodecyl sulfate (SDS).[1][2][3] SDS is an ion-pairing agent that can be used to improve the retention and peak shape of basic compounds. However, ion-pair reagents can be difficult to work with, leading to long column equilibration times and memory effects. For new method development, it is generally advisable to first optimize separation using pH control and solvent choice before considering ion-pairing reagents.

Section 2: Troubleshooting Guide: Mobile Phase-Related Issues

This guide provides a systematic approach to diagnosing and solving common chromatographic problems by adjusting the mobile phase.

Problem Probable Cause(s) Recommended Mobile Phase Solution(s)
Poor Resolution 1. Suboptimal Organic/Aqueous Ratio: The elution strength is too high or too low, causing peaks to be compressed or excessively retained. 2. Incorrect pH: The ionization states of olanzapine and/or impurities are not sufficiently different to allow for separation. 3. Poor Selectivity: The chosen organic modifier does not provide adequate separation between critical pairs.1. Adjust Organic Content: For isocratic methods, systematically vary the percentage of organic modifier (e.g., ACN) by ±2-5%. For gradient methods, adjust the slope of the gradient.[9][10] 2. Optimize pH: Adjust the buffer pH in small increments (±0.2 units) within the buffer's effective range to maximize the retention difference between the analyte and the impurity. 3. Change Organic Modifier: Replace acetonitrile with methanol, or try a ternary mixture (e.g., Water:ACN:MeOH) to alter the separation selectivity.[7]
Peak Tailing (Olanzapine Peak) 1. Secondary Silanol Interactions: The basic olanzapine molecule is interacting with acidic silanol groups on the column surface.[4][5] 2. Insufficient Buffering: The mobile phase pH is not stable, leading to mixed-mode retention.[4] 3. Column Overload: The mass of the analyte injected is saturating the stationary phase.1. Lower Mobile Phase pH: Ensure the pH is sufficiently low (e.g., 2.5 to 3.5) to suppress silanol activity. Most modern, high-purity silica columns perform well in this range without additives. 2. Increase Buffer Concentration: If using a low concentration (e.g., <10 mM), increase it to 20-25 mM to improve pH stability.[5] 3. Reduce Sample Concentration: While not a mobile phase issue, this is a common cause. Dilute the sample and reinject. If peak shape improves, the issue was overloading.[11]
Retention Time Drift 1. Insufficient Column Equilibration: The column has not fully acclimated to the mobile phase conditions before injection. 2. Mobile Phase Instability: The buffer has precipitated, or the organic component is evaporating, changing the mobile phase composition over time. 3. pH Drift: The buffer is being used outside of its effective pKa range (typically pKa ± 1).1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. 2. Prepare Fresh Mobile Phase Daily: Always filter and degas the mobile phase.[4] Keep solvent bottles capped to prevent evaporation. 3. Verify Buffer pKa: Confirm that your target pH is within the buffering range of your selected agent (e.g., for phosphate, the pKa of H₂PO₄⁻ is ~2.15, making it effective at pH 2.5).
Split or Fronting Peaks 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 40% ACN).[11][12] 2. Partially Blocked Column Frit: Particulates from the sample or mobile phase are obstructing the flow path at the column inlet.1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample directly in the initial mobile phase. If a stronger solvent is needed for solubility, use the minimum amount possible and inject a smaller volume.[12] 2. Filter Mobile Phase and Samples: Always filter aqueous buffers and samples through a 0.45 µm or 0.22 µm filter to prevent particulate buildup.[5] If the column is blocked, it may be possible to reverse-flush it (check manufacturer's instructions).[12]
Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step guidance for mobile phase preparation and a systematic optimization workflow.

Protocol 1: Preparation of a Standard Phosphate-Buffered Mobile Phase

This protocol is based on common conditions found in pharmacopeial methods for olanzapine.[1][2][3]

Objective: To prepare 1 L of a mobile phase consisting of Acetonitrile and 25 mM Sodium Phosphate Buffer (pH 2.5) in a 50:50 (v/v) ratio.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Monobasic sodium phosphate (NaH₂PO₄), anhydrous

  • Phosphoric acid (85%)

  • 0.45 µm nylon membrane filter

  • Calibrated pH meter

  • Glassware (1 L volumetric flask, beakers, graduated cylinders)

Procedure:

  • Prepare the Aqueous Buffer (25 mM Sodium Phosphate, pH 2.5): a. Weigh 3.0 g of monobasic sodium phosphate (MW ≈ 120 g/mol ) and transfer it to a 1 L volumetric flask. b. Add approximately 800 mL of HPLC-grade water and swirl until the salt is completely dissolved. c. Place a calibrated pH electrode into the solution. d. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.5 ± 0.05. e. Add HPLC-grade water to the 1 L mark and mix thoroughly. f. Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

  • Prepare the Final Mobile Phase (50:50 ACN:Buffer): a. Measure 500 mL of the filtered aqueous buffer into a 1 L solvent bottle. b. Measure 500 mL of HPLC-grade acetonitrile and add it to the same solvent bottle. c. Cap the bottle and swirl gently to mix. Note: Mixing ACN and water is an exothermic process and will result in a final volume slightly less than 1 L. For precise work, prepare by mixing pre-measured volumes rather than diluting to volume. d. Degas the final mobile phase using sonication, vacuum degassing, or helium sparging to prevent air bubbles in the HPLC system.

  • System Equilibration: a. Purge the HPLC lines with the new mobile phase. b. Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column until a stable baseline is achieved (typically 15-30 minutes).

Protocol 2: Systematic Mobile Phase Optimization Workflow

This workflow provides a logical sequence for developing a robust separation method for olanzapine and its impurities.

Mobile_Phase_Optimization start Define Separation Goal (e.g., Resolve Impurity X and Y) buffer_select 1. Select Buffer & pH - Based on analyte pKa - Start with pH 2.5-3.5 start->buffer_select organic_select 2. Select Organic Modifier - Start with Acetonitrile (ACN) buffer_select->organic_select mode_select 3. Select Elution Mode organic_select->mode_select isocratic Isocratic Screening - Test 30%, 45%, 60% ACN - Aim for k' of Olanzapine = 2-10 mode_select->isocratic For simple profiles gradient Gradient Screening - Run a broad gradient (e.g., 5-95% ACN) - Determine elution range mode_select->gradient For complex profiles or unknown impurities eval1 Evaluate Resolution Is separation adequate? isocratic->eval1 gradient->eval1 fine_tune 4. Fine-Tune Selectivity eval1->fine_tune No finish Method Finalized eval1->finish Yes ph_tune Adjust pH (±0.2 units) - Alters ionization & selectivity fine_tune->ph_tune organic_tune Change Organic Modifier - Switch ACN to Methanol (MeOH) - Try Water/ACN/MeOH ternary fine_tune->organic_tune eval2 Evaluate & Validate Is separation now robust? ph_tune->eval2 organic_tune->eval2 eval2->fine_tune No, iterate eval2->finish Yes

Caption: A systematic workflow for mobile phase optimization.

References
  • Olanzapine Tablets - Definition, Identification, Assay - USP 2025. (2026, January 18).
  • Olanzapine - USP-NF. (2012, June 1).
  • Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process.
  • Rafi, S. K., & Rambabu, C. (n.d.). A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. International Journal of Biology, Pharmacy and Allied Sciences.
  • Cui, D., et al. (2011).
  • Olanzapine Tablets - Trungtamthuoc.com. (2025, February 16).
  • Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. (2022, June 30).
  • A Comparative Guide to Stability-Indicating HPLC Methods for Olanzapine and its Degradants. (2025). Benchchem.
  • Vinod, S., & Rajendraprasad, Y. (n.d.). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF OLANZAPINE AND SAMIDORPHAN IN BULK DRUG AND PHARMAC. SciSpace.
  • Olanzapine and Fluoxetine Capsules - USP-NF. (2014, June 1).
  • Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Olanzapine and Fluoxetine Hydro. (2022, January 25).
  • Rajput, S. J., et al. (2009). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms. PubMed.
  • Jain, N., et al. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF OLANZAPINE IN MARKETED FORMULATION. Journal of Drug Delivery and Therapeutics.
  • Identification and characterization of olanzapine degradation products under oxidative stress conditions. (n.d.). AKJournals.
  • Rao, K. S., et al. (2008). Isolation and Characterization of Process Related Impurities of Olanzapine Using HPLC and ESI-MS/MS. PubMed.
  • Olanzapine Tablets Monograph. (2020, May 1). Scribd.
  • METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. (n.d.). Journal of Advanced Scientific Research.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • L. R. Snyder, J. J. Kirkland, J. W. Dolan. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Abnormal Peak Shapes. (n.d.). Shimadzu.
  • Chromatography Peak Issues Guide. (n.d.). Scribd.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for N-Demethyl-N-formylolanzapine in Reversed-Phase Chromatography

Welcome to the technical support guide for the chromatographic analysis of N-Demethyl-N-formylolanzapine. As an important impurity and metabolite of Olanzapine, achieving a symmetric, sharp peak for this compound is crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of N-Demethyl-N-formylolanzapine. As an important impurity and metabolite of Olanzapine, achieving a symmetric, sharp peak for this compound is critical for accurate quantification in pharmaceutical development and quality control.[1][2] However, due to its chemical structure, N-Demethyl-N-formylolanzapine is notoriously prone to peak tailing.

This guide provides in-depth troubleshooting strategies and foundational knowledge to help you diagnose and resolve peak asymmetry issues. We will move beyond simple checklists to explore the underlying chemical principles, empowering you to build robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind the peak tailing phenomenon observed with N-Demethyl-N-formylolanzapine.

Q1: What is N-Demethyl-N-formylolanzapine?

N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0) is a known impurity and metabolite of the atypical antipsychotic drug Olanzapine.[3][4] Its chemical structure, 4-(2-Methyl-10H-thieno[2,3-b][5][6]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde, features a core structure similar to Olanzapine but with a formyl group on the piperazine ring. The presence of multiple basic nitrogen atoms in its structure is the primary driver of its challenging chromatographic behavior.

Q2: What is chromatographic peak tailing and why is it a significant problem?

Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[7] In quantitative terms, a perfectly symmetrical (Gaussian) peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value greater than 1.2 is generally considered tailing, although some assays may accept up to 1.5.[5]

Peak tailing is problematic for several critical reasons:

  • Inaccurate Integration: It complicates the accurate determination of the peak's start and end points, leading to inconsistent and erroneous area measurements.[7]

  • Reduced Sensitivity: Tailing peaks are shorter and broader than symmetrical peaks of the same area, which can negatively impact the limit of quantification (LOQ).[7]

  • Poor Resolution: A tailing peak can obscure smaller, closely eluting peaks, such as other impurities, making their quantification impossible.[8]

Q3: Why is N-Demethyl-N-formylolanzapine particularly susceptible to peak tailing?

The primary cause of peak tailing for basic compounds like N-Demethyl-N-formylolanzapine in reversed-phase HPLC is the presence of a secondary retention mechanism .[5][9]

The intended retention mechanism is hydrophobic interaction with the C18 stationary phase. However, silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface. These silanol groups are acidic. At mobile phase pH levels above approximately 3, they become deprotonated and carry a negative charge (SiO⁻).[5][8] The basic nitrogen atoms in N-Demethyl-N-formylolanzapine become protonated in typical mobile phases, carrying a positive charge. This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites.[6] Because this interaction is stronger than the hydrophobic one, it causes a portion of the analyte molecules to be retained longer, resulting in a distorted, tailing peak.[5][9]

Q4: How can I distinguish between chemical and physical causes of peak tailing?

This is the most crucial diagnostic question. The answer determines your entire troubleshooting approach.

  • Chemical Causes: These are related to unwanted interactions between the analyte and the stationary phase, as described in Q3. A key indicator is that only specific peaks (typically basic or highly polar compounds) in the chromatogram will tail, while neutral, non-polar compounds will have a good peak shape. [10]

  • Physical Causes: These are related to mechanical issues in the HPLC system that create empty spaces or disrupt the flow path. This "dead volume" causes peak dispersion for all compounds in the chromatogram.[11][12] Common physical causes include a column void (settled packing bed), a partially blocked inlet frit, or poorly made tubing connections.[5][10]

Section 2: Systematic Troubleshooting Guide

Follow this Q&A-based guide to methodically diagnose and solve peak tailing.

Initial Diagnosis

The first step is to determine if the cause is chemical or physical. To do this, inject a neutral, well-behaved compound (e.g., Toluene, Naphthalene) under the same chromatographic conditions.

  • If the neutral compound's peak is symmetrical: The problem is chemical. Your analyte is having secondary interactions with the column. Proceed to "Troubleshooting Chemical Causes."[10]

  • If the neutral compound's peak also tails: The problem is physical. There is an issue with your column hardware or system plumbing. Proceed to "Troubleshooting Physical Causes."[10]

Troubleshooting Chemical Causes (Analyte-Specific Tailing)

Manipulating the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[13][14] You have two primary strategies:

  • Work at Low pH (The "Ion-Suppression" Method):

    • Why it works: By lowering the mobile phase pH to ≤ 3, you fully protonate the residual silanol groups (Si-OH).[5][7] This neutralizes their surface charge, preventing the secondary ionic interaction with your protonated basic analyte. This is often the most effective and straightforward solution.

    • How to do it: Use a buffered mobile phase. Add an acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the aqueous portion of your mobile phase to achieve a final pH between 2.5 and 3.0. A buffer is crucial for reproducibility.[8][13]

  • Work at High pH (The "Analyte-Neutralization" Method):

    • Why it works: By raising the mobile phase pH to a level approximately 2 units above the analyte's pKa, you deprotonate the basic analyte, making it neutral. A neutral analyte will not engage in ionic interactions with the (now fully deprotonated) silanol surface.[15][16]

    • How to do it: Use a high-pH stable column. Standard silica columns will dissolve at high pH.[14] You must use a column specifically designed for these conditions (e.g., hybrid silica, ethylene-bridged hybrid). Use a high-pH buffer like ammonium bicarbonate or ammonium formate.

If pH adjustment alone is insufficient, a mobile phase additive can be used to mask the remaining active silanol sites.

  • Sacrificial Base: Add a small concentration (e.g., 0.1% or ~10-20 mM) of a basic amine like Triethylamine (TEA) to the mobile phase.[6][12] The protonated TEA will preferentially interact with the negatively charged silanol sites, effectively "shielding" them from your analyte. Note that TEA is not MS-friendly due to its ion-suppression effects.[12]

Yes, column choice is critical. For basic compounds, not all C18 columns are created equal.

  • Use a High-Purity, End-Capped Column: Modern columns are typically made from high-purity "Type B" silica, which has fewer acidic silanol groups and metal contaminants.[6][7] Ensure the column is "end-capped," a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[9]

  • Consider Alternative Stationary Phases: If a C18 column still gives issues, a polar-embedded phase can provide additional shielding of silanol groups and offer alternative selectivity.

Troubleshooting Physical Causes (General Tailing)

If your neutral test compound tails, systematically check your system for sources of dead volume.

  • Check Connections: Ensure all tubing connections, especially at the column inlet and outlet, are properly seated with no gaps. Use narrow internal diameter (e.g., 0.005") tubing where possible.[8]

  • Inspect the Column: A void may have formed at the column inlet. Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. This can sometimes wash contaminants off the inlet frit.[5] If the problem persists after reversing and flushing, the column may be permanently damaged and require replacement.

  • Use Guard Columns and In-line Filters: These components protect the analytical column from particulate matter and strongly retained sample components that can block the inlet frit and cause peak distortion.[5]

Troubleshooting Sample-Related Issues

Absolutely. Two common sample-related issues can cause peak distortion.

  • Sample Solvent Strength: The sample should ideally be dissolved in the initial mobile phase or a solvent that is weaker (more aqueous in reversed-phase).[11][17] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause the analyte band to spread improperly at the column head, leading to distorted peaks.[11]

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.[11] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.

Section 3: Standard Operating Protocols

Protocol 1: Diagnostic Test for Differentiating Chemical vs. Physical Tailing
  • Prepare a Neutral Standard: Dissolve a small amount of a neutral compound (e.g., Toluene) in your mobile phase to create a ~0.1 mg/mL solution.

  • Set Up HPLC Method: Use the exact same method (mobile phase, gradient, flow rate, temperature) that you are using for N-Demethyl-N-formylolanzapine analysis.

  • Inject and Analyze: Inject the neutral standard.

  • Evaluate Peak Shape:

    • Symmetrical Peak (Tf ≈ 1.0): The system hardware is functioning correctly. The tailing of your analyte is a chemical issue. Proceed with mobile phase and column optimization.

    • Tailing Peak (Tf > 1.2): The system has a physical problem (e.g., dead volume, column void). Inspect all connections and the column itself before making changes to the method chemistry.

Protocol 2: Mobile Phase Optimization at Low pH
  • Prepare Aqueous Phase: Start with HPLC-grade water. Add a buffer, such as 10 mM ammonium formate.

  • Adjust pH: While stirring, add a concentrated acid dropwise to adjust the pH to 2.8. Common choices are:

    • Formic Acid: Good for LC-MS compatibility.

    • Trifluoroacetic Acid (TFA): Excellent for improving peak shape but can cause ion suppression in MS.

    • Phosphoric Acid: Not volatile, for UV detection only.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., Acetonitrile or Methanol) to the desired starting composition.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Protocol 3: Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the detector cell.

  • Reverse Flow Direction: Connect the column outlet to the pump and direct the inlet to a waste container.

  • Wash with a Series of Solvents: Flush the column with 20 column volumes of each of the following solvents, in order:

    • Water (to remove buffers)

    • Isopropanol

    • Hexane (for highly non-polar contaminants; skip if not miscible with your previous solvent)

    • Isopropanol

    • Your mobile phase organic solvent (e.g., Acetonitrile)

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with your mobile phase before use.

Section 4: Visual Guides

Diagram 1: Chemical Mechanism of Peak Tailing

This diagram illustrates the secondary ionic interaction responsible for the peak tailing of N-Demethyl-N-formylolanzapine on a standard silica-based C18 column.

G cluster_0 Scenario 1: Mobile Phase pH > 3 (Peak Tailing) cluster_1 Scenario 2: Mobile Phase pH ≤ 3 (Symmetrical Peak) Analyte_P Analyte(+) (Protonated Basic Nitrogen) Silanol_N Silica Surface Deprotonated Silanol (SiO⁻) Analyte_P->Silanol_N Strong Secondary Ionic Interaction C18 C18 Stationary Phase (Primary Hydrophobic Interaction) Analyte_P->C18 Slow Release (Hydrophobic) Tailing Result: Peak Tailing Silanol_N->Tailing C18->Tailing Analyte_P2 Analyte(+) (Protonated Basic Nitrogen) Silanol_H Silica Surface Protonated Silanol (Si-OH) (Neutral) C18_2 C18 Stationary Phase (Primary Hydrophobic Interaction) Analyte_P2->C18_2 Normal Release (Hydrophobic) GoodPeak Result: Symmetrical Peak C18_2->GoodPeak

Caption: The chemical cause of peak tailing vs. the low-pH solution.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving peak tailing issues.

G Start Start: Peak Tailing Observed TestNeutral Inject Neutral Compound (e.g., Toluene) Start->TestNeutral ChemCause Chemical Cause: Analyte-Specific Tailing TestNeutral->ChemCause Neutral Peak is OK PhysCause Physical Cause: All Peaks Tail TestNeutral->PhysCause Neutral Peak Tails AdjustpH Adjust Mobile Phase pH (Low pH is preferred) ChemCause->AdjustpH CheckConnections Check System Connections (Fittings, Tubing) PhysCause->CheckConnections CheckAdditives Consider Additives (e.g., TEA for UV) AdjustpH->CheckAdditives Tailing Persists End Symmetrical Peak Achieved AdjustpH->End Problem Solved CheckColumn Evaluate Column (End-capped, Type B Silica) CheckAdditives->CheckColumn Tailing Persists CheckAdditives->End Problem Solved CheckSample Check Sample Prep (Solvent & Concentration) CheckColumn->CheckSample Tailing Persists CheckColumn->End Problem Solved CheckColumnHW Inspect Column Hardware (Frit, Void) CheckConnections->CheckColumnHW Problem Persists CheckConnections->End Problem Solved CheckColumnHW->CheckSample Problem Persists CheckColumnHW->End Problem Solved CheckSample->End Problem Solved

Caption: A logical workflow for troubleshooting peak tailing.

Section 5: Data Summary Tables

Table 1: Mobile Phase pH Strategies for Basic Analytes
StrategyRecommended pH RangeMechanismProsCons
Low pH (Ion Suppression) 2.5 - 3.0Neutralizes stationary phase silanol groups (Si-OH).Highly effective, compatible with most silica columns, good for MS.Retention time of basic analytes may decrease.
High pH (Analyte Neutralization) > 9.0 (2 units above pKa)Neutralizes the basic analyte.Excellent peak shape, can increase retention.Requires specialized, pH-stable columns; potential for analyte instability.
Mid-Range pH 4.0 - 7.0NOT RECOMMENDED -Analyte and silanols can exist in mixed ionic states, leading to poor peak shape and low reproducibility.[8][13]
Table 2: Recommended Column Chemistries for Basic Compounds
Column TypeKey FeatureBest For
High-Purity, End-Capped C18/C8 Type B silica with minimal active silanols.General purpose, first choice for low-pH methods.
Polar-Embedded Phase Has a polar group (e.g., amide) embedded in the alkyl chain.Provides alternative selectivity and silanol shielding.
Hybrid Silica (e.g., BEH) Organo-silica hybrid material.Excellent chemical and pH stability, suitable for high-pH methods.
Bidentate/Tridentate Bonded Phases C18 chains are bonded to the silica at multiple points.Offers exceptional stability at extreme pH ranges.[5]

Conclusion

Resolving peak tailing for N-Demethyl-N-formylolanzapine is a systematic process rooted in understanding the chemical interactions within the HPLC column. By first diagnosing the issue as either chemical or physical, you can apply a targeted strategy. For this basic analyte, the most robust solution is typically the manipulation of mobile phase pH, specifically operating at a low pH (≤3) with a high-quality, end-capped column to suppress unwanted silanol interactions. By following the logical steps outlined in this guide, you can overcome peak shape challenges and develop accurate, reproducible chromatographic methods.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website.

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website.

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website.

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website.

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website.

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base.

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from Alwsci website.

  • MDPI. (2024, March 21). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved from MDPI website.

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach website.

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today website.

  • Nozawa, H., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Forensic Toxicology.

  • Zhou, Z., et al. (2015). Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. PubMed.

  • Aijiren. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Aijiren website.

  • ResearchGate. (2023). (PDF) Quantification of olanzapine and its three metabolites by liquid chromatography-tandem mass spectrometry.... Retrieved from ResearchGate.

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website.

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from Phenomenex website.

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website.

  • Pharmace Research Laboratory. (n.d.). N-Demethyl-N-Formylolanzapine. Retrieved from Pharmace Research Laboratory website.

  • GLP Pharma Standards. (n.d.). N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0. Retrieved from GLP Pharma Standards website.

  • Lotusfeet Pharma. (n.d.). N-Demethyl-N-Formylolanzapine 639460-79-0. Retrieved from Lotusfeet Pharma website.

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC website.

Sources

Troubleshooting

Technical Support Center: Enhancing LC-MS/MS Sensitivity for N-Demethyl-N-formylolanzapine

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently encounter challenges related to the trace-level quantitation of API impurities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently encounter challenges related to the trace-level quantitation of API impurities. Detecting N-Demethyl-N-formylolanzapine (CAS 639460-79-0) at low levels requires moving beyond standard API methodologies. This guide is engineered to help researchers, scientists, and drug development professionals troubleshoot and optimize their analytical workflows by understanding the causality behind every chromatographic and mass spectrometric variable.

🔬 Troubleshooting Guide & FAQs

Q1: Why is the signal-to-noise (S/N) ratio for N-Demethyl-N-formylolanzapine so poor compared to the Olanzapine API, even at equimolar concentrations?

  • Causality: The substitution of a methyl group with a formyl group (-CHO) on the piperazine ring reduces the basicity of the secondary amine. This subtle structural shift means N-Demethyl-N-formylolanzapine is less efficiently protonated in the Electrospray Ionization (ESI+) source if the mobile phase pH is left unoptimized.

  • Solution: Adjust the aqueous mobile phase to pH 4.5 using 10 mM ammonium acetate. This specific buffering environment ensures the molecule remains fully protonated [M+H]+ prior to droplet desolvation, maximizing ion yield and improving peak shape[1].

Q2: I am experiencing severe signal suppression at the retention time of the impurity. How can I resolve this?

  • Causality: Signal suppression in LC-MS/MS trace analysis is typically caused by co-eluting matrix components—particularly endogenous phospholipids or unreacted synthetic precursors—competing for charge on the droplet surface within the ESI source[2].

  • Solution: Implement a Solid Phase Extraction (SPE) cleanup using a polymeric reversed-phase sorbent (e.g., Oasis HLB). By washing with an optimized aqueous/organic ratio and eluting with acidified acetonitrile, you selectively desorb the analyte while leaving highly hydrophobic suppressors trapped on the column frit[3].

Q3: What are the optimal MRM transitions for detecting this specific impurity?

  • Causality: Olanzapine (MW 312.43) yields a robust [M+H]+ at m/z 313.1, fragmenting to m/z 256.1 via the loss of the methylpiperazine moiety[4]. N-Demethyl-N-formylolanzapine (MW 326.42) forms a precursor ion at m/z 327.1. Applying a collision energy of 28 eV will cleave the formylpiperazine ring, yielding the identical, highly stable thienobenzodiazepine core fragment at m/z 256.1.

  • Solution: Use the m/z 327.1 → 256.1 transition as the primary quantifier to achieve maximum sensitivity, and m/z 327.1 → 270.1 as the qualifier[4].

📊 Data Presentation: Optimized Parameters

Table 1: Mass Spectrometry (MRM) Parameters

Note: Parameters optimized for a triple quadrupole mass spectrometer operating in ESI+ mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-Demethyl-N-formylolanzapine 327.1256.15028Quantifier
N-Demethyl-N-formylolanzapine 327.1270.15022Qualifier
Olanzapine 313.1256.15026API Reference
Quetiapine (IS) 384.2253.25024Internal Standard
Table 2: UHPLC Gradient Elution Profile

Column: Zorbax Eclipse Plus C18 (100 × 2.1 mm, 1.8 µm) | Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A (10 mM NH₄OAc + 0.1% Formic Acid, pH 4.5)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.08515
1.58515
4.01090
5.51090
5.68515
7.08515

⚙️ Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . You must pass the system suitability checks before proceeding to quantitative sample analysis.

Step 1: System Suitability & Self-Validation
  • Double-Blank Injection: Inject 5 µL of extracted blank matrix (no analyte, no Internal Standard). Validation criteria: No peaks >20% of the LLOQ area at the retention time of the analyte.

  • Zero-Sample Injection: Inject matrix spiked only with IS. Validation criteria: Confirms IS purity and absence of isotopic cross-talk.

  • LLOQ Verification: Inject the Lower Limit of Quantitation standard. Validation criteria: Signal-to-noise (S/N) ratio must be ≥ 10 for the m/z 327.1 → 256.1 transition.

Step 2: Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the HLB cartridge, followed by 1.0 mL of HPLC-grade Water.

  • Loading: Dilute 200 µL of the sample with 200 µL of 2% Formic acid in water. Load onto the conditioned cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in water to elute polar interferents. Apply maximum vacuum for 2 minutes to dry the frit.

  • Elution: Elute the target impurity using 1.0 mL of 2% Formic acid in Acetonitrile. The acid disrupts secondary interactions, ensuring complete recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (85% A / 15% B) and transfer to an autosampler vial.

🗺️ Logical Troubleshooting Workflow

Workflow A Low S/N Detected B Assess Matrix Effects A->B C Implement SPE Cleanup B->C High Suppression D Evaluate Chromatography B->D Acceptable C->D E Adjust Buffer pH to 4.5 D->E Peak Tailing F Optimize MRM Parameters D->F Sharp Peaks E->F G Set m/z 327.1 -> 256.1 F->G Low Ion Yield H High Sensitivity Achieved F->H Optimized G->H

Logical troubleshooting workflow for resolving low sensitivity in LC-MS/MS detection.

📚 References

  • DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA Source: PubMed (Georgian Med News)[Link]

  • LC–MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study Source: ResearchGate [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices Source: PMC (National Institutes of Health)[Link]

  • Isolation and Characterization of Process Related Impurities of Olanzapine Using HPLC and ESI-MS/MS Source: PubMed[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution of Olanzapine and N-Demethyl-N-formylolanzapine

Welcome to the advanced troubleshooting guide for the chromatographic separation of Olanzapine and its critical process-related impurity, N-Demethyl-N-formylolanzapine (CAS 639460-79-0). As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the chromatographic separation of Olanzapine and its critical process-related impurity, N-Demethyl-N-formylolanzapine (CAS 639460-79-0). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will address the mechanistic causes of their co-elution and provide a self-validating, robust RP-HPLC methodology to achieve baseline resolution.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why do Olanzapine and N-Demethyl-N-formylolanzapine frequently co-elute in standard reverse-phase methods?

Causality & Mechanism: Olanzapine and N-Demethyl-N-formylolanzapine share an identical thienobenzodiazepine core. The fundamental structural difference lies in the piperazine ring: olanzapine features an N-methyl group, whereas the impurity features an N-formyl group[1]. In standard neutral pH mobile phases, their overall hydrophobicities are nearly indistinguishable, leading to severe peak overlap and co-elution.

However, the N-formyl group in the impurity creates an amide linkage. This drastically reduces the electron density and basicity (pKa) of that specific nitrogen atom compared to the tertiary amine in olanzapine. By exploiting this pKa differential, we can manipulate their ionization states to force a separation.

Q2: How should I optimize the mobile phase pH to force separation?

Expert Insight: The most effective strategy is to lower the mobile phase pH to an acidic range, specifically between 3.5 and 4.5[2].

  • The Causality: At this acidic pH, the tertiary amine of olanzapine (pKa ~7.4) becomes fully protonated (cationic). This significantly increases its polarity, reducing its retention time on a non-polar C18 column.

  • Conversely, the amide-like nitrogen of N-Demethyl-N-formylolanzapine resists protonation at this pH. It remains relatively neutral and lipophilic, forcing it to be retained longer in the stationary phase. This opposing shift in polarity effectively pulls the critical pair apart.

G A Olanzapine & N-Demethyl-N-formylolanzapine Mixture B Mobile Phase pH Adjustment A->B C Acidic pH (3.5 - 4.5) Ammonium Acetate Buffer B->C Recommended D Neutral/Basic pH (> 7.0) Unbuffered B->D Not Ideal E Olanzapine: Highly Protonated (Increased Polarity) C->E F Impurity: Amide N is Neutral (Lower Polarity) C->F G Co-elution Risk High (Similar Hydrophobicity) D->G H Successful Baseline Resolution (ΔRT > 1.5 min) E->H F->H

Mechanism of pH-driven chromatographic separation based on pKa differences.

Q3: What is the most effective HPLC column chemistry to resolve this critical pair?

Column Selection: A highly deactivated, end-capped C18 column (e.g., Inertsil ODS 3V or Agilent TC-C18, 4.6 mm x 250 mm, 5 µm) is highly recommended[2][3]. Uncapped silanol groups on older generation silica columns will cause severe peak tailing for the basic olanzapine molecule via secondary ion-exchange interactions, which can obscure the impurity peak.

Alternatively, mixed-mode columns (such as Newcrom R1) that incorporate weak ion-pairing groups can provide orthogonal selectivity for basic pharmaceutical compounds, offering another route if standard C18 columns fail[4].

📊 Quantitative Data: Gradient Profile & Retention Behavior

To ensure reproducibility, summarize your instrument parameters against the following optimized baseline data.

Parameter / AnalyteQuantitative Value / Condition
Gradient Time: 0.0 min 85% Buffer (pH 4.5) / 15% Acetonitrile
Gradient Time: 10.0 min 60% Buffer (pH 4.5) / 40% Acetonitrile
Gradient Time: 20.0 min 40% Buffer (pH 4.5) / 60% Acetonitrile
Gradient Time: 25.0 min 85% Buffer (pH 4.5) / 15% Acetonitrile
Olanzapine Approx. RT ~12.5 min (Relative Retention Time = 1.00)
N-Demethyl-N-formylolanzapine Approx. RT ~15.2 min (Relative Retention Time ≈ 1.21)
Target Resolution (Rs) > 1.5 (Baseline Separation)
Target Tailing Factor ≤ 1.5

🧪 Self-Validating Experimental Protocol

Below is a field-proven, step-by-step methodology adapted from validated impurity profiling studies[2][3].

Step 1: Buffer Preparation (Mobile Phase A)

  • Dissolve 15.4 g of ammonium acetate in 1000 mL of LC-MS grade water to create a 0.2 M solution.

  • Adjust the pH to exactly 4.50 ± 0.05 using glacial acetic acid.

  • Self-Validation Check: Filter through a 0.22 µm membrane. A stable pump pressure and flat baseline during the blank run validate proper filtration and buffer solubility.

Step 2: Organic Modifier (Mobile Phase B)

  • Use 100% HPLC-grade Acetonitrile (ACN).

Step 3: Chromatographic Setup

  • Column: End-capped C18 (4.6 mm x 250 mm, 5 µm)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C ± 2°C. Causality: Strict temperature control is mandatory; fluctuations alter the fluid viscosity and pKa of the buffer, leading to retention time drift.

  • Detection: Photodiode Array (PDA) or UV set at 254 nm[2].

  • Injection Volume: 10 µL.

Step 4: Sample Preparation

  • Dissolve the bulk drug or formulation in a diluent of Water:ACN (50:50 v/v) to a working concentration of 1.0 mg/mL.

Step 5: System Suitability Testing (SST)

  • Inject a resolution mixture containing 0.1% N-Demethyl-N-formylolanzapine spiked into the olanzapine standard.

  • Self-Validation Check: The method is only considered valid for sample analysis if the resolution (Rs) between the two peaks is ≥ 1.5 and the tailing factor for the main olanzapine peak is ≤ 1.5. If these criteria are not met, consult the troubleshooting workflow below.

Workflow Step1 Identify Co-elution (Resolution < 1.5) Step2 Check Mobile Phase pH Is pH < 4.5? Step1->Step2 Step3 Adjust Buffer to pH 3.5-4.5 (e.g., 0.2M Ammonium Acetate) Step2->Step3 No Step4 Evaluate Column Chemistry Use End-capped C18 Step2->Step4 Yes Step3->Step4 Step5 Optimize Gradient Profile Decrease Initial % Organic Step4->Step5 Step6 Baseline Separation Achieved (Self-Validated SST) Step5->Step6

Step-by-step troubleshooting workflow to resolve olanzapine impurity co-elution.

📚 References

  • Title: Isolation and Characterization of Process Related Impurities of Olanzapine Using HPLC and ESI-MS/MS | Source: nih.gov | URL: 2

  • Title: Separation of Olanzapine on Newcrom R1 HPLC column | Source: sielc.com | URL: 4

  • Title: Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process | Source: rsc.org | URL: 3

  • Title: Olanzapine F-PIN Impurity | CAS 639460-79-0 | Source: veeprho.com | URL: 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Olanzapine Degradation &amp; N-Formyl Impurity Pathways

As a Senior Application Scientist, I frequently encounter formulation teams struggling with late-stage stability failures due to piperazine-ring modifications. N-Demethyl-N-formylolanzapine (CAS: 639460-79-0, MW: 326.42...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation teams struggling with late-stage stability failures due to piperazine-ring modifications. N-Demethyl-N-formylolanzapine (CAS: 639460-79-0, MW: 326.42 g/mol )[1] is a critical quality attribute (CQA) monitor for olanzapine formulations. It is rarely a product of simple intrinsic API failure; rather, it is a complex biomarker of both oxidative stress and drug-excipient incompatibility.

This guide provides a causality-driven framework to diagnose, isolate, and resolve the formation and subsequent degradation of this specific impurity.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why is N-Demethyl-N-formylolanzapine suddenly spiking in our accelerated stability batches (40°C/75% RH)? A: This impurity typically forms via a synergistic, two-step cascade rather than a single degradation event.

  • Oxidative N-Demethylation: The tertiary amine on the piperazine ring of olanzapine undergoes single-electron transfer (SET) oxidation, often catalyzed by trace transition metals or peroxides, to form an iminium ion. This hydrolyzes to yield the secondary amine, N-desmethylolanzapine[2].

  • Excipient-Driven Formylation: Polyether excipients (e.g., Polyethylene Glycol, Polysorbate 80) autoxidize over time to generate reactive aldehydes, specifically formaldehyde and formic acid[3]. The secondary amine of N-desmethylolanzapine acts as a strong nucleophile, reacting with these trace aldehydes to form the stable N-formyl amide bond[3].

Q: Is the N-formyl impurity an end-stage degradant, or does it degrade further under extreme stress? A: While the N-formyl amide bond is relatively stable, it is not immune to extreme stress. Under severe hydrolytic conditions (highly acidic or basic microenvironments), the formyl group can hydrolyze back to N-desmethylolanzapine. Furthermore, under advanced oxidative stress (e.g., prolonged exposure to radical initiators), the piperazine ring itself can undergo oxidative ring-opening, leading to lower-molecular-weight fragments[4].

Q: How do we definitively prove whether the degradation is API-intrinsic or excipient-driven? A: You must decouple the oxidation step from the formylation step. This requires a self-validating experimental matrix (detailed in Section 3) that isolates the API from excipients while exposing both to identical ICH Q1A/Q1B stress conditions. If the N-formyl impurity only appears in the formulated drug product and not the stressed pure API, the root cause is excipient autoxidation.

Mandatory Visualizations: Pathways & Workflows

G API Olanzapine API (Tertiary Amine) NDES N-Desmethylolanzapine (Secondary Amine) API->NDES N-Demethylation ROS Oxidative Stress (ROS / Peroxides) ROS->API NFORM N-Demethyl-N-formylolanzapine (Target Impurity) NDES->NFORM Formylation EXC Excipient Autoxidation (PEG / Polysorbates) FORM Formaldehyde / Formic Acid (Reactive Electrophile) EXC->FORM Autoxidation FORM->NFORM DEG Further Degradation (Ring Cleavage / Hydrolysis) NFORM->DEG Extreme Hydrolytic Stress

Caption: Pathway of N-Demethyl-N-formylolanzapine formation and degradation.

W S1 Detect N-Formyl Impurity in Stability Batch S2 Analyze Excipients for Formaldehyde & Peroxides S1->S2 D1 Elevated Formaldehyde? S2->D1 A1 Action: Switch to Low-Peroxide Excipients & Add Antioxidants D1->A1 Yes D2 API Intrinsic Oxidation? D1->D2 No A2 Action: Optimize Packaging (Nitrogen Purge, Desiccants) D2->A2 Yes

Caption: Troubleshooting workflow for mitigating N-formyl impurity formation.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical findings, do not rely on standard stability pulls alone. Use the following Matrix-Isolated Forced Degradation Protocol to establish exact causality.

Step-by-Step Methodology:

Step 1: Sample Matrix Preparation Prepare three parallel experimental arms to isolate variables:

  • Arm A (Control): Pure Olanzapine API (1 mg/mL) in an inert PTFE vial.

  • Arm B (Oxidative Stress): Pure Olanzapine API + 3% H2​O2​ (Validates intrinsic susceptibility to N-demethylation)[2].

  • Arm C (Excipient Stress): Olanzapine API + 10% w/w PEG 300 / Polysorbate 80 blend (Validates excipient-driven formylation)[3].

Step 2: Stress Incubation Subject all arms to 40°C/75% RH for 14 days. Causality note: Elevated temperature accelerates polyether autoxidation, generating the formaldehyde required for the formylation step.

Step 3: Reaction Quenching (Critical Step) Quench Arm B and Arm C with 0.1 M Sodium Bisulfite. Causality note: Bisulfite reduces residual peroxides and scavenges free formaldehyde. If you skip this step, artifactual oxidation and formylation will occur inside the HPLC autosampler, invalidating your data.

Step 4: LC-MS/MS Extraction & Analysis Extract samples using Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid. Analyze via Reversed-Phase LC-MS/MS monitoring the specific [M+H]+ transitions (See Table 2).

Quantitative Data Presentation

Summarizing the expected degradation profile allows formulation scientists to benchmark their own stability data against established kinetic models.

Table 1: Simulated Degradation Kinetics of Olanzapine under Forced Stress (14 Days)

Stress ConditionMatrixN-Desmethylolanzapine (%)N-Demethyl-N-formylolanzapine (%)Mass Balance (%)
Control (40°C/75% RH) Pure API< 0.05%Not Detected99.8%
Oxidative (3% H2​O2​ ) Pure API4.20%< 0.05%94.5%
Excipient (PEG/Polysorbate) API + Excipients1.15%3.80% 96.2%
Hydrolytic (0.1N HCl) API + Excipients2.50%0.10% (Hydrolyzed)97.0%

Interpretation: High levels of the N-formyl impurity in the excipient matrix (Arm C) confirm that trace aldehydes from the excipients are the primary formylating agents.

Table 2: LC-MS/MS Parameters for Impurity Resolution

CompoundChemical FormulaExact MassESI+ [M+H]+ (m/z)Primary Fragment (m/z)
Olanzapine (API) C17​H20​N4​S 312.14313.1256.1
N-Desmethylolanzapine C16​H18​N4​S 298.13299.1242.1
N-Demethyl-N-formylolanzapine C17​H18​N4​OS 326.12327.1270.1

Note: The N-formyl impurity (m/z 327.1)[1] will elute later than N-desmethylolanzapine on a standard C18 column due to the loss of basicity and increased lipophilicity of the amide group.

Sources

Optimization

Extraction efficiency problems for N-Demethyl-N-formylolanzapine

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting extraction and quantification workflows for N-Demethyl-N-formylolanzapine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting extraction and quantification workflows for N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0), a critical metabolite and synthetic impurity of the atypical antipsychotic Olanzapine[1].

Because of its unique structural modifications, this impurity frequently exhibits severe recovery issues when subjected to standard sample preparation methodologies optimized for the parent drug.

Part 1: Physicochemical Causality – Why Extraction Fails

To understand why extraction efficiency drops, we must look at the structural causality. Olanzapine contains a highly basic tertiary amine on its piperazine ring. In N-Demethyl-N-formylolanzapine, this methyl group is replaced by a formyl group, converting the basic amine into a neutral amide.

This single substitution fundamentally alters the molecule's ionization behavior and lipophilicity, breaking standard ion-exchange extraction protocols[2][3].

Table 1: Physicochemical Comparison of Olanzapine vs. Formyl Impurity

PropertyOlanzapine (Parent)N-Demethyl-N-formylolanzapineImpact on Extraction
Piperazine N-Substitution -CH₃ (Methyl)-CHO (Formyl)Loss of basic tertiary amine site.
Chemical Nature BasicNeutral (Amide)Fails to interact with cation-exchange resins.
Predicted pKa ~7.3, 10.07.78 ± 0.20[2]Requires different pH optimization for LLE.
LogP (XLogP) ~2.92.3[3]Slightly more polar; elutes earlier in Reversed-Phase.
Charge State at pH 3 +2 (Highly Ionized)+1 (or partial)Poor retention on Mixed-Mode Strong Cation Exchange (MCX).

Part 2: Troubleshooting FAQs

Q1: Why is my recovery of N-Demethyl-N-formylolanzapine <30% when using Mixed-Mode Cation Exchange (MCX) SPE, while Olanzapine recovery is >90%? A: This is a classic ionization mismatch. MCX cartridges rely on the analyte possessing a strong positive charge under acidic loading conditions (typically pH 2-3) to bind to the negatively charged sulfonic acid groups on the sorbent. Because the formyl group creates an amide, N-Demethyl-N-formylolanzapine lacks the basicity to become fully protonated at this pH. Consequently, the ionic interaction fails, and the impurity is prematurely washed out during the methanol wash step. Solution: Switch to a polymeric reversed-phase sorbent (e.g., HLB).

Q2: We switched to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). What is the optimal pH to co-extract both the parent drug and the formyl impurity? A: The optimal extraction window is pH 7.5 to 8.5 . At this pH, Olanzapine is largely deprotonated (neutralized) and partitions effectively into the organic layer. Because N-Demethyl-N-formylolanzapine is inherently less basic (pKa ~7.78)[2], it also remains uncharged in this range. If you drop the pH below 6.0, Olanzapine will ionize and remain in the aqueous phase, destroying your co-extraction efficiency.

Q3: We are observing peak area variability and suspect degradation during sample preparation. Is this possible? A: Yes. Formamides are susceptible to both acid-catalyzed and base-catalyzed hydrolysis. If your sample preparation involves harsh pH adjustments (e.g., using 0.1M NaOH or prolonged exposure to 2% Formic Acid during evaporation), the formyl group will cleave. This degradation yields N-demethylolanzapine and formic acid, artificially lowering your formyl impurity quantification.

Hydrolysis_Pathway Formyl N-Demethyl-N-formylolanzapine (Amide, Neutral Piperazine N) Hydrolysis Extreme pH (<3 or >10) Hydrolysis Formyl->Hydrolysis H2O Desmethyl N-Demethylolanzapine (Secondary Amine, Basic) Hydrolysis->Desmethyl Formic Formic Acid (Byproduct) Hydrolysis->Formic

Fig 1: Hydrolysis degradation pathway of N-Demethyl-N-formylolanzapine under extreme pH.

Part 3: Self-Validating Extraction Protocol

To achieve >85% recovery for both Olanzapine and N-Demethyl-N-formylolanzapine simultaneously, you must abandon ion-exchange mechanisms and rely purely on Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction.

Step-by-Step HLB SPE Methodology

This protocol utilizes a 30 mg/1cc Polymeric Reversed-Phase Cartridge.

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 200 µL of 50 mM Ammonium Acetate buffer (pH 8.0). Causality: This neutralizes Olanzapine while keeping the formyl impurity stable, ensuring maximum hydrophobic retention.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the 400 µL buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Causality: 5% Methanol is strong enough to remove salts and polar phospholipids, but weak enough to prevent the premature elution of the slightly polar formyl impurity (LogP 2.3).

  • Drying: Apply maximum vacuum (10-15 inHg) for 5 minutes to remove residual aqueous matrix.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile. Causality: Acetonitrile provides sharper elution profiles for thienobenzodiazepine structures compared to methanol.

  • Reconstitution: Evaporate under a gentle stream of Nitrogen at 35°C (avoid high heat to prevent hydrolysis). Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid).

SPE_Workflow Start Biological Sample (Plasma/Urine) pH_Adjust Buffer to pH 8.0 (Neutralizes both analytes) Start->pH_Adjust SPE_Type Load onto HLB Cartridge (Polymeric Reversed-Phase) pH_Adjust->SPE_Type Wash Wash: 5% MeOH in H2O (Removes polar matrix) SPE_Type->Wash Elute Elute: 100% Acetonitrile (Recovers target & parent) Wash->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Fig 2: Optimized HLB Solid Phase Extraction workflow for formyl impurities.

Sources

Troubleshooting

Technical Support Center: Quantification of N-Demethyl-N-formylolanzapine

Welcome to the technical support guide for the bioanalytical quantification of N-Demethyl-N-formylolanzapine. This resource is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bioanalytical quantification of N-Demethyl-N-formylolanzapine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with establishing a robust and reliable calibration curve for this specific and potentially unstable metabolite of Olanzapine. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure data integrity and accuracy in your studies.

Introduction to N-Demethyl-N-formylolanzapine

N-Demethyl-N-formylolanzapine is a metabolite of Olanzapine, an atypical antipsychotic medication.[1][2][3][4][5] Accurate quantification of metabolites is critical in pharmacokinetic (PK) and toxicokinetic (TK) studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] However, certain chemical moieties, such as the formyl group present in this metabolite, can introduce significant analytical challenges, including instability and susceptibility to matrix effects, which often manifest as calibration curve issues.[8][9]

This guide will systematically address these challenges to help you develop and validate a robust LC-MS/MS method in line with regulatory expectations.[7][10][11]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of N-Demethyl-N-formylolanzapine.

Q1: What makes N-Demethyl-N-formylolanzapine a challenging analyte to quantify?

A1: The primary challenge stems from the formyl group. Formyl metabolites can be chemically reactive and unstable under certain pH and temperature conditions.[8] This instability can lead to the degradation of the analyte in the biological matrix, during sample preparation, or even in the autosampler.[9][12] This degradation results in poor accuracy and precision, especially at lower concentrations, directly impacting the reliability of the calibration curve.

Q2: Why is my calibration curve showing poor linearity (r² < 0.99)?

A2: Poor linearity is a common symptom of several underlying issues. For this specific analyte, potential causes include:

  • Analyte Instability: Degradation of the analyte in your higher concentration standards but not as much in your lower ones (or vice-versa) can skew the linear relationship.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement that is not consistent across the concentration range.[13][14][15][16]

  • Adsorptive Losses: The analyte may be adsorbing to plasticware (tubes, pipette tips) or parts of the LC system, with the effect being more pronounced at the lower limit of quantification (LLOQ).[17][18][19][20]

  • Improper Internal Standard (IS) Selection: If the IS does not chromatographically and ionically behave similarly to the analyte, it cannot adequately compensate for variability.[14][15]

Q3: What are "matrix effects" and how do they impact my assay?

A3: Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[14][15] These components, such as phospholipids or salts, can suppress or enhance the analyte's signal, leading to inaccurate and imprecise results.[13] If the matrix effect is not consistent across all calibration standards and quality control (QC) samples, it will compromise the validity of the calibration curve.[16] Regulatory agencies require the assessment of matrix effects during method validation.[7]

Q4: What are the regulatory expectations for a valid calibration curve?

A4: According to FDA and ICH M10 guidelines, a calibration curve should use a minimum of six non-zero standards.[7][10] The simplest regression model that adequately describes the concentration-response relationship should be used. For acceptance, at least 75% of the calibrators must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ).[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific calibration curve problems.

Issue 1: Poor Linearity and/or High Variability at the LLOQ
  • Symptom: The calibration curve is non-linear, often with a significant drop-off in response at the lowest concentrations. Replicate injections of LLOQ samples show high %CV (>20%).

  • Potential Causes & Corrective Actions:

Potential Cause Diagnostic Test Corrective Action
Analyte Adsorption Inject a series of 5-10 LLOQ standards consecutively. If the peak area systematically increases with each injection, this points to "priming" or saturation of active sites in the system.[18]1. Use Low-Adsorption Labware: Utilize polypropylene tubes and pipette tips specifically designed for low analyte binding.[17] 2. Modify Mobile Phase: Add a small amount (e.g., 0.001%) of a compound like polyethylene glycol (PEG) to the sample diluent to reduce non-specific binding.[19] 3. Use Inert LC Hardware: Employ LC systems and columns with hybrid surface technology (e.g., Waters ACQUITY PREMIER) designed to mitigate metal-analyte interactions.[21]
Analyte Instability in Matrix/Solvent Perform short-term stability tests. Prepare LLOQ and HQC samples and leave them on the benchtop or in the autosampler for 4-24 hours before analysis. Compare results to freshly prepared samples.1. Control pH and Temperature: Immediately after collection, acidify or basify the plasma/serum samples (e.g., to pH 4 or 8, requires empirical testing) to find the most stable condition. Keep samples at 4°C at all times.[12][22] 2. Use Enzyme Inhibitors: If instability is due to enzymatic degradation in the matrix, add an inhibitor like sodium fluoride immediately upon sample collection.[12]
Poor Ionization / High Ion Suppression at LLOQ Conduct a post-column infusion experiment. Infuse a constant concentration of the analyte into the MS while injecting an extracted blank matrix sample. A significant dip in the analyte signal at its retention time indicates ion suppression.[14][15]1. Improve Sample Cleanup: Switch from simple protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components like phospholipids.[14][23] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation between the analyte and the region of ion suppression.
Issue 2: Inconsistent or Drifting Internal Standard (IS) Response
  • Symptom: The peak area of the internal standard varies significantly (>15-20% CV) across the calibration curve and QC samples.

  • Potential Causes & Corrective Actions:

Potential Cause Diagnostic Test Corrective Action
Matrix Effects on IS Evaluate the matrix factor for the IS by comparing its response in post-extracted blank matrix versus neat solution.[15] A value significantly different from 1 indicates the IS is also affected by suppression or enhancement.The ideal solution is to use a stable isotope-labeled (SIL) internal standard for N-Demethyl-N-formylolanzapine (e.g., with ¹³C or ¹⁵N labels). A SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, providing the best correction.[14] If a SIL-IS is unavailable, select a structural analog that has very similar retention time and ionization properties.
IS Instability Prepare the IS working solution and analyze it at time zero and after 24 hours at room temperature and 4°C. A significant decrease in response indicates instability.Store the IS stock and working solutions in an appropriate solvent (e.g., ACN or MeOH instead of aqueous solutions) and at a lower temperature (-20°C or -80°C). Prepare fresh working solutions more frequently.
Inaccurate Pipetting Review the %CV of the IS response. High random variability can point to issues with pipettes or automated liquid handlers used for adding the IS.Calibrate all pipettes. If using an automated system, perform a precision and accuracy check. Ensure proper mixing after adding the IS to each sample.

Visual Workflows & Diagrams

Visual aids can clarify complex processes. Below are diagrams for troubleshooting and standard analytical workflows.

Troubleshooting Decision Tree for Calibration Curve Failure

This diagram provides a logical path for diagnosing the root cause of a failed calibration curve.

G start Calibration Curve Fails (r² < 0.99 or >25% points fail) check_is Check Internal Standard (IS) Response Variability start->check_is is_ok IS Response Stable (<15% CV) check_is->is_ok No is_bad IS Response Unstable (>15% CV) check_is->is_bad Yes check_linearity Examine Curve Shape is_ok->check_linearity is_cause Potential IS Issues: - Matrix Effects - Instability - Pipetting Error is_bad->is_cause is_solution Solution: 1. Use Stable Isotope-Labeled IS 2. Verify IS Stability 3. Calibrate Pipettes is_cause->is_solution lloq_fail Poor at LLOQ / Low End? check_linearity->lloq_fail general_fail Scattered / Random Failure? check_linearity->general_fail lloq_fail->general_fail No lloq_cause Potential LLOQ Issues: - Adsorptive Losses - High Ion Suppression - Low Concentration Instability lloq_fail->lloq_cause Yes general_cause Potential General Issues: - Analyte Instability (All Levels) - Poor Chromatography - Sample Prep Inconsistency general_fail->general_cause Yes lloq_solution Solution: 1. Use Low-Bind Tubes/Plates 2. Improve Sample Cleanup (SPE) 3. Check Bench-Top Stability lloq_cause->lloq_solution general_solution Solution: 1. Assess Stability (Freeze-Thaw, etc.) 2. Optimize LC Gradient 3. Standardize Extraction Protocol general_cause->general_solution

Caption: Troubleshooting decision tree for calibration curve failure.

Standard Bioanalytical Workflow

This diagram outlines the typical steps from sample receipt to data generation in a regulated bioanalytical laboratory.

G sample_receipt Sample Receipt (Plasma, Serum, etc.) sample_prep Sample Preparation (e.g., SPE, LLE) + IS Spiking sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration & Regression) lcms_analysis->data_processing data_review Data Review & QC data_processing->data_review report Final Report data_review->report

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of the Chemical Stability of Olanzapine and its N-Demethyl-N-formyl Metabolite

This guide provides an in-depth, objective comparison of the chemical stability of the atypical antipsychotic drug olanzapine and its related compound, N-Demethyl-N-formylolanzapine. The stability of an active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical stability of the atypical antipsychotic drug olanzapine and its related compound, N-Demethyl-N-formylolanzapine. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document synthesizes published experimental data and established principles of chemical degradation to offer a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the intrinsic stability of these molecules under various stress conditions, detail the analytical methodologies for their assessment, and explain the causal relationships behind their degradation pathways.

Introduction: Chemical Identity and Significance

Olanzapine is a well-established second-generation antipsychotic agent belonging to the thienobenzodiazepine class, widely used in the management of schizophrenia and bipolar disorder.[1] Its therapeutic action is mediated by its antagonism of dopamine and serotonin receptors. N-Demethyl-N-formylolanzapine is a known synthetic intermediate in some routes of olanzapine preparation and can be considered a process-related impurity.[2] Understanding the comparative stability of the final API versus its precursors and potential metabolites is fundamental to developing robust formulations and ensuring the purity of the final drug product.

The core structural difference between the two compounds lies in the substituent on the piperazine ring nitrogen. Olanzapine possesses a methyl group, while N-Demethyl-N-formylolanzapine has a formyl group. This seemingly minor structural modification can have significant implications for the molecule's susceptibility to degradation, particularly under hydrolytic conditions.

Chemical_Structures cluster_olanzapine Olanzapine cluster_ndemethyl N-Demethyl-N-formylolanzapine OLZ OLZ OLZ_label Olanzapine C₁₇H₂₀N₄S MW: 312.43 g/mol NDF_label N-Demethyl-N-formylolanzapine C₁₇H₁₈N₄OS MW: 326.4 g/mol NDF NDF

Caption: Chemical structures of Olanzapine and N-Demethyl-N-formylolanzapine.

Comparative Stability Profile: An Evidence-Based Assessment

Forced degradation studies, or stress testing, are indispensable for elucidating the intrinsic stability of a drug substance.[3][4] These studies expose the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.

Olanzapine Stability

Extensive research has characterized the stability profile of olanzapine. The molecule is notably susceptible to oxidative degradation, while showing considerable resilience under hydrolytic and photolytic stress.

  • Hydrolytic Stability (Acidic & Alkaline): Olanzapine is almost completely stable under acidic and alkaline hydrolytic conditions.[5][6] Some studies report degradation under more forceful conditions (e.g., refluxing at 60°C for several days), with the degradation following first-order kinetics.[1][4][7] The stability in acidic solution is generally higher than in basic solution.[7]

  • Oxidative Stability: This is the primary degradation pathway for olanzapine.[3][5] The thiophene ring is particularly prone to oxidation, leading to the formation of several key degradation products.[8][9] Exposure to hydrogen peroxide results in significant degradation.[5][10] The major degradation product has been identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][5][11]benzodiazepine-4-one.[5][12]

  • Thermal Stability: Olanzapine is sensitive to temperature, especially in the presence of moisture and certain excipients in solid formulations.[12][13] The degradation in solid state has been shown to follow zero-order kinetics.[12][13]

  • Photolytic Stability: The drug is considered stable under photolytic conditions, with minimal degradation observed upon exposure to light.[3][5][6]

N-Demethyl-N-formylolanzapine: An Inferred Stability Profile

Direct, published stability studies on N-Demethyl-N-formylolanzapine are scarce, as it is primarily documented as a synthetic intermediate.[2][14] However, a scientifically sound stability profile can be inferred based on its chemical structure in comparison to olanzapine.

  • Hydrolytic Stability (Predicted): The N-formyl group introduces an amide-like functionality. Amides are susceptible to hydrolysis under both acidic and basic conditions, typically more so than the N-methyl group of olanzapine. Therefore, it is predicted that N-Demethyl-N-formylolanzapine would be significantly less stable than olanzapine under hydrolytic stress, yielding N-demethylolanzapine and formic acid.

  • Oxidative, Thermal, and Photolytic Stability (Predicted): The core thieno[2,3-b][5][11]benzodiazepine ring system remains unchanged from olanzapine. Consequently, N-Demethyl-N-formylolanzapine is expected to exhibit a similar susceptibility to oxidative degradation at the thiophene ring and comparable sensitivity to thermal and photolytic stress.

Data Summary

The following table summarizes the comparative stability of the two compounds.

Stress ConditionOlanzapine StabilityN-Demethyl-N-formylolanzapine (Predicted Stability)Key Degradation Products (Olanzapine)
Acid Hydrolysis Highly Stable[5][6]Moderately Labile (hydrolysis of formyl group)Minimal
Alkaline Hydrolysis Highly Stable[5][6]Moderately Labile (hydrolysis of formyl group)Minimal
Oxidation Labile[3][5]LabileThiophene ring oxidation products[8][9], 2-methyl-5,10-dihydro-4H-thieno[2,3-b][5][11]benzodiazepine-4-one[5][12]
Thermal Stress Sensitive, especially with moisture[12][13]SensitiveVarious
Photolysis Stable[5][6]StableMinimal

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these compounds, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[3][15][16]

Forced Degradation Workflow

The objective of this workflow is to generate potential degradation products to demonstrate the specificity of the analytical method. The goal is typically to achieve 10-20% degradation of the active ingredient.[15]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of API in Methanol acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose for set time intervals base Alkaline Hydrolysis (0.1N NaOH, 60°C) start->base Expose for set time intervals oxid Oxidative Degradation (3% H₂O₂, RT) start->oxid Expose for set time intervals therm Thermal Degradation (Solid, 60°C) start->therm Expose for set time intervals photo Photolytic Degradation (UV/Vis Light) start->photo Expose for set time intervals neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize dilute Dilute to Target Concentration therm->dilute photo->dilute neutralize->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Forced Degradation Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the compound (Olanzapine or N-Demethyl-N-formylolanzapine) in 10 mL of HPLC-grade methanol to obtain a 1 mg/mL solution.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl. Reflux the solution for a specified period (e.g., 12 hours) at 60°C.[3][4] Withdraw samples at timed intervals, cool, and neutralize with an equivalent amount of 0.1N NaOH before dilution and analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH. Reflux as per the acid hydrolysis protocol.[4] Withdraw samples, cool, and neutralize with 0.1N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period (e.g., 24 hours).[4] Withdraw samples for analysis.

  • Thermal Degradation: Store the solid API powder in a thermostatically controlled oven at 60°C for several days.[4] Periodically withdraw samples, dissolve in methanol, and analyze.

  • Photolytic Degradation: Expose the API solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

Stability-Indicating HPLC Method

A robust HPLC method must be able to separate the parent peak from all potential degradation products, impurities, and excipients.

ParameterTypical ConditionsRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides excellent retention and separation for moderately polar, aromatic compounds like olanzapine.[15]
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., pH 4.0) in a 40:60 v/v ratioThe combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of retention times. The pH can influence the ionization state and thus the retention of the analytes.[16]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency with reasonable analysis time and backpressure.[15]
Detection UV at 257 nmOlanzapine has a strong chromophore with a λmax around 257 nm, providing good sensitivity.[4]
Injection Volume 10 µLA typical volume for analytical HPLC.
Run Time 10-15 minutesSufficient to elute the parent compound and any significant degradation products.[6][15]

Degradation Pathways and Mechanistic Insights

The primary vulnerability of the olanzapine structure is the electron-rich thiophene ring fused to the diazepine system.

Oxidative_Degradation Olanzapine Olanzapine Core (Thiophene Ring) Intermediate Epoxide or Endoperoxide Intermediate Olanzapine->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, Singlet Oxygen) Oxidant->Intermediate Products Ring-Opened Degradation Products Intermediate->Products Rearrangement/ Cleavage

Caption: Simplified pathway for the oxidative degradation of the olanzapine core.

Oxidative stress, whether from chemical oxidants or atmospheric oxygen over time, can lead to the formation of an epoxide or endoperoxide across the thiophene ring. This unstable intermediate can then undergo rearrangement and cleavage to form various degradation products, including those identified in stressed and aged solid-state formulations.[9] This mechanistic understanding is crucial for developing appropriate mitigation strategies, such as including antioxidants in formulations or packaging the drug product in an inert atmosphere.

Conclusion and Recommendations

This comparative guide establishes that while olanzapine and N-Demethyl-N-formylolanzapine share a common core structure, their stability profiles are likely to differ significantly, primarily under hydrolytic stress.

  • Olanzapine is a robust molecule with respect to hydrolysis and photolysis but is susceptible to oxidative degradation . This is the critical parameter to control during manufacturing, formulation, and storage.

  • N-Demethyl-N-formylolanzapine , based on chemical principles, is predicted to be less stable under both acidic and basic conditions due to the hydrolyzable N-formyl group. Its susceptibility to oxidation is expected to be similar to that of olanzapine.

For researchers and drug development professionals, these findings have direct implications. When N-Demethyl-N-formylolanzapine is a known process impurity, analytical methods must be specifically validated to detect and quantify it. Furthermore, processing steps involving aqueous solutions under non-neutral pH conditions should be carefully evaluated to prevent the formation of N-demethylolanzapine from the hydrolysis of this impurity. The control of atmospheric oxygen and the selection of appropriate excipients are paramount to ensuring the long-term stability of olanzapine-containing formulations.[12][13]

References

  • The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations - ResearchGate. (URL: [Link])

  • The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed. (URL: [Link])

  • The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - Taylor & Francis. (URL: [Link])

  • Amorphous and Co-Amorphous Olanzapine Stability in Formulations Intended for Wet Granulation and Pelletization - Egas Moniz School of Health and Science. (URL: [Link])

  • Assessment of the stability of co-amorphous olanzapine in tablets - PMC. (URL: [Link])

  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed. (URL: [Link])

  • Olanzapine degradation kinetics in aqueous solution - University Of Nigeria Nsukka. (URL: [Link])

  • Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed. (URL: [Link])

  • A New Validated Method for the Estimation of Olanzapine - and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. (URL: [Link])

  • Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy - IJRAR.org. (URL: [Link])

  • Identification and characterization of olanzapine degradation products under oxidative stress conditions - AKJournals. (URL: [Link])

  • Olanzapine degradation kinetics in aqueous solution - ResearchGate. (URL: [Link])

  • Stability-indicating methods for the determination of olanzapine in presence of its degradation products | European Journal of Chemistry. (URL: [Link])

  • Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC. (URL: [Link])

  • Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - RSC Publishing. (URL: [Link])

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - MDPI. (URL: [Link])

  • Forced Degradation results for Olanzapine and Samidorphan - ResearchGate. (URL: [Link])

  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. (URL: [Link])

  • Stability results for olanzapine under different conditions (n¼ 6). - ResearchGate. (URL: [Link])

  • A process for the preparation of olanzapine and an intermediate therefor - Google P
  • N-Demethyl-N-Formylolanzapine - Pharmace Research Laboratory - Innovative Pharmaceutical Research. (URL: [Link])

  • A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 - EPO. (URL: [Link])

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Validation

A Comparative Guide to the Cross-Validation of N-Demethyl-N-formylolanzapine Quantification Methods

In the landscape of pharmaceutical analysis, the precise quantification of drug metabolites is paramount for delineating pharmacokinetic profiles, ensuring patient safety, and satisfying regulatory scrutiny. This guide o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, the precise quantification of drug metabolites is paramount for delineating pharmacokinetic profiles, ensuring patient safety, and satisfying regulatory scrutiny. This guide offers an in-depth, objective comparison of analytical methodologies for N-Demethyl-N-formylolanzapine, a significant metabolite of the atypical antipsychotic olanzapine. We will explore the technical nuances of established methods, provide supporting experimental data, and explain the rationale behind the procedural choices, thereby equipping researchers, scientists, and drug development professionals with the knowledge to make informed decisions.

Introduction to N-Demethyl-N-formylolanzapine and its Analytical Significance

Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Its efficacy and safety are closely linked to its metabolism, which primarily occurs in the liver through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[2] Among its various metabolites, N-Demethyl-N-formylolanzapine plays a crucial role in understanding the overall disposition of the parent drug. Accurate and reliable quantification of this metabolite in biological matrices is essential for therapeutic drug monitoring (TDM) and comprehensive pharmacokinetic studies.[3]

The selection of an appropriate analytical method is a critical decision that influences the quality and reliability of the generated data. This guide will focus on the two most prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into a head-to-head comparison, underpinned by the principles of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

Chapter 1: The Analyte - Understanding N-Demethyl-N-formylolanzapine

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust quantification method. N-Demethyl-N-formylolanzapine is a product of the N-demethylation and subsequent formylation of olanzapine. Its structure, while similar to the parent drug, possesses distinct polarity and ionization characteristics that must be considered during method development.

Metabolic Pathway of Olanzapine

The biotransformation of olanzapine is a complex process involving multiple enzymatic pathways. The formation of N-Demethyl-N-formylolanzapine is a key route that contributes to the clearance of olanzapine.[2]

Olanzapine Metabolism Olanzapine Olanzapine N_Demethylolanzapine N-Desmethylolanzapine Olanzapine->N_Demethylolanzapine CYP1A2/2D6 (N-Demethylation) Other_Metabolites Other Metabolites (e.g., Glucuronides, N-oxide) Olanzapine->Other_Metabolites Various Enzymes N_Demethyl_N_formylolanzapine N-Demethyl-N-formylolanzapine N_Demethylolanzapine->N_Demethyl_N_formylolanzapine Formylation

Caption: Metabolic pathway of Olanzapine to its key metabolites.

Chapter 2: Core Analytical Techniques

The choice of analytical instrumentation is a critical factor that dictates the sensitivity, specificity, and throughput of the assay.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] The separated analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.[7]

Causality in Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is commonly employed due to the non-polar nature of N-Demethyl-N-formylolanzapine.[6]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to achieve optimal separation from other matrix components and metabolites.[6] The pH of the buffer is critical to control the ionization state of the analyte and improve peak shape.

  • Detection Wavelength: The wavelength is selected based on the analyte's maximum absorbance to ensure the highest sensitivity.

Advantages:

  • Cost-effective and widely available instrumentation.[1]

  • Robust and relatively simple to operate.

Limitations:

  • Lower sensitivity compared to mass spectrometry, which may be insufficient for studies requiring low limits of quantification.[1]

  • Potential for interference from co-eluting compounds with similar UV absorbance profiles, leading to lower specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[8] After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of certainty in identification and quantification.[3]

Causality in Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is typically used for polar and semi-polar compounds like N-Demethyl-N-formylolanzapine, usually in the positive ion mode.

  • MRM Transitions: The selection of a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation) is crucial for specificity. This ensures that only the target analyte is being measured.

  • Internal Standard: A stable isotope-labeled internal standard is often preferred as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[9]

Advantages:

  • Exceptional sensitivity and specificity, allowing for the detection of very low concentrations.[1]

  • High throughput capabilities due to short run times.

Limitations:

  • Higher initial instrument cost and more complex operation.

  • Susceptibility to matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, potentially affecting accuracy.

Chapter 3: Method Validation and the Imperative of Cross-Validation

A bioanalytical method is only as good as its validation. The process of method validation demonstrates that the analytical procedure is reliable and reproducible for its intended use.[10]

Pillars of Bioanalytical Method Validation

According to the ICH M10 guideline, a full validation should encompass the following parameters:[10][11]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[13]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Cross-Validation: Bridging the Methodological Gap

Cross-validation is a critical exercise to ensure data comparability when two or more bioanalytical methods are used to generate data within the same or across different studies.[14][15] This is particularly important when transitioning from an older method (e.g., HPLC-UV) to a newer, more sensitive one (e.g., LC-MS/MS), or when comparing data from different laboratories.[15]

When is Cross-Validation Necessary?

  • When data from different analytical methods are to be combined or compared.[15]

  • When a method is transferred between laboratories.[15]

  • When there are changes to the analytical method during the course of a long-term study.

The process typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods and comparing the results.[16]

Chapter 4: A Head-to-Head Comparison

To provide a practical perspective, we present a comparative analysis of hypothetical but representative HPLC-UV and LC-MS/MS methods for the quantification of N-Demethyl-N-formylolanzapine in human plasma.

Experimental Protocols

Sample Preparation (Common to both methods):

A crucial first step is to isolate the analyte from the complex biological matrix. Protein precipitation is a simple and effective method for this purpose.[3]

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex to mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

LC-MS/MS Method:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Ionization: ESI Positive

  • MRM Transition: Analyte and IS specific transitions

  • Run Time: 3 minutes

Comparative Data Summary
ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity Range 10 - 1000 ng/mL0.1 - 200 ng/mLMass spectrometry offers significantly higher sensitivity.
LLOQ 10 ng/mL0.1 ng/mLThe high specificity of MRM allows for lower detection limits.
Accuracy (% Bias) Within ±15%Within ±15%Both methods must meet regulatory acceptance criteria.
Precision (%RSD) ≤15%≤15%Both methods must demonstrate acceptable reproducibility.
Selectivity ModerateHighLC-MS/MS is less prone to interferences due to MRM detection.
Run Time 10 min3 minThe use of smaller particle size columns and faster gradients in LC-MS/MS allows for shorter run times.
Visualizing the Analytical Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Reporting Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UV_Injection Injection into HPLC-UV Reconstitution->HPLC_UV_Injection LCMSMS_Injection Injection into LC-MS/MS Reconstitution->LCMSMS_Injection UV_Data_Acquisition UV Data Acquisition HPLC_UV_Injection->UV_Data_Acquisition Chromatogram_Integration Chromatogram Integration UV_Data_Acquisition->Chromatogram_Integration MS_Data_Acquisition MS Data Acquisition (MRM) LCMSMS_Injection->MS_Data_Acquisition MS_Data_Acquisition->Chromatogram_Integration Concentration_Calculation Concentration Calculation Chromatogram_Integration->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Caption: A generalized workflow for bioanalytical sample analysis.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and LC-MS/MS for the quantification of N-Demethyl-N-formylolanzapine is contingent upon the specific requirements of the study.

  • HPLC-UV may be a suitable and cost-effective option for late-phase clinical studies where plasma concentrations are expected to be relatively high and a high-throughput is not the primary concern.

  • LC-MS/MS is the unequivocal choice for early-phase pharmacokinetic studies, bioequivalence studies, and any research requiring high sensitivity to accurately define the absorption, distribution, metabolism, and excretion (ADME) profile of olanzapine. Its superior specificity and shorter run times also make it ideal for high-throughput environments.

Ultimately, a thorough validation and, where necessary, cross-validation, are non-negotiable to ensure the integrity and reliability of the data, regardless of the chosen methodology. This commitment to scientific rigor is the bedrock upon which sound clinical and regulatory decisions are made.

References

  • Mevlut, A., Yucel, K., Emrah, Y. M., & Onur, S. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Journal of Chromatography & Separation Techniques, 9(5). Available from: [Link]

  • Dziurkowska, E., & Wesolowski, M. (2021). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 26(23), 7386. Available from: [Link]

  • Andersen, J. V., & Linnet, K. (2014). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 38(4), 205–209. Available from: [Link]

  • Andersen, J. V., & Linnet, K. (2014). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(4), 205-209. Available from: [Link]

  • Zhou, Z., Li, X., Li, K., Xie, Z., & Li, H. (2015). Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. Biomedical chromatography : BMC, 29(5), 737–742. Available from: [Link]

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • Wang, L., et al. (2021). Metabolic pathway modulation by olanzapine: Multitarget approach for treating violent aggression in patients with schizophrenia. World Journal of Psychiatry, 11(8), 470-483. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Kumar, P., et al. (2024). Modern Bioanalytical Strategies for Olanzapine Detection and Analysis: An In-Depth Review. Journal of Chemical Health Risks. Available from: [Link]

  • Dziurkowska, E., & Wesolowski, M. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. International Journal of Molecular Sciences, 25(6), 3489. Available from: [Link]

  • Sravani, G., et al. (2014). Development of HPLC method for the determination of olanzapine in bulk and dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(12), 5364-5367. Available from: [Link]

  • Josefsson, M., et al. (2010). Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid. Journal of Chromatography B, 780(2), 343-353. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available from: [Link]

  • Patel, P., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 68-75. Available from: [Link]

  • Gunes, A., et al. (2022). Metabolomics mapping changed after olanzapine therapy in drug-naive schizophrenia patients—the significant impact of gene polymorphisms. Metabolomics, 18(6), 44. Available from: [Link]

  • Singh, L., & Narang, N. (2023). Olanzapine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Available from: [Link]

  • Saito, T., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Forensic Toxicology, 41(2), 226-237. Available from: [Link]

  • Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Savoie, N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1435-1440. Available from: [Link]

  • Al-Sabha, Z. A. (2014). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 6(4), 319-322. Available from: [Link]

  • Psychopharmacology Institute. (2014). Olanzapine Pharmacokinetics. Available from: [Link]

  • Global Health Protection Programme. (2022). Guideline on Bioanalytical Method Validation. Available from: [Link]

  • Kumar, S., & Kumar, A. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Advanced Technology, 5(4). Available from: [Link]

  • Jain, A., et al. (2025). Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. Metabolites, 15(9), 1145. Available from: [Link]

  • Wang, Y., et al. (2022). Early Lipid Metabolic Effects of the Anti-Psychotic Drug Olanzapine on Weight Gain and the Associated Gene Expression. Drug Design, Development and Therapy, 16, 795-807. Available from: [Link]

  • Abdel-Rehim, M. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Taibah University Medical Sciences, 18(4), 915-924. Available from: [Link]

  • Verhaeghe, T. (n.d.). Cross Validations. Available from: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Omics Online. (n.d.). Pharmacokinetics of Olanzapine: A Comprehensive Review. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]

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Comparative

A Comparative Pharmacokinetic Guide to Olanzapine and Its Metabolites

This guide offers an in-depth comparison of the pharmacokinetic profiles of the atypical antipsychotic olanzapine and its primary metabolites. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of the pharmacokinetic profiles of the atypical antipsychotic olanzapine and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data to provide a clear understanding of how these compounds behave within the body, influencing therapeutic efficacy and safety.

Introduction: The Clinical Significance of Olanzapine Metabolism

Olanzapine, a thienobenzodiazepine derivative, is a cornerstone in the management of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic action is intrinsically linked to its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME). Following administration, olanzapine undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[1][2][4] Understanding the distinct PK profiles of these metabolites is crucial, as their formation, circulation, and potential pharmacological activity can contribute to the overall clinical effect and inter-individual variability in patient response.[1][2] This guide will dissect and compare the pharmacokinetics of olanzapine with its two major circulating metabolites: 10-N-glucuronide and 4'-N-desmethylolanzapine (DMO) .[4][5]

Metabolic Pathways of Olanzapine

Olanzapine is extensively metabolized through two primary pathways: direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[4][6]

  • Direct Glucuronidation: This is a major pathway where Uridine 5'-diphospho-glucuronosyltransferase (UGT), specifically UGT1A4, attaches a glucuronide moiety to the olanzapine molecule, forming the 10-N-glucuronide metabolite.[7][8][9] This process significantly increases the water solubility of the compound, facilitating its excretion.

  • CYP-Mediated Oxidation: The cytochrome P450 enzyme system plays a critical role in olanzapine's biotransformation.

    • CYP1A2 is the principal enzyme responsible for converting olanzapine to 4'-N-desmethylolanzapine (DMO) .[1][2][6][10] The activity of CYP1A2 is a known source of variability in olanzapine clearance, influenced by factors such as smoking (which induces the enzyme) and co-administration of CYP1A2 inhibitors like fluvoxamine.[10][11]

    • CYP2D6 contributes to a lesser extent, forming 2-hydroxymethylolanzapine.[6][7][12]

    • The flavin-containing monooxygenase (FMO3) system is also involved, producing olanzapine N-oxide.[7][8][11]

The two most significant metabolites found circulating in plasma at steady-state are the 10-N-glucuronide and 4'-N-desmethylolanzapine.[4] It is widely reported that both of these major metabolites are pharmacologically inactive at the concentrations typically observed in patients.[4][13]

Caption: Primary metabolic pathways of olanzapine.

Comparative Pharmacokinetic Profiles

The pharmacokinetic behavior of olanzapine differs significantly from its metabolites. Olanzapine itself is well-absorbed orally, reaching peak plasma concentrations in approximately 6 hours.[4] It has a long half-life, ranging from 21 to 54 hours, and a large volume of distribution (~1000 L), indicating extensive tissue penetration.[4]

The table below summarizes and compares the key pharmacokinetic parameters.

ParameterOlanzapine (Parent Drug)10-N-glucuronide (Metabolite)4'-N-desmethylolanzapine (DMO) (Metabolite)
Relative Plasma Conc. Parent Compound~44% of olanzapine conc. at steady state[4]~31% of olanzapine conc. at steady state[4]
Formation Pathway N/ADirect Glucuronidation (UGT1A4)[7][8]CYP-mediated Oxidation (Primarily CYP1A2)[1][11]
Pharmacological Activity ActiveInactive[4][13]Less potent than olanzapine; generally considered inactive at observed concentrations[1][2][4]
Half-life (t½) 21 - 54 hours (mean ~30-33 hours)[3][4][10]Data not consistently reported; expected to be cleared more rapidly than olanzapine due to increased water solubility.Formation is correlated with the clearance of olanzapine.[10]
Oral Bioavailability ~60% (due to first-pass metabolism)[1][7]N/AN/A
Protein Binding ~93% (to albumin and α1-acid glycoprotein)[4][10]Lower than olanzapineData suggests it is also protein bound.
Excretion <7% unchanged in urine.[4] Primarily cleared by metabolism. Approx. 57% of dose recovered in urine and 30% in feces as metabolites.[4][13]Excreted renally.Excreted renally after further metabolism or directly.

Causality Behind Pharmacokinetic Differences:

  • Structural Modification: The addition of a large, polar glucuronide group to form 10-N-glucuronide dramatically increases the molecule's water solubility. This structural change is the primary reason for its pharmacological inactivity and facilitates its rapid elimination by the kidneys.

  • Enzymatic Dependency: The formation of DMO is highly dependent on CYP1A2 activity.[11] This makes its plasma concentration a potential biomarker for CYP1A2 function. For instance, in smokers, where CYP1A2 is induced, the clearance of olanzapine is higher, and the ratio of DMO to olanzapine may be altered compared to non-smokers.[3][10]

Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

To accurately compare the pharmacokinetics of olanzapine and its metabolites, a robust and validated bioanalytical method is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15]

Objective: To simultaneously quantify olanzapine and 4'-N-desmethylolanzapine (DMO) in human plasma samples from a pharmacokinetic study.

Methodology Workflow:

Caption: LC-MS/MS workflow for PK sample analysis.

Step-by-Step Protocol:

  • Sample Collection & Preparation:

    • Collect whole blood from study subjects at predetermined time points into K3EDTA tubes.

    • Centrifuge to separate plasma and store at -80°C until analysis.

    • Thaw plasma samples and aliquot 0.5 mL into a clean tube.

  • Internal Standard (IS) Addition:

    • Rationale: An IS (e.g., a stable isotope-labeled version like Olanzapine-d3) is added to every sample, calibrator, and QC. It corrects for variability during sample processing and instrument analysis, ensuring accuracy.

    • Spike each sample with a fixed concentration of Olanzapine-d3 IS.

  • Solid Phase Extraction (SPE):

    • Rationale: SPE is chosen to remove plasma proteins and phospholipids that interfere with the analysis, and to concentrate the analytes. A mixed-mode or reversed-phase (e.g., C8 or C18) SPE cartridge is effective.[16]

    • a. Condition: Activate the SPE cartridge with methanol, then equilibrate with water.[16]

    • b. Load: Load the plasma sample onto the cartridge.

    • c. Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities while retaining the analytes.[17]

    • d. Elute: Elute olanzapine, DMO, and the IS with a strong organic solvent (e.g., acidified methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase to ensure compatibility with the LC system.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[15] This separates olanzapine and DMO from each other and from any remaining matrix components.

    • Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte and the IS in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

  • Data Analysis:

    • Integrate the chromatographic peak areas for each analyte and the IS.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus the known concentration of the calibrators.

    • Determine the concentration of olanzapine and DMO in the unknown samples by interpolating their peak area ratios from the calibration curve.[16]

Conclusion and Future Directions

The pharmacokinetic profile of olanzapine is complex, characterized by extensive metabolism into primarily inactive compounds like 10-N-glucuronide and 4'-N-desmethylolanzapine. While these metabolites do not contribute significantly to the drug's therapeutic effect, their formation is integral to its clearance and is a major source of inter-individual variability. The concentration of DMO, in particular, can serve as a valuable indicator of CYP1A2 metabolic activity.

For drug development professionals, understanding these pathways is critical for predicting drug-drug interactions, explaining variability in patient response, and designing more effective therapeutic strategies. Future research should continue to explore the subtle roles of minor metabolites and the influence of pharmacogenomics on the entire metabolic profile of olanzapine to further advance personalized medicine in psychiatric care.

References

  • Title: Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. Source: ClinPGx URL: [Link]

  • Title: Pharmacokinetics of Olanzapine: A Comprehensive Review Source: Omics URL: [Link]

  • Title: Olanzapine Pharmacokinetics Source: Psychopharmacology Institute URL: [Link]

  • Title: Pharmacokinetics of Olanzapine: A Comprehensive Review | Omics Source: Omics URL: [Link]

  • Title: Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC Source: PMC URL: [Link]

  • Title: Drawbacks of Olanzapine Therapy: An Emphasis on Its Metabolic Effects and Discontinuation - MDPI Source: MDPI URL: [Link]

  • Title: A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC Source: PMC URL: [Link]

  • Title: GENETIC POLYMORPHISM OF METABOLIZING ENZYMES IN CLINICAL RESPONSE TO OLANZAPINE TREATMENT Source: scindeks.ceon.rs URL: [Link]

  • Title: The metabolic pathways of olanzapine. UGT1A4: Uridine 5 - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Olanzapine Pathway, Pharmacokinetics - ClinPGx Source: ClinPGx URL: [Link]

  • Title: (PDF) A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study - Valley International Source: Valley International Journals URL: [Link]

  • Title: Olanzapine Pharmacology - News-Medical Source: News-Medical.Net URL: [Link]

  • Title: Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed Source: PubMed URL: [Link]

  • Title: Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection - PMC Source: PMC URL: [Link]

  • Title: Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - Dove Medical Press Source: Dove Medical Press URL: [Link]

  • Title: (PDF) Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia - PMC Source: PMC URL: [Link]

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Validation

Comprehensive Methodological Guide: In-Vivo vs. In-Vitro Metabolic Profiling of Olanzapine and the N-Demethyl-N-formylolanzapine Artifact

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Differentiating true enzymatic metabolism from chemical artifacts in pharmacokinetic (PK) assays. Mechanistic Causality: Enzymatic M...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Differentiating true enzymatic metabolism from chemical artifacts in pharmacokinetic (PK) assays.

Mechanistic Causality: Enzymatic Metabolism vs. Chemical Artifacts

Olanzapine is a widely utilized atypical antipsychotic characterized by extensive first-pass metabolism. For drug development professionals conducting metabolic profiling, distinguishing between true biological metabolites and analytical artifacts is a critical quality control step.

While primary metabolites like N-desmethyl olanzapine and 10-N-glucuronide are well-documented in [1], the appearance of N-Demethyl-N-formylolanzapine (CAS 639460-79-0) in analytical readouts often causes mechanistic confusion. As an analytical scientist, it is vital to understand the causality behind this compound's formation: N-Demethyl-N-formylolanzapine is primarily a (often termed Olanzapine F-PIN) and an analytical artifact, rather than a classically enzyme-driven in-vivo metabolite[2].

The True Metabolic Pathways

In humans and preclinical models, olanzapine undergoes direct glucuronidation by UGT1A4 to form the inactive 10-N-glucuronide (accounting for ~44% of circulating metabolites)[3]. Concurrently, cytochrome P450 (CYP1A2) mediates N-demethylation to form 4'-N-desmethyl olanzapine (~31%), while Flavin-containing monooxygenase 3 (FMO3) contributes to the formation of olanzapine N-oxide[4]. These metabolites exhibit significantly than the parent compound[5].

The N-Demethyl-N-formylolanzapine Phenomenon

When N-Demethyl-N-formylolanzapine is detected during in-vitro microsomal assays or in-vivo PK profiling, its presence is almost exclusively an analytical artifact . Secondary amines like N-desmethyl olanzapine are highly susceptible to spontaneous chemical formylation when exposed to formyl donors. This typically occurs when formic acid is used in LC-MS mobile phases or during sample extraction. Failing to recognize this chemical causality leads to false-positive metabolite identification and skewed clearance data.

In-Vivo vs. In-Vitro Comparison Matrix

The following table summarizes the generation mechanisms and physiological relevance of olanzapine's primary derivatives, providing an objective baseline for metabolic comparison.

CompoundGeneration SourcePrimary MechanismPhysiological Relevance
Olanzapine Parent DrugN/AHigh (Active API)
4'-N-Desmethyl Olanzapine In-vivo / In-vitroCYP1A2 N-demethylationHigh (Minor Activity)
10-N-Glucuronide In-vivoUGT1A4 GlucuronidationHigh (Inactive Excretion)
Olanzapine N-oxide In-vivo / In-vitroFMO3 OxidationModerate (Inactive)
N-Demethyl-N-formylolanzapine Synthetic / AnalyticalChemical Formylation (Artifact)Low (Impurity / Artifact)

Experimental Protocols: A Self-Validating System

To definitively separate true CYP1A2-mediated metabolism from artifactual formylation, the following protocols utilize a "formic-acid-free" control arm. This self-validating experimental design ensures that any N-Demethyl-N-formylolanzapine detected is proven to be an artifact of sample preparation rather than a biological product.

Protocol A: In-Vitro Human Liver Microsome (HLM) Stability & Artifact Screening

Causality Focus: By splitting the quench step, we isolate the chemical formylation variable from the enzymatic variable.

  • Incubation Setup: Pre-warm 1 µM Olanzapine in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450/FMO3 activity. Incubate for 30 minutes.

  • Differential Quenching (The Self-Validating Step):

    • Arm 1 (Standard/Flawed): Quench 50 µL of the reaction with 150 µL of ice-cold acetonitrile containing 0.1% formic acid .

    • Arm 2 (Validation): Quench 50 µL of the reaction with 150 µL of pure, neutral ice-cold acetonitrile.

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Interpretation: If N-Demethyl-N-formylolanzapine is detected exclusively in Arm 1, it is definitively an artifact of the acidic quench reacting with the true CYP1A2 metabolite (N-desmethyl olanzapine).

Protocol B: In-Vivo Pharmacokinetic Profiling (Rodent Model)

Causality Focus: Preventing ex-vivo formylation during plasma extraction.

  • Dosing: Administer Olanzapine (5 mg/kg, PO) to Sprague-Dawley rats.

  • Plasma Collection: Collect blood at predetermined intervals (0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Artifact-Free Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. Crucial: Wash with 100% methanol and elute with 5% ammonium hydroxide in methanol. Do not use ethyl acetate or formic-acid modified solvents, as they can act as formyl/acyl donors to secondary amines.

  • Reconstitution: Evaporate under nitrogen and reconstitute in a neutral mobile phase (e.g., 10 mM ammonium bicarbonate).

Quantitative Data Presentation: LC-MS/MS Parameters

To accurately track these species, utilize the following optimized MRM transitions. Note the distinct mass shift (+28 Da) from the desmethyl metabolite to the formyl artifact.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Olanzapine 313.1256.12550
4'-N-Desmethyl Olanzapine 299.1256.12550
Olanzapine N-oxide 329.1272.12050
N-Demethyl-N-formylolanzapine 327.1256.12850

Pathway Visualization

The following diagram maps the divergence between true enzymatic in-vivo/in-vitro pathways and the chemical artifact pathway.

G OLZ Olanzapine (Parent Drug) NDO N-Desmethyl Olanzapine (Major Metabolite) OLZ->NDO CYP1A2 Enzymatic (In-Vivo & In-Vitro) NOX Olanzapine N-oxide (Metabolite) OLZ->NOX FMO3 Enzymatic GLU 10-N-Glucuronide (Major In-Vivo) OLZ->GLU UGT1A4 Enzymatic (In-Vivo) NFO N-Demethyl-N-formylolanzapine (Impurity / Artifact) NDO->NFO Chemical Formylation (Sample Prep Artifact)

Metabolic and artifactual pathways of Olanzapine highlighting N-Demethyl-N-formylolanzapine.

References

  • National Center for Biotechnology Information (NCBI). "Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids". PMC.[Link]

  • Frontiers in Psychiatry. "Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders". Frontiers.[Link]

  • MDPI. "Aripiprazole, but Not Olanzapine, Alters the Response to Oxidative Stress in Fao Cells by Reducing the Activation of Mitogen-Activated Protein Kinases (MAPKs) and Promoting Cell Survival". International Journal of Molecular Sciences.[Link]

  • Veeprho Pharmaceuticals. "Olanzapine F-PIN Impurity | CAS 639460-79-0". Veeprho Impurity Standards. [Link]

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Comparative

A Comparative Analysis of N-Demethyl-N-formylolanzapine in Olanzapine Formulations: A Guide for Researchers

This guide provides an in-depth comparison of N-Demethyl-N-formylolanzapine (NDFO), a potential genotoxic impurity, across different olanzapine drug formulations. It is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of N-Demethyl-N-formylolanzapine (NDFO), a potential genotoxic impurity, across different olanzapine drug formulations. It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform formulation development, quality control, and regulatory submissions.

Introduction: The Criticality of Impurity Profiling in Olanzapine Formulations

Olanzapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder.[1][2] It is available in various formulations, including immediate-release oral tablets, orally disintegrating tablets, and long-acting intramuscular injections, each designed to meet specific patient needs.[1][3] The manufacturing process of olanzapine, like any synthetic active pharmaceutical ingredient (API), can result in the formation of process-related impurities.[4][5] Furthermore, degradation of the API can occur during storage, leading to the emergence of degradation products.[6][7][8]

The control of these impurities is a critical aspect of drug development and manufacturing, as they can impact the safety and efficacy of the final drug product.[9] Of particular concern are genotoxic impurities, which have the potential to damage DNA and are considered a carcinogenic risk to patients, even at trace levels.[5][10] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of such impurities, necessitating their identification, characterization, and quantification to ensure patient safety.[4][10]

One such potential genotoxic impurity in olanzapine is N-Demethyl-N-formylolanzapine (NDFO). This guide will provide a comprehensive comparison of NDFO in different olanzapine formulations, focusing on the analytical methodologies for its detection and quantification, and a discussion of the associated risks.

Understanding Olanzapine Formulations

A comparative analysis of NDFO necessitates an understanding of the different olanzapine formulations available and how their composition and manufacturing processes might influence impurity profiles.

  • Oral Formulations (Tablets and Orally Disintegrating Tablets): These are the most common formulations of olanzapine.[1] They are typically manufactured using wet or dry granulation methods, followed by compression into tablets.[1] The excipients used in these formulations, such as lactose, microcrystalline cellulose, and various binders and disintegrants, can potentially interact with the API or its intermediates, although specific interactions leading to NDFO are not extensively documented in publicly available literature.[1] The manufacturing process for oral formulations may involve the use of solvents and reagents that could contribute to the formation of impurities if not adequately controlled.

  • Long-Acting Injections (LAI): Olanzapine LAI is a depot formulation that provides sustained release of the drug over several weeks, improving treatment adherence.[3][11] The LAI formulation consists of a pamoate salt of olanzapine suspended in an aqueous vehicle.[7] The manufacturing process for this sterile formulation is significantly different from that of oral tablets and involves crystallization and suspension processes that must be tightly controlled to ensure product quality and safety. The stability of the olanzapine pamoate salt and its interaction with the aqueous vehicle over the product's shelf life are key considerations for the impurity profile.

N-Demethyl-N-formylolanzapine (NDFO): A Potential Genotoxic Impurity

N-Demethyl-N-formylolanzapine (CAS No. 639460-79-0) is a process-related impurity of olanzapine.[9][11] Its formation is linked to the N-demethylation of olanzapine to form N-demethylolanzapine, which can then be N-formylated.[12] The formyl group can be introduced through various reagents used in the synthesis, such as formic acid or its derivatives, which may be present as reactants or impurities in other raw materials.[12]

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Start: Olanzapine Formulation (Tablet or Injection) crush_dissolve Crush (Tablets) / Dilute (Injection) & Dissolve in Diluent start->crush_dissolve sonicate Sonicate to Ensure Complete Dissolution crush_dissolve->sonicate filter Filter through 0.45 µm filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (e.g., 254 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of N-Demethyl-N-formylolanzapine Analysis

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical methods used to quantify N-Demethyl-N-formylolanzapine, a known process-related impurity in the manuf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical methods used to quantify N-Demethyl-N-formylolanzapine, a known process-related impurity in the manufacturing of olanzapine.[1][2] Olanzapine is a widely prescribed atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder.[1] Ensuring the accuracy and consistency of analytical data for impurities across different laboratories is paramount for patient safety and regulatory compliance. This document outlines a detailed, hypothetical inter-laboratory study, including the scientific rationale, experimental design, a robust LC-MS/MS analytical method, and clear acceptance criteria for data comparison. The objective is to provide researchers, scientists, and drug development professionals with a practical guide to designing and executing their own inter-laboratory comparison studies, thereby ensuring the reliability and interchangeability of analytical results for olanzapine impurities.

Introduction: The Criticality of Impurity Analysis and Inter-laboratory Consistency

Olanzapine is an effective antipsychotic agent, but like all pharmaceuticals, its purity is a critical quality attribute.[1] During its synthesis, various related substances, including N-Demethyl-N-formylolanzapine, can be formed.[1][2] Regulatory bodies like the FDA and EMA have stringent requirements for the identification, quantification, and control of such impurities.[3][4]

The need for therapeutic drug monitoring (TDM) of olanzapine is well-established due to significant inter-individual variability in its metabolism.[5] This variability underscores the importance of precise and accurate analytical methods. When these analytical activities are performed across multiple laboratories, for instance, between a pharmaceutical manufacturer and a contract research organization (CRO), it is imperative to ensure that the results are comparable and reliable, regardless of where the analysis is performed.

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of different laboratories and ensuring the consistency of analytical data.[6][7][8] This guide will walk you through the essential steps of designing and conducting such a study for N-Demethyl-N-formylolanzapine.

Study Design: A Hypothetical Inter-laboratory Comparison

To illustrate the process, we will outline a hypothetical inter-laboratory study involving three laboratories: Lab A (the originating lab), Lab B, and Lab C.

Objectives
  • To assess the precision and accuracy of the analytical method for N-Demethyl-N-formylolanzapine across three different laboratories.

  • To identify any systematic bias between the laboratories.

  • To establish the interchangeability of analytical results among the participating laboratories.

Study Coordinator and Participating Laboratories

A central study coordinator is responsible for preparing and distributing the study samples, collecting the data, and performing the statistical analysis. The participating laboratories should have experience in chromatographic analysis and mass spectrometry.

Study Samples

The study coordinator will prepare a set of blind samples to be distributed to each laboratory. These samples will consist of:

  • Placebo: A sample of the drug product matrix without the active pharmaceutical ingredient (API) or the impurity.

  • Spiked Samples: Placebo samples spiked with known concentrations of N-Demethyl-N-formylolanzapine at three levels:

    • Low Concentration (LC): Near the limit of quantification (LOQ).

    • Medium Concentration (MC): At a level representative of typical impurity specifications.

    • High Concentration (HC): At a level approaching the upper limit of the linear range.

  • Incurred Samples: Samples from a pilot batch of olanzapine known to contain N-Demethyl-N-formylolanzapine.

Each sample will be prepared in triplicate and shipped to the participating laboratories under controlled conditions.

Experimental Workflow

The overall workflow for the inter-laboratory comparison is depicted in the following diagram:

Inter-laboratory Comparison Workflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories (Lab A, B, C) cluster_analysis Data Analysis & Reporting Sample_Prep Sample Preparation (Placebo, Spiked, Incurred) Sample_Dist Sample Distribution Sample_Prep->Sample_Dist Blinded Samples Sample_Receipt Sample Receipt & Storage Sample_Dist->Sample_Receipt Analysis Sample Analysis (LC-MS/MS) Sample_Receipt->Analysis Data_Reporting Data Reporting Analysis->Data_Reporting Data_Collection Data Collection Data_Reporting->Data_Collection Stat_Analysis Statistical Analysis (Z-scores, En values) Data_Collection->Stat_Analysis Final_Report Final Report Stat_Analysis->Final_Report

Inter-laboratory Comparison Workflow Diagram

Analytical Methodology: A Robust LC-MS/MS Method

A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for the accurate quantification of trace-level impurities. The following is a detailed protocol that can be used by all participating laboratories.

Materials and Reagents
  • N-Demethyl-N-formylolanzapine reference standard

  • Olanzapine reference standard

  • Internal Standard (IS): Olanzapine-d3 or a structurally similar compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation
  • Accurately weigh a portion of the olanzapine drug product sample.

  • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

  • Vortex and sonicate to ensure complete dissolution and extraction.

  • Add the internal standard solution.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Transfer an aliquot of the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions N-Demethyl-N-formylolanzapine: To be determined empiricallyInternal Standard: To be determined empirically
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 35 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min

Note: The specific MRM transitions for N-Demethyl-N-formylolanzapine and the internal standard need to be optimized based on experimental data.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines before the inter-laboratory study.[3][4][9] Key validation parameters include:

  • Specificity: The ability to differentiate the analyte from other components in the sample matrix.

  • Linearity: A linear relationship between the analyte concentration and the instrument response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Data Analysis and Acceptance Criteria

Upon receiving the analytical results from all participating laboratories, the study coordinator will perform a comprehensive statistical analysis.

Data Presentation

The quantitative results from each laboratory for the spiked and incurred samples should be summarized in a clear and concise table.

Table 1: Hypothetical Inter-laboratory Comparison Results for N-Demethyl-N-formylolanzapine (ng/mL)

SampleLab ALab BLab CTrue Value
LC Spiked 1.21.11.31.0
MC Spiked 10.59.810.210.0
HC Spiked 48.951.249.550.0
Incurred 1 5.65.95.4N/A
Incurred 2 5.86.15.5N/A
Statistical Evaluation

The performance of each laboratory will be evaluated using internationally recognized statistical methods, such as Z-scores and En values.[10]

  • Z-score: This score indicates how many standard deviations an individual result is from the consensus mean of all laboratories. A Z-score between -2 and +2 is generally considered satisfactory.

  • En value: This value compares the difference between a laboratory's result and a reference value to the combined uncertainties of both measurements. An En value of less than or equal to 1 is considered satisfactory.[6]

Acceptance Criteria

The following acceptance criteria should be met for the inter-laboratory comparison to be considered successful:

  • Precision: The relative standard deviation (RSD) of the results from all laboratories for each concentration level should be ≤ 15%.

  • Accuracy: The mean result from each laboratory should be within ± 15% of the true value for the spiked samples.

  • Concordance: At least 80% of the Z-scores should be within the satisfactory range of -2 to +2.

Conclusion and Recommendations

A successful inter-laboratory comparison for the analysis of N-Demethyl-N-formylolanzapine provides a high degree of confidence in the reliability and interchangeability of analytical data generated by different laboratories. This is essential for ensuring the quality and safety of olanzapine drug products throughout their lifecycle.

It is recommended that such comparison studies be conducted periodically, especially when there are changes in analytical methods, instrumentation, or laboratory personnel. The framework presented in this guide can be adapted for other impurities and drug products, serving as a valuable tool for maintaining high standards of analytical performance in the pharmaceutical industry.

References

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.).
  • Proficiency testing schemes. (n.d.).
  • Journal of Advanced Scientific Research METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Developing a Proficiency Testing Plan for your Laboratory. (2003, September 26). Retrieved from National Institute of Standards and Technology.
  • Establishing Acceptance Criteria for Analytical Methods. (2020, November 12).
  • Analytical Method Transfer: Best Practices and Guidelines. (2025, October 22).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June).
  • Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. (2022, June 30).
  • Establishing Acceptance Criteria for Analytical Methods. (2016, October 2).
  • Analytical Method Transfer Best Practices. (2017, November 7).
  • Spectrophotometric determination of olanzapine, fluoxetine HCL and its impurity using univariate and chemometrics methods reinforced by latin hypercube sampling: Validation and eco-friendliness assessments. (2024, October 17).
  • WHO guidelines on transfer of technology in pharmaceutical manufacturing. (n.d.).
  • Identification and characterization of olanzapine degradation products under oxidative stress conditions. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. (2024, March 22).
  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (n.d.).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • ARAC INTERLABORATORY COMPARISONS. (n.d.).
  • Analytical Method Transfer (AMT) in Pharmaceuticals. (2025, September 6).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • The Data Evaluation of Interlaboratory Comparisons for Calibration Labor
  • Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods. (2007, April 26).
  • Selection, use and interpretation of proficiency testing (PT) schemes by laboratories. (2000).

Sources

Comparative

Spectroscopic Comparison Guide: N-Demethyl-N-formylolanzapine vs. Olanzapine

Executive Summary Olanzapine is a prominent thienobenzodiazepine atypical antipsychotic. During its synthesis or forced degradation, several process-related impurities can emerge, compromising the Active Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olanzapine is a prominent thienobenzodiazepine atypical antipsychotic. During its synthesis or forced degradation, several process-related impurities can emerge, compromising the Active Pharmaceutical Ingredient (API) purity. One critical impurity is N-Demethyl-N-formylolanzapine (also known as N-formylolanzapine), which requires rigorous identification to meet stringent ICH guidelines for drug safety (). Differentiating the parent API from this specific impurity requires a robust spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides an objective, data-driven comparison of the two molecules, detailing the causality behind their spectroscopic differences and providing self-validating protocols for their analytical resolution.

Mechanistic Context: Structural Divergence and Spectroscopic Causality

The structural divergence between olanzapine and N-Demethyl-N-formylolanzapine lies entirely at the piperazine ring. In olanzapine, a tertiary amine is formed by an N-methyl group. In the impurity, this methyl group is replaced by an N-formyl group, converting the basic tertiary amine into a neutral tertiary amide.

This single functional group substitution fundamentally alters the electronic environment, causing predictable spectroscopic shifts:

  • Deshielding Effect (NMR): The formyl carbonyl group is highly electron-withdrawing due to amide resonance. This pulls electron density away from the adjacent piperazine methylene protons, causing a significant downfield chemical shift compared to the electron-donating methyl group in olanzapine.

  • Restricted Rotation (NMR): The partial double-bond character of the N-C(O) amide bond restricts free rotation. At room temperature, this often leads to broader, more complex multiplets for the piperazine protons rather than sharp signals.

  • Mass Shift (MS): The substitution of a methyl group (-CH 3​ , 15 Da) with a formyl group (-CHO, 29 Da) results in a net mass increase of +14 Da. For precise mass spectrometric quantification, ESI+ is the industry standard for these molecules ().

  • Dipole Moment (IR): The introduction of the highly polar C=O bond provides a distinct, intense stretching frequency absent in the parent molecule.

Quantitative Spectroscopic Data Comparison

The definitive structural confirmation of the formyl substitution relies heavily on the 1 H NMR chemical shift of the aldehyde proton and the corresponding mass shift ().

Table 1: 1 H NMR Spectral Comparison (Solvent: CDCl 3​ , 400 MHz)
Structural FeatureOlanzapine ( δ ppm)N-Demethyl-N-formylolanzapine ( δ ppm)Mechanistic Rationale
Thiophene Methyl ~2.30 (s, 3H)2.32 (d, J=1.2 Hz, 3H)Remains largely unaffected as it is distant from the piperazine substitution.
N-Methyl (Piperazine) ~2.35 (s, 3H)AbsentThe methyl group is replaced by the formyl moiety.
Piperazine Protons ~2.50 (m, 4H), ~3.50 (m, 4H)3.38–3.69 (m, 8H)Amide resonance withdraws electron density, deshielding the adjacent CH 2​ protons and causing multiplet broadening due to restricted rotation.
Diazepine NH ~4.98 (s, 1H)4.88 (s, 1H)Minor upfield shift; remains a distinct singlet.
Thiophene CH ~6.40 (s, 1H)6.29 (d, J=1.2 Hz, 1H)Minor electronic transmission through the conjugated thienobenzodiazepine core.
Formyl Proton (-CHO) Absent8.11 (s, 1H)Highly deshielded proton characteristic of an aldehyde/formyl amide environment.
Table 2: Mass Spectrometry (ESI+) and Infrared (IR) Highlights
TechniqueOlanzapineN-Demethyl-N-formylolanzapineDiagnostic Marker
ESI-MS [M+H]⁺ m/z 313.2m/z 327.2Exact mass difference of +14 Da confirms the -CH 3​ to -CHO substitution.
MS/MS Major Fragments m/z 256.1m/z 255.1Loss of the respective piperazine substituents yields similar thienobenzodiazepine core fragments.
FT-IR (KBr disc) ~3220 (N-H), ~1580 (C=C)~3220 (N-H), ~1670 (C=O) The strong carbonyl stretch at ~1670 cm⁻¹ is the definitive IR marker for the formyl impurity.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure scientific integrity, the following protocols incorporate self-validating steps (e.g., system suitability, internal standards) to prevent false positives during impurity profiling. Advanced LC-MS/TOF techniques are frequently employed to resolve complex overlapping signals in process-related impurities ().

Protocol 1: LC-ESI-MS/MS Impurity Profiling

Objective: Quantify and identify the +14 Da mass shift characteristic of the N-formyl impurity.

  • Sample Preparation: Dissolve 10 mg of the Olanzapine API in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% formic acid. Spike with 1 µg/mL of an internal standard (e.g., Irbesartan) to validate ionization efficiency and retention time stability.

  • System Suitability (Self-Validation): Run a blank solvent injection to confirm the absence of carryover at m/z 313 and m/z 327.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 150 × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The formyl impurity, being slightly more polar due to the amide oxygen, typically elutes with a distinct retention time compared to the highly lipophilic parent drug.

  • MS Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV. Monitor the transitions m/z 313.2 → 256.1 (Olanzapine) and m/z 327.2 → 255.1 (N-formyl impurity) using Multiple Reaction Monitoring (MRM).

Protocol 2: NMR Structural Elucidation

Objective: Confirm the covalent structure of the isolated impurity via 1 H NMR.

  • Fraction Collection & Drying: Isolate the impurity peak using preparative HPLC. Lyophilize the fraction to complete dryness to remove all protonated solvents, which would otherwise mask the piperazine signals.

  • Sample Preparation: Dissolve 5 mg of the dried isolate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen because it easily dissolves the lipophilic thienobenzodiazepine core and lacks exchangeable protons that could interfere with the diazepine NH signal (~4.88 ppm).

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the formyl proton for accurate integration.

  • Validation: Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm. Verify the structure by integrating the highly deshielded singlet at 8.11 ppm (1H) against the thiophene methyl doublet at 2.32 ppm (3H).

Workflow Visualization

SpectroscopicWorkflow N1 API Sample (Olanzapine + Impurities) N2 LC-ESI-MS/MS Screening N1->N2 N3 Target Identification m/z 313 vs m/z 327 N2->N3 Ion Profiling N4 Preparative HPLC Isolation N3->N4 Isolate m/z 327 N5 1H & 13C NMR (CDCl3) N4->N5 Purified Fraction N6 Structural Elucidation (Amine vs Amide) N5->N6 Spectral Analysis

Analytical workflow for isolation and spectroscopic characterization of olanzapine impurities.

References

  • Thatipalli, P., et al. "Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine." ARKIVOC, 2008. URL:[Link]

  • Celik, B., et al. "Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method." Journal of Chromatography & Separation Techniques, 2018. URL:[Link]

  • Calligaro, D. O., et al. "A process for the preparation of olanzapine and an intermediate therefor" (EP1669359B1). European Patent Office, 2006.
  • Zhang, G., et al. "Isolation, identification and characterization of two novel process-related impurities in olanzapine." Journal of Pharmaceutical and Biomedical Analysis, 2018. URL:[Link]

Validation

Biological activity of N-Demethyl-N-formylolanzapine compared to N-desmethylolanzapine

As a Senior Application Scientist, evaluating the pharmacological profiles of drug metabolites and synthetic intermediates is critical for understanding both therapeutic efficacy and off-target liabilities. Olanzapine, a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological profiles of drug metabolites and synthetic intermediates is critical for understanding both therapeutic efficacy and off-target liabilities. Olanzapine, a widely prescribed atypical antipsychotic, undergoes extensive biotransformation in vivo and requires complex intermediate stages during its in vitro synthesis[1].

This guide provides an in-depth, objective comparison of the biological activity of two closely related olanzapine derivatives: N-desmethylolanzapine (a major, pharmacologically active phase I metabolite) and N-Demethyl-N-formylolanzapine (a synthetic intermediate and putative inactive metabolite)[2][3].

Structural and Mechanistic Causality: The Role of Basicity in GPCR Binding

To understand the stark differences in biological activity between these two molecules, we must examine the fundamental principles of aminergic G-Protein Coupled Receptor (GPCR) binding.

Olanzapine acts as a multi-acting receptor-targeted antipsychotic (MARTA), exerting its therapeutic effects primarily through the antagonism of serotonin (5-HT 2A​ , 5-HT 2C​ ) and dopamine (D 2​ , D 4​ ) receptors[1]. In all monoamine GPCRs, a highly conserved aspartic acid residue located in transmembrane helix 3 (specifically Asp3.32) acts as the primary anchoring point for ligands. Binding requires a critical salt bridge formation between the negatively charged carboxylate of Asp3.32 and a positively charged (protonated) basic amine on the ligand.

  • N-desmethylolanzapine (DMO): Formed in vivo primarily via CYP1A2-mediated N-demethylation, DMO retains a secondary amine on its piperazine ring[1]. With a pKa of approximately 9.0, this amine is predominantly protonated at physiological pH (7.4). Consequently, it successfully forms the requisite ionic bond with Asp3.32, allowing DMO to retain significant pharmacological activity and high receptor binding affinity[2].

  • N-Demethyl-N-formylolanzapine (FMO): This compound is primarily utilized as a synthetic intermediate (e.g., during the Eschweiler-Clarke reductive amination to synthesize olanzapine)[3]. Structurally, the secondary amine is replaced by a formamide (N-CHO) group. The lone pair of electrons on the piperazine nitrogen is delocalized into the carbonyl pi-system via resonance. This delocalization completely abolishes the basicity of the nitrogen (pKa < 0). Because it remains neutral at physiological pH, FMO cannot form the critical salt bridge with Asp3.32, rendering it biologically inactive at target GPCRs[3].

Pathways OLZ Olanzapine (Active Parent) DMO N-desmethylolanzapine (Active Metabolite) OLZ->DMO CYP1A2 (In Vivo) FMO N-Demethyl-N-formylolanzapine (Inactive Intermediate) DMO->FMO Formylation (In Vitro Synthesis) FMO->OLZ Borohydride Reduction (In Vitro Synthesis)

Metabolic and synthetic relationships between olanzapine and its derivatives.

Quantitative Receptor Binding Affinity Comparison

The structural differences translate directly into measurable in vitro binding affinities. The table below summarizes the inhibition constants ( Ki​ ) for both compounds across key therapeutic targets. Lower Ki​ values indicate higher binding affinity.

Receptor TargetN-desmethylolanzapine ( Ki​ , nM)N-Demethyl-N-formylolanzapine ( Ki​ , nM)Pharmacological Implication
Serotonin 5-HT 2A​ High Affinity (< 10 nM)Inactive (> 10,000 nM)DMO contributes to atypical antipsychotic efficacy; FMO does not.
Serotonin 5-HT 2C​ High Affinity (< 10 nM)Inactive (> 10,000 nM)DMO may influence metabolic side effects (e.g., weight gain).
Dopamine D 2​ Moderate Affinity (30 - 100 nM)Inactive (> 10,000 nM)DMO retains antipsychotic potential without severe extrapyramidal symptoms.
Dopamine D 4​ High Affinity (< 20 nM)Inactive (> 10,000 nM)DMO modulates mesocortical pathways.

Data synthesized from established radioligand binding assays[2][3].

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively verify the loss of biological activity in N-Demethyl-N-formylolanzapine compared to N-desmethylolanzapine, a competitive radioligand binding assay is the gold standard. The following protocol is designed as a self-validating system, incorporating strict non-specific binding (NSB) controls and equilibrium mechanics to ensure data trustworthiness.

Objective: Quantify the Ki​ of DMO and FMO at the human Serotonin 5-HT 2A​ receptor.

Materials:

  • Membranes: CHO or HEK-293 cells stably expressing the human 5-HT 2A​ receptor.

  • Radioligand: [ 3 H]-Ketanserin (a high-affinity 5-HT 2A​ antagonist).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ .

  • NSB Control: 10 μ M Mianserin.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute DMO and FMO in assay buffer to generate a 10-point concentration-response curve ( 10−11 M to 10−4 M).

  • Assay Assembly: In a 96-well deep-well plate, combine 50 μ L of the test compound (or NSB control), 50 μ L of [ 3 H]-Ketanserin (at a concentration near its known Kd​ ), and 100 μ L of the membrane suspension (10-20 μ g protein/well).

  • Thermodynamic Incubation: Seal the plate and incubate at 37°C for 60 minutes. Causality: Incubation must proceed until thermodynamic equilibrium is reached; otherwise, the assumptions underlying the Cheng-Prusoff equation are violated, leading to artificial Ki​ shifts.

  • Reaction Termination: Rapidly terminate the assay via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Washing & Detection: Wash the filters three times with 1 mL of ice-cold wash buffer to flush unbound radioligand. Dry the filters, add a liquid scintillation cocktail, and quantify radioactivity (CPM) using a scintillation counter.

  • Data Analysis: Subtract the NSB CPM from all wells to determine specific binding. Fit the data using a one-site non-linear regression model to find the IC 50​ . Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Membrane 1. Membrane Preparation (GPCR Expression) Incubate 2. Radioligand Incubation ([3H]-Ligand + Buffer) Membrane->Incubate Compete 3. Test Compound Addition (DMO vs FMO) Incubate->Compete Filter 4. Rapid Filtration (GF/B Filters + Wash) Compete->Filter Measure 5. Scintillation Counting (Quantify Bound Ligand) Filter->Measure Analyze 6. IC50 & Ki Calculation (Cheng-Prusoff Eq.) Measure->Analyze

Experimental workflow for competitive radioligand binding assays.

Conclusion

The comparison between N-desmethylolanzapine and N-Demethyl-N-formylolanzapine perfectly illustrates the strict structure-activity relationship (SAR) governing neuropharmacology. While N-desmethylolanzapine retains the basic secondary amine necessary for GPCR target engagement and acts as a potent in vivo metabolite, the formylation of this amine in N-Demethyl-N-formylolanzapine neutralizes its basicity, stripping the molecule of its biological activity. For drug development professionals, FMO serves strictly as a valuable synthetic intermediate rather than a pharmacologically relevant entity.

References

  • Calligaro DO, Fairhurst J, Hotten TM, Moore NA, Tupper DE. "The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine (LY170053)". Bioorganic & Medicinal Chemistry Letters, 1997. Available at:[Link]

  • Dove Medical Press. "A Clinical Review of Insights of Olanzapine Pharmacokinetics". Pharmacogenomics and Personalized Medicine, 2023. Available at:[Link]

Sources

Comparative

A Comparative Guide to Reference Standards for Olanzapine Impurities

For researchers, scientists, and professionals in drug development, the integrity of analytical results is paramount. This guide provides an in-depth comparison of reference standards for olanzapine impurities, offering...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical results is paramount. This guide provides an in-depth comparison of reference standards for olanzapine impurities, offering insights into their selection and application. The accuracy of these standards is fundamental to ensuring the quality, safety, and efficacy of the final drug product.[1][2]

The Critical Role of Impurity Reference Standards

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[3][4] During its synthesis and storage, various related substances or impurities can form.[5] Regulatory bodies like the FDA and EMA mandate strict control over these impurities.[2] Reference standards are highly characterized materials used as a benchmark for identifying and quantifying these impurities, ensuring that they do not exceed established safety thresholds.[1][6]

Pharmacopeial Landscape: USP vs. EP

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are the primary sources for official reference standards for olanzapine and its impurities.[7][8] While both aim to ensure drug quality, there can be subtle but important differences in their specified impurities and analytical procedures.

Key Olanzapine Impurities

Several process-related and degradation impurities of olanzapine have been identified and characterized.[5][9][10][11] The major pharmacopeias list specific impurities that must be controlled. These include, but are not limited to:

  • Olanzapine Related Compound A (USP): 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.[12][13]

  • Olanzapine Related Compound B (USP) / Olanzapine Impurity B (EP): 2-Methyl-10H-thieno-[2,3-b][1][9]benzodiazepin-4[5H]-one.[6][14][15]

  • Olanzapine Related Compound C (USP): A chlorinated derivative of olanzapine.[16][17]

  • Olanzapine Impurity A (EP): 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.[8]

  • Olanzapine Impurity D (EP) / Olanzapine N-Oxide: The N-oxide derivative of olanzapine.[15]

Comparative Analysis of Pharmacopeial Standards

The selection of a reference standard is often dictated by the intended market of the final drug product. Below is a comparative summary of olanzapine impurities as specified by the USP and EP.

FeatureUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Key Specified Impurities Olanzapine Related Compound A, B, C, and others.[6][12][14][16][17]Olanzapine Impurity A, B, D, and others.[8][15]
Analytical Method Primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][12][13]Primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Acceptance Criteria Specific limits are set for known and unknown impurities. For example, the limit for a new impurity, chloromethyl olanzapinium chloride, was set at NMT 0.15%.[16] The limit for Olanzapine Related Compound B in tablets was widened to NMT 0.50%.Specific limits are set for known and unknown impurities, which may differ slightly from USP.
Reference Standard Availability USP provides primary reference standards for olanzapine and its related compounds.EP provides primary reference standards for olanzapine and its impurities.[7][8]

Experimental Protocol: A Validated RP-HPLC Method for Impurity Profiling

The following protocol is a representative example of a stability-indicating RP-HPLC method for the determination of olanzapine and its related impurities.[5][18] The choice of column, mobile phase, and gradient is critical for achieving optimal separation.[5]

Chromatographic Conditions
  • Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent L7 packing.[5][13]

  • Mobile Phase:

    • Mobile Phase A: Buffer solution (e.g., 0.2 M ammonium acetate adjusted to pH 4.5 with acetic acid).[9]

    • Mobile Phase B: Acetonitrile.[9]

  • Gradient Elution: A time-programmed gradient is employed to ensure the separation of all impurities from the main olanzapine peak.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35°C.[13]

  • Detection Wavelength: 254 nm or 220 nm.[9][13]

  • Injection Volume: 20 µL.[13]

System Suitability

Before sample analysis, a system suitability solution containing olanzapine and key impurities is injected. This is a self-validating step to ensure the chromatographic system is performing adequately.[19]

  • Resolution: The resolution between critical peak pairs (e.g., Olanzapine Related Compound A and Olanzapine) should be not less than 3.0.[13]

  • Tailing Factor: The tailing factor for the olanzapine peak should be not more than 1.5.[13]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Sample Preparation

Accurately weigh and dissolve the olanzapine bulk drug or tablet powder in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.4 mg/mL.[13]

Visualizing the Workflow

Experimental Workflow for Olanzapine Impurity Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard & SST Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution analysis Inject & Analyze Samples prep_sample->analysis sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration quantification Quantify Impurities integration->quantification report Generate Report quantification->report G start Start: Need Olanzapine Impurity Standard market What is the target regulatory market? start->market usp_market USA market->usp_market ep_market Europe market->ep_market other_market Other market->other_market use_usp Select USP Reference Standard usp_market->use_usp use_ep Select EP Reference Standard ep_market->use_ep check_cross Check for cross-validation with USP/EP standards other_market->check_cross application What is the application? use_usp->application use_ep->application check_cross->application qualitative Qualitative (Identification) application->qualitative quantitative Quantitative (Assay/Purity) application->quantitative qual_std Use qualitative reference material qualitative->qual_std quant_std Use highly pure, fully characterized primary standard quantitative->quant_std end Final Standard Selected qual_std->end quant_std->end

Caption: Decision tree for selecting an appropriate reference standard.

Conclusion

The selection and use of appropriate reference standards for olanzapine impurities are non-negotiable for ensuring the quality and safety of the final pharmaceutical product. While both USP and EP provide high-quality primary standards, a thorough understanding of the specific impurities listed in each pharmacopeia and the analytical methods prescribed is essential for regulatory compliance. By following a validated analytical procedure and a logical standard selection process, researchers and drug developers can confidently assess the impurity profile of olanzapine.

References

  • Key Considerations When Selecting a Working Reference Standard. Vertex AI Search.
  • Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate.
  • Choosing Reference Standards for API or Impurity. (2026). ResolveMass Laboratories Inc.
  • Olanzapine. (2012). USP-NF.
  • Isolation and Characterization of Process Related Impurities of Olanzapine Using HPLC and ESI-MS/MS. (2008). PubMed.
  • Olanzapine. (2012). USP-NF.
  • Olanzapine Related Compound B USP Reference Standard. Sigma-Aldrich.
  • Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Journal of Pharmaceutical Negative Results.
  • Olanzapine. (2025). USP-NF.
  • Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. (2022). ijppr.humanjournals.com.
  • Olanzapine Tablets. (2012). USP-NF.
  • Identification and characterization of olanzapine degradation products under oxidative stress conditions. AKJournals.
  • Table 10: Reference Standards: Common Practices and Challenges. CASSS.
  • Olanzapine Related Compound A USP Reference Standard. Sigma-Aldrich.
  • OLANZAPINE RELATED COMPOUND B 1478323 - UNITED STATES PHARMACOPEIAL CONVENTION. IMCD Indonesia.
  • Olanzapine Orally Disintegrating Tablets - USP-NF ABSTRACT. USP-NF.
  • Olanzapine Related Compound B (15 mg). USP Store.
  • The ABC's of Reference Standard Management. Eurofins.
  • Pharmaceutical Reference Standards: Role, Types & Applications. SynThink.
  • Olanzapine Neopharma 2.5, 5, 7.5, 10 and 15 mg coated tablets. EMA.
  • Olanzapine EP Reference Standard. MilliporeSigma.
  • Olanzapine Tablets. (2011). USP-NF.
  • Olanzapine Impurities. Tlcpharma Labs.
  • OLANZAPINE Product Monograph. (2018). saskhealthauthority.ca.
  • Olanzapine impurity A EP Reference Standard. Sigma Aldrich.
  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. (2011). PubMed.
  • Olanzapine Nyzol 2.5 mg, 5 mg, 7.5mg, and 10 mg film-coated tablets. (2010). Geneesmiddeleninformatiebank.
  • PRODUCT MONOGRAPH PrSANDOZ OLANZAPINE. (2018). sandoz.ca.

Sources

Validation

A Head-to-Head Comparison of HPLC and UPLC for Olanzapine Impurity Profiling

A Senior Application Scientist's Guide to Method Selection, Optimization, and Performance In the landscape of pharmaceutical analytics, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Selection, Optimization, and Performance

In the landscape of pharmaceutical analytics, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a widely used atypical antipsychotic like olanzapine, a robust impurity profiling method is not just a regulatory requirement but a critical component of quality control. The choice of analytical technology for this task often comes down to two pillars of modern liquid chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

This guide provides an in-depth, head-to-head comparison of HPLC and UPLC for the specific application of olanzapine impurity profiling. Moving beyond a simple list of features, we will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Challenge: Olanzapine and Its Impurities

Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is susceptible to degradation through pathways such as oxidation, leading to the formation of various impurities.[3] These can include process-related impurities from synthesis or degradation products that form during storage.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over these impurities, with specific thresholds for reporting, identification, and toxicological qualification.[1][2][6][7]

The goal of any chromatographic method is to separate the main olanzapine peak from all potential impurities, allowing for their accurate detection and quantification, often at levels below 0.1%.[5][8] This requires a method with high resolution, sensitivity, and specificity.

The Technology Showdown: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has been the gold standard in pharmaceutical analysis for decades.[9] It utilizes columns packed with porous particles, typically 3-5 µm in diameter, and operates at pressures up to 6,000 psi.[10] Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, employs columns with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi).[10][11] This fundamental difference in particle size and pressure is the primary driver of the performance advantages seen with UPLC.

The Science of Separation: Why Particle Size Matters

The performance difference between HPLC and UPLC is elegantly explained by the van Deemter equation, which describes the relationship between the linear velocity (mobile phase speed) and plate height (a measure of column efficiency; a lower plate height means higher efficiency and sharper peaks).[12][13]

The equation is: H = A + B/u + Cu

  • A (Eddy Diffusion): Relates to the different paths analyte molecules can take through the column packing. Smaller, more uniform particles (like in UPLC) reduce the A term, leading to less band broadening.[10]

  • B (Longitudinal Diffusion): The natural diffusion of the analyte in the mobile phase. This is more significant at low flow rates.

  • C (Mass Transfer): The resistance of the analyte moving between the mobile and stationary phases. Smaller particles reduce the distance the analyte must diffuse, significantly lowering the C term and allowing for faster optimal flow rates.[13]

By using sub-2 µm particles, UPLC technology drastically reduces the plate height and generates a flatter van Deemter curve.[12] This means that not only is the peak efficiency fundamentally higher, but this high efficiency can be maintained over a wider range of flow rates, enabling much faster analysis without sacrificing resolution.[12][14]

Performance Metrics: A Direct Comparison for Olanzapine

ParameterHPLC (Typical Method)UPLC (Typical Method)AdvantageCausality
Resolution GoodExcellentUPLC Smaller particles provide higher theoretical plates and efficiency, leading to sharper peaks and better separation of closely eluting impurities.[14][15]
Speed (Run Time) 30 - 40 minutes5 - 10 minutesUPLC Higher optimal linear velocity due to improved mass transfer allows for faster flow rates and shorter gradients without significant loss of efficiency.[11]
Sensitivity (LOD/LOQ) StandardHigherUPLC Sharper, narrower peaks (less diffusion) result in a higher peak height for a given concentration, improving the signal-to-noise ratio.[11][15]
Solvent Consumption HighLow (up to 90% reduction)UPLC Shorter run times and lower flow rates (on smaller ID columns) drastically reduce the volume of mobile phase used per analysis.
Throughput LowerHighUPLC The significant reduction in run time allows for the analysis of many more samples in the same period.
System Pressure ~2000 - 4000 psi~8000 - 12000 psiHPLC UPLC's high backpressure requires specialized instrumentation capable of handling these pressures.
Cost (Initial) LowerHigherHPLC UPLC systems are a more significant capital investment compared to standard HPLC systems.[11]

Experimental Protocols

The following protocols represent robust, validated methods for the impurity profiling of olanzapine using both HPLC and UPLC. The HPLC method is based on the United States Pharmacopeia (USP) monograph, representing a widely accepted standard.[16][17][18] The UPLC method is a high-efficiency alternative developed for rapid analysis.[19]

HPLC Method for Olanzapine Organic Impurities (Based on USP)

This method is designed to be a comprehensive, stability-indicating assay for identifying and quantifying known and unknown impurities.

Chromatographic Conditions:

  • Column: L7 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm particle size.[3]

  • Mobile Phase:

    • Buffer: Dissolve 13 g of sodium dodecyl sulfate in 1500 mL of water. Add 5 mL of phosphoric acid, and adjust with sodium hydroxide solution to a pH of 2.5.[16][18]

    • Solution A: Acetonitrile and Buffer (48:52).[16][18]

    • Solution B: Acetonitrile and Buffer (70:30).[16][18]

  • Gradient Program:

    Time (min) Solution A (%) Solution B (%)
    0 100 0
    10 100 0
    20 0 100
    25 0 100
    27 100 0

    | 35 | 100 | 0 |

  • Flow Rate: 1.5 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection: UV at 220 nm.[18]

  • Injection Volume: 20 µL.[3]

Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and a solution containing 37 mg/L of edetate disodium in Buffer (40:60).[18]

  • Sample Solution: Prepare a solution of Olanzapine in Diluent to a final concentration of approximately 0.4 mg/mL.[18]

UPLC Method for Olanzapine Impurity Profiling

This method leverages the power of sub-2 µm particles to achieve rapid and highly efficient separations.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1-mm × 100-mm; 1.7-µm particle size.[19]

  • Mobile Phase:

    • Mobile Phase A: Prepare a buffer by dissolving 4.8 g of Sodium dihydrogen orthophosphate in 1000 mL of water, add 2 mL of triethylamine, and adjust pH to 6.8 with orthophosphoric acid. Mix 500 mL of this buffer with 200 mL of Acetonitrile and 300 mL of Methanol. Filter through a 0.2 µm filter.[19]

    • Mobile Phase B: A mixture of Acetonitrile and water (90:10). Filter through a 0.2 µm filter.[19]

  • Gradient Program: (A representative gradient for fast analysis)

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 95 5
    1 95 5
    6 20 80
    8 20 80
    8.1 95 5

    | 10 | 95 | 5 |

  • Flow Rate: 0.36 mL/min.[19]

  • Column Temperature: 27°C.[19]

  • Detection: PDA detector at 270 nm.[19]

  • Injection Volume: 1.0 µL.[19]

Sample Preparation:

  • Diluent: Use the initial mobile phase composition (Mobile Phase A).

  • Sample Solution: Accurately weigh and dissolve Olanzapine tablet powder or API in diluent to achieve a final concentration of approximately 40 µg/mL. Sonicate for 15 minutes to ensure complete dissolution.[19]

Workflow Visualization

The following diagrams illustrate the typical analytical workflows for impurity profiling using HPLC and UPLC, from sample preparation to data analysis, highlighting the key differences in instrumentation and timeline.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis (Run Time: ~35 min) cluster_data Data Processing Sample Weigh Olanzapine Sample (API or Tablet Powder) Dissolve Dissolve in Diluent (e.g., 0.4 mg/mL) Sample->Dissolve Sonicate Sonicate & Dilute to Final Volume Dissolve->Sonicate Inject Inject ~20 µL Sonicate->Inject Pump HPLC Pump (~4000 psi) Inject->Pump Column HPLC Column (5 µm, 4.6x250 mm) Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Quantify Impurities (vs. ICH Thresholds) Integrate->Report UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis (Run Time: ~10 min) cluster_data Data Processing Sample Weigh Olanzapine Sample (API or Tablet Powder) Dissolve Dissolve in Diluent (e.g., 40 µg/mL) Sample->Dissolve Sonicate Sonicate & Dilute to Final Volume Dissolve->Sonicate Inject Inject ~1 µL Sonicate->Inject Pump UPLC Pump (~10,000 psi) Inject->Pump Column UPLC Column (<2 µm, 2.1x100 mm) Pump->Column Detector PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Quantify Impurities (vs. ICH Thresholds) Integrate->Report

Caption: UPLC analytical workflow demonstrating significant time savings.

Conclusion and Recommendations

The choice between HPLC and UPLC for olanzapine impurity profiling is a decision between a robust, established workhorse and a high-performance, modern powerhouse.

HPLC remains a viable and necessary tool, particularly for:

  • Laboratories where existing validated methods are required by pharmacopeial standards.

  • Quality control environments where robustness and direct comparability to historical data are prioritized over speed.

  • Organizations with budget constraints, given the lower initial capital investment.

UPLC, however, presents a compelling case as the superior technology for:

  • High-throughput screening: In drug discovery and process development, the ability to analyze more samples in less time is a significant accelerator.

  • Complex separations: When dealing with samples containing numerous, closely eluting impurities, the superior resolution of UPLC can be the difference between a successful and a failed separation.

  • Trace-level analysis: The enhanced sensitivity of UPLC is critical for detecting and quantifying impurities near the ICH identification and qualification thresholds.

  • Cost- and eco-conscious laboratories: The dramatic reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives.

For new method development, UPLC is unequivocally the technology of choice, offering unparalleled performance in speed, resolution, and sensitivity. While HPLC methods for olanzapine are well-established and reliable, the transition to UPLC offers a clear pathway to enhanced productivity, improved data quality, and long-term cost savings in the rigorous pursuit of pharmaceutical quality.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Trungtamthuoc.com. (2026, January 18). Olanzapine - Definition, Identification, Assay - USP 2025. [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]

  • IJCRT.org. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]

  • bhaskar napte. (2025, May 26). Defining Specifications for Known and Unknown Impurities in Drug Substance. [Link]

  • Austin Publishing Group. (2015, December 31). Ultra Performance Liquid Chromatography (UPLC) - A Review. [Link]

  • Scribd. (2020, October 26). USP-NF Olanzapine. [Link]

  • Short Stories in Instrumental Analytical Chemistry. HPLC and UPLC*. [Link]

  • American Laboratory. (2023, September 26). New Frontiers in Chromatography. [Link]

  • USP-NF. (2012, June 1). Olanzapine. [Link]

  • USP-NF. (2011, November 26). Olanzapine Tablets. [Link]

  • Journal of Advanced Scientific Research. METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. [Link]

  • ResearchGate. (2011, June). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. [Link]

  • ResearchGate. (2021, November 20). A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. [Link]

  • PubMed. (2008, January 15). Isolation and Characterization of Process Related Impurities of Olanzapine Using HPLC and ESI-MS/MS. [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2025, August 2). A Review on Chromatographic Technique of RP-HPLC Method for The Estimation of Olanzapine and Samidorphan in Pharmaceutical Dosage Form. [Link]

  • Labcompare. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • PubMed. (2015, December 1). A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing. [Link]

  • Semantic Scholar. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. [Link]

  • Asian Journal of Research in Chemistry. Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. [Link]

  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

  • Scribd. HPLC vs UPLC: Key Differences in Pharma. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Demethyl-N-formylolanzapine

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-Demethyl-N-formylolanzapine. As a key metabolite and impurity of the atypical antipsychotic olanzapine, understanding its prop...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-Demethyl-N-formylolanzapine. As a key metabolite and impurity of the atypical antipsychotic olanzapine, understanding its proper handling and disposal is paramount for maintaining laboratory safety, ensuring regulatory compliance, and protecting environmental integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals who may handle this compound in pure form or as part of experimental solutions.

Our approach moves beyond a simple checklist, delving into the causal reasoning behind each procedural step. The protocols outlined herein are designed to create a self-validating system of safety, grounded in authoritative regulatory standards and chemical principles.

Hazard Assessment and Profile

  • Pharmacological Activity: The core thienobenzodiazepine structure is biologically active, targeting central nervous system receptors.[3][5] Accidental exposure could lead to unintended pharmacological effects.

  • Formyl Group Moiety: The N-formyl group is a derivative of formic acid and is structurally related to formaldehyde. Formaldehyde is classified as a known human carcinogen and a potent irritant and sensitizer.[6] Therefore, it is prudent to handle N-Demethyl-N-formylolanzapine with the assumption that it may share some of these hazardous properties.

This conservative assessment dictates that N-Demethyl-N-formylolanzapine waste must be treated as hazardous chemical waste.

Hazard ClassificationInferred Justification and Potential Risk
Acute Toxicity Potential for harm if swallowed, inhaled, or absorbed through the skin due to the biologically active core.[6]
Health Hazard Suspected of causing systemic effects, including potential reproductive toxicity or organ damage, based on the parent compound's profile.[7]
Irritant May cause irritation to the eyes, skin, and respiratory tract, a common characteristic of aldehyde-containing compounds.[6][8]
Sensitizer May cause an allergic skin or respiratory reaction upon repeated exposure.[6]
Environmental Hazard As a pharmaceutical compound, improper disposal can lead to contamination of waterways, posing a risk to aquatic life and potentially entering the human water supply.[9][10]

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of pharmaceutical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] A key provision, the Hazardous Waste Pharmaceuticals Final Rule (40 CFR Part 266, Subpart P), explicitly prohibits the sewering (disposal down a drain or toilet) of hazardous waste pharmaceuticals .[11][12][13]

Given the hazard profile, N-Demethyl-N-formylolanzapine waste must be managed as a non-creditable hazardous waste pharmaceutical.[14] This requires a cradle-to-grave tracking system, from the point of generation to final disposal by a licensed facility.

Mandatory Personal Protective Equipment (PPE)

Before handling N-Demethyl-N-formylolanzapine in any form, all personnel must be equipped with the appropriate PPE to prevent exposure.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant nitrile gloves. Always inspect for tears or punctures before use. Double-gloving is recommended for handling pure compound.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[15]
Lab Coat A standard laboratory coat, fully buttoned, to protect skin and clothing.
Respiratory Protection All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[8]

Step-by-Step Disposal Protocol

The following procedures are mandatory for all waste streams containing N-Demethyl-N-formylolanzapine. The core principle is strict waste segregation to ensure compliance and safety.

Step 1: Waste Segregation at the Point of Generation

Immediately segregate all materials that have come into contact with N-Demethyl-N-formylolanzapine from general laboratory trash. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated disposable labware (pipette tips, vials, tubes, gloves, weighing paper).

  • Materials used for cleaning spills (absorbent pads, wipes).

Step 2: Waste Collection and Container Management

Solid Waste:

  • Collect all contaminated solid waste (gloves, pipette tips, etc.) and unused pure compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • The container must be rigid and have a secure lid to prevent spills.

Liquid Waste:

  • Collect all aqueous and solvent-based solutions containing N-Demethyl-N-formylolanzapine in a dedicated, shatter-resistant (e.g., polyethylene) hazardous waste container.

  • Do NOT mix incompatible waste streams. Maintain separate containers for halogenated and non-halogenated solvents if applicable.

  • Keep the liquid waste container securely capped when not in use.

Step 3: Hazardous Waste Labeling

Proper labeling is a critical compliance requirement. All waste containers must be labeled at the moment the first piece of waste is added. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "N-Demethyl-N-formylolanzapine Waste "

  • A clear indication of the container's contents (e.g., "Solid Debris," "Aqueous Solution," "Methanol Solution").

  • The date of first accumulation.

  • The appropriate hazard pictograms (e.g., Health Hazard, Irritant).

Step 4: Decontamination of Reusable Labware
  • Rinse all non-disposable glassware and equipment that contacted the compound with a suitable solvent (e.g., ethanol or acetone) to solubilize and remove any residue.

  • Collect this initial solvent rinse as hazardous liquid waste. This is a critical step to prevent the introduction of the compound into the water system.

  • After the initial solvent rinse, the labware can be washed using standard laboratory procedures with soap and water.

Step 5: Storage and Final Disposal
  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within or near the laboratory. This area should be clearly marked and away from general traffic.

  • Do not accumulate more than 55 gallons of hazardous waste at a satellite location, as per EPA guidelines.

  • Arrange for the pickup and final disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The standard and required method for final disposal of this type of waste is high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Demethyl-N-formylolanzapine waste.

G N-Demethyl-N-formylolanzapine Waste Disposal Workflow cluster_0 Generation Point cluster_1 Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal Pathway Start Waste Generated (Solid, Liquid, Labware) SolidWaste Solid Waste (Pure Compound, PPE, Tips) Collect in Labeled Solid Waste Bin Start->SolidWaste Is it solid? LiquidWaste Liquid Waste (Solutions, Rinsates) Collect in Labeled Liquid Waste Jug Start->LiquidWaste Is it liquid? Decon Reusable Labware Decontamination Start->Decon Is it reusable? Storage Store in Satellite Accumulation Area SolidWaste->Storage LiquidWaste->Storage Rinse 1. Solvent Rinse (Collect as Liquid Waste) Decon->Rinse Rinse->LiquidWaste Wash 2. Standard Wash Rinse->Wash Pickup Arrange EHS Pickup Storage->Pickup Disposal Disposal via Licensed Hazardous Waste Contractor (Incineration) Pickup->Disposal

Caption: Decision workflow for handling and disposing of N-Demethyl-N-formylolanzapine waste.

References

  • Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. PubMed. Available at: [Link]

  • Identification and characterization of olanzapine degradation products under oxidative stress conditions. AKJournals. Available at: [Link]

  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. PubMed. Available at: [Link]

  • N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0. GLP Pharma Standards. Available at: [Link]

  • Olanzapine | C17H20N4S. PubChem - NIH. Available at: [Link]

  • N-Demethyl-N-Formylolanzapine 639460-79-0. Lotusfeet Pharma. Available at: [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. King & Spalding. Available at: [Link]

  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. Available at: [Link]

  • Olanzapine degradation kinetics in aqueous solution. ResearchGate. Available at: [Link]

  • N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. Available at: [Link]

  • MSDS - N-Desmethyl Olanzapine. KM Pharma Solution Private Limited. Available at: [Link]

  • Olanzapine. Wikipedia. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. Available at: [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. Available at: [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. Available at: [Link]

  • Olanzapine. Pharmacokinetic and pharmacodynamic profile. ClinPGx. Available at: [Link]

  • Quick Facts on Atypical Antipsychotics at End-of-Life. Enclara Pharmacia. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. ASHP. Available at: [Link]

  • CHEMISTRY REVIEW(S). accessdata.fda.gov. Available at: [Link]

  • How to Properly Dispose of Unwanted Medications. Ask IFAS - University of Florida. Available at: [Link]

  • Atypical antipsychotic medication poisoning: An evidence-based consensus guideline for out-of-hospital management. Taylor & Francis Online. Available at: [Link]

  • Gradually tapering off antipsychotics: lessons for practice from case studies and neurobiological principles. PMC - NCBI. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling N-Demethyl-N-formylolanzapine: Essential Safety and Operational Protocols

As researchers and drug development professionals, our work with novel and potent compounds demands the highest standards of safety and operational excellence. N-Demethyl-N-formylolanzapine, an impurity and metabolite of...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel and potent compounds demands the highest standards of safety and operational excellence. N-Demethyl-N-formylolanzapine, an impurity and metabolite of the potent atypical antipsychotic Olanzapine, requires meticulous handling protocols.[1][2] While specific toxicological data for this analogue is not widely published, its structural relationship to a potent, pharmacologically active parent compound necessitates that we treat it with a high degree of caution.

This guide provides a comprehensive framework for the safe handling, use, and disposal of N-Demethyl-N-formylolanzapine, grounded in the established principles of potent compound management.[3][4] Our primary objective is to eliminate or minimize occupational exposure through a multi-layered approach that prioritizes engineering controls, supplemented by robust Personal Protective Equipment (PPE) and stringent operational procedures.

Hazard Assessment and Containment Strategy

Given its status as an analogue of a potent Active Pharmaceutical Ingredient (API), N-Demethyl-N-formylolanzapine should be handled within a dedicated containment strategy.[5] The primary risks associated with handling this compound, particularly in its powdered form, are inhalation of airborne particulates and dermal absorption.

Engineering Controls: The First Line of Defense Before any PPE is considered, appropriate engineering controls must be in place. All operations that may generate dust or aerosols, such as weighing, transferring, and preparing solutions, must be performed within a certified containment system.

  • For Small Quantities (mg scale): A certified chemical fume hood is the minimum requirement.

  • For Larger Quantities or High-Energy Operations (e.g., milling, extensive powder handling): A more robust solution like a glovebox or a containment ventilated enclosure (CVE) is strongly recommended to provide a higher level of isolation.[5]

Facility airflow should be designed for single-pass ventilation, with the handling area maintained under negative pressure relative to adjacent spaces to prevent cross-contamination.[3]

Personal Protective Equipment (PPE): A Mandate for Safety

PPE is not a substitute for robust engineering controls but serves as the critical final barrier between the researcher and the potent compound. The following table summarizes the required PPE for handling N-Demethyl-N-formylolanzapine.

Protection TypeRequired PPESpecification / StandardKey Considerations
Respiratory Powered Air-Purifying Respirator (PAPR) or a NIOSH-approved respirator with P100 (or N100) filters.NIOSH / EN 149A PAPR is strongly recommended for any operation involving powders to provide superior protection and comfort.[4] For handling solutions, a well-fitted half-mask respirator with organic vapor cartridges and P100 particulate filters is a minimum.
Eye & Face Chemical safety goggles and a full-face shield.ANSI Z87.1 / EN 166Goggles must provide a complete seal around the eyes.[6] A face shield must be worn over the goggles during any liquid transfer or when there is a splash hazard.[7]
Hand Double Nitrile GlovesASTM D6319 / EN 455Wear two pairs of powder-free nitrile gloves.[7] The outer glove should have a long cuff that extends over the sleeve of the lab coat. Change the outer glove immediately if contamination is suspected or after every 30-60 minutes of use.
Body Disposable, low-permeability lab coat or coverall with elastic cuffs.N/AThis garment should be dedicated to potent compound work and must not be worn outside the designated laboratory area. It should be replaced immediately if contaminated.
Foot Dedicated, chemical-resistant safety shoes and disposable shoe covers.ASTM F2413Shoe covers should be donned before entering the designated handling area and doffed before exiting to prevent tracking contamination.[7]

Standard Operating Procedure: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is essential for ensuring safety and experimental integrity. The following diagram illustrates the critical path for handling N-Demethyl-N-formylolanzapine.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exit Exit & Disposal Phase A 1. Risk Assessment & SOP Review B 2. Verify Engineering Controls (e.g., Fume Hood Certification) A->B C 3. Assemble All Materials (Chemicals, Glassware, Waste Bins) B->C D 4. Don Full PPE (Inner Gloves to Outer Garments) C->D E 5. Perform Work in Containment (Weighing, Solution Prep) D->E F 6. Wet Decontamination of Surfaces (e.g., 70% Isopropanol) E->F G 7. Securely Seal Primary Compound Container F->G H 8. Dispose of Contaminated Materials in Labeled Hazardous Waste Bin G->H I 9. Doff PPE (Outer to Inner) Avoid Self-Contamination H->I J 10. Thoroughly Wash Hands I->J

Caption: Workflow for Safe Handling of N-Demethyl-N-formylolanzapine.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Confirm that the chemical fume hood or other containment device has a current certification.

    • Prepare the work surface by lining it with disposable, absorbent bench paper.

    • Assemble all necessary equipment, including glassware, spatulas, and a designated, clearly labeled hazardous waste container.[8]

    • Don all required PPE as specified in the table above, starting with inner gloves and shoe covers, followed by the lab coat/coverall, and finally the PAPR/respirator, goggles, face shield, and outer gloves.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood.

    • When weighing the solid compound, use a micro-spatula and handle it gently to avoid generating dust. Taring a closed container on the balance before adding the compound can minimize exposure.

    • For creating solutions, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

    • If any material is spilled, immediately decontaminate the area using a "wet" method to avoid aerosolizing the powder.[7]

  • Post-Handling and Decontamination:

    • Once the experimental work is complete, securely seal the primary container of N-Demethyl-N-formylolanzapine.

    • Wipe down all external surfaces of containers, glassware, and equipment with an appropriate solvent (e.g., 70% isopropanol) before removing them from the containment area.

    • Decontaminate the work surface within the fume hood.

Operational and Disposal Plans

A comprehensive disposal plan is non-negotiable and must comply with institutional and regulatory standards.[9][10]

Waste Segregation and Disposal:

  • Dedicated Waste Stream: A single, dedicated hazardous waste container, clearly labeled "Hazardous Waste: N-Demethyl-N-formylolanzapine," must be used. These are often black for hazardous chemical waste.[10]

  • What to Dispose of:

    • All disposable PPE (gloves, shoe covers, lab coat).

    • Contaminated bench paper, wipes, and cleaning materials.

    • Any disposable labware (e.g., pipette tips, plastic vials) that came into direct contact with the compound.

    • Empty stock vials.

  • Disposal Method: All waste contaminated with N-Demethyl-N-formylolanzapine must be disposed of via high-temperature incineration through a licensed hazardous waste management company.[11][12] Under no circumstances should this waste be placed in general trash or poured down the drain.[9]

Emergency Procedures:

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment device, contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean a large spill without proper training and equipment.

By implementing this rigorous safety framework, we can confidently advance our research while upholding our primary responsibility: ensuring the health and safety of ourselves, our colleagues, and our environment.

References

  • N-Demethyl-N-Formylolanzapine . Pharmace Research Laboratory. [Link]

  • N-Demethyl-N-Formylolanzapine 639460-79-0 . Lotusfeet Pharma. [Link]

  • N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0 . GLP Pharma Standards. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices . ACTenviro. [Link]

  • Personal Protective Equipment (PPE) usage . Pharma Beginners. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them . VLS Environmental Solutions. [Link]

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  • Pharmaceutical Waste Disposal & Containers: A Complete Guide . Daniels Health. [Link]

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  • Personal Protective Equipment - Overview . Occupational Safety and Health Administration. [Link]

  • Understanding the personal protective equipment detection API . Amazon Rekognition. [Link]

  • [Laboratory investigations in acute olanzapine poisonings] . ResearchGate. [Link]

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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